molecular formula C7H7BN4O2 B1530978 3-(Tetrazol-5-YL)phenylboronic acid CAS No. 775351-30-9

3-(Tetrazol-5-YL)phenylboronic acid

Cat. No.: B1530978
CAS No.: 775351-30-9
M. Wt: 189.97 g/mol
InChI Key: XMJKBDSKRITXBW-UHFFFAOYSA-N
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Description

3-(Tetrazol-5-YL)phenylboronic acid is a useful research compound. Its molecular formula is C7H7BN4O2 and its molecular weight is 189.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(2H-tetrazol-5-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN4O2/c13-8(14)6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJKBDSKRITXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NNN=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674153
Record name [3-(2H-Tetrazol-5-yl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775351-30-9
Record name [3-(2H-Tetrazol-5-yl)phenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Tetrazol-5-yl)phenylboronic acid
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Foundational & Exploratory

3-(Tetrazol-5-YL)phenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Tetrazol-5-yl)phenylboronic Acid: Properties, Reactivity, and Applications

Introduction

This compound is a bifunctional organic compound that has emerged as a significant building block in contemporary chemical synthesis. Featuring a phenylboronic acid moiety at the meta-position relative to a 1H-tetrazol-5-yl group, this molecule offers a unique combination of reactivity and structural properties. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, while the tetrazole ring serves as a crucial pharmacophore and a versatile coordinating ligand. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its utility for researchers in medicinal chemistry, drug discovery, and materials science.[1]

The compound's value lies in the orthogonal reactivity of its two key functional groups. The boronic acid facilitates the strategic formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling, enabling the construction of complex biaryl systems.[1][2] Concurrently, the tetrazole ring, a well-established bioisostere of the carboxylic acid group, imparts desirable physicochemical properties for modulating biological activity, including metabolic stability and receptor binding affinity.[3] This dual functionality makes it an invaluable intermediate for synthesizing novel therapeutic agents and advanced materials.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

Core Chemical Properties
PropertyValueSource(s)
CAS Number 775351-30-9[4][5][6][7][8]
Molecular Formula C₇H₇BN₄O₂[1][4][6][9][10]
Molecular Weight 189.97 g/mol [1][4][6][11]
Appearance White to off-white solid/powder[1][12]
Density 1.51 g/cm³[5][12]
Boiling Point 517.4°C at 760 mmHg[5]
Flash Point 266.7°C[5]
InChI Key XMJKBDSKRITXBW-UHFFFAOYSA-N[4][9]
SMILES OB(O)C1=CC=CC(C2=NN=NN2)=C1[4][9]
Molecular Structure

The structure consists of a central benzene ring substituted with a boronic acid group [-B(OH)₂] and a tetrazole ring [-CN₄H] at the 1 and 3 positions, respectively.

Caption: Molecular structure of this compound.

Spectroscopic Profile

While specific spectra depend on the solvent and instrument, the expected characteristics are outlined below. These are critical for reaction monitoring and quality control.

TechniqueExpected Characteristics
¹H NMR Aromatic Protons: Complex multiplets in the aromatic region (~7.5-8.5 ppm).Acidic Protons: Broad singlets for the boronic acid -OH groups and the tetrazole N-H proton. These signals are exchangeable with D₂O.
¹³C NMR Aromatic Carbons: Multiple signals in the aromatic region (~125-140 ppm).Tetrazole Carbon: A distinct signal for the carbon atom within the tetrazole ring, typically downfield.
IR Spectroscopy O-H Stretch: Broad band around 3200-3400 cm⁻¹ from the B(OH)₂ group.N-H Stretch: Band around 3000-3300 cm⁻¹, potentially overlapping with O-H.[3]Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.C=C, C=N, N=N Stretches: A series of bands in the 1480-1570 cm⁻¹ region.[3]B-O Stretch: Strong band typically found around 1350 cm⁻¹.Tetrazole Ring Vibrations: Skeletal vibrations in the 1010-1200 cm⁻¹ range.[3]

Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its boronic acid and tetrazole functionalities.

The Boronic Acid Moiety: A Gateway to C-C Bonds

The boron atom in a boronic acid is sp² hybridized and possesses an empty p-orbital, rendering it a weak Lewis acid.[13] This electronic structure is central to its role in one of the most powerful reactions in organic synthesis: the Suzuki-Miyaura cross-coupling.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction couples the phenyl group of the boronic acid with an organohalide (or triflate).[14][15] It is a highly efficient method for forming biaryl linkages, which are common motifs in pharmaceuticals.[1][2] The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[15] The presence of a base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where it facilitates the formation of a more nucleophilic boronate species.

The Tetrazole Ring: A Versatile Pharmacophore

The 1H-tetrazol-5-yl group is a key feature for medicinal chemistry applications.[3]

  • Bioisosterism: It is widely recognized as a non-classical bioisostere of the carboxylic acid group. Its similar pKa, planar structure, and ability to act as a hydrogen bond donor allow it to mimic the interactions of a carboxylate group with biological targets, often with improved metabolic stability and oral bioavailability.

  • Coordination Chemistry: The deprotonated tetrazolate anion can coordinate to metal ions through its multiple nitrogen atoms, making it useful in the design of metal-organic frameworks (MOFs) and other advanced materials.[3][16]

Key Applications
  • Drug Development: Serves as a key intermediate in the synthesis of pharmaceuticals, particularly for developing drugs that target specific biological pathways.[1] Its structure is integral to potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO).[2]

  • Organic Synthesis: Acts as a versatile building block for constructing complex molecular architectures beyond biaryls.[1]

  • Materials Science: Used in the creation of advanced materials, such as sensors and catalysts, leveraging the unique electronic and coordinating properties of the molecule.[1]

Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions based on their specific substrates and equipment.

Illustrative Synthesis via [2+3] Cycloaddition

The synthesis of tetrazoles from organonitriles via a [2+3] cycloaddition with an azide source is a well-established and convenient method.[3]

G cluster_0 Synthetic Workflow Start 3-Cyanophenylboronic acid (Starting Material) Step1 React with Azide Source (e.g., NaN₃, NH₄Cl) Start->Step1 Step 1 Step2 [2+3] Cycloaddition (DMF, Heat) Step1->Step2 Step 2 End This compound (Final Product) Step2->End Step 3

Caption: General workflow for synthesizing the title compound.

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyanophenylboronic acid (1 equivalent) in dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃, ~1.5 equivalents) and ammonium chloride (NH₄Cl, ~1.5 equivalents).

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully acidify the reaction mixture with aqueous HCl (e.g., 1 M) to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality Note: The use of an azide source and heat drives the [2+3] cycloaddition reaction, converting the nitrile group into the thermodynamically stable tetrazole ring. Acidification during workup is necessary to protonate the tetrazolate anion and ensure the precipitation of the neutral product.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for coupling this compound with an aryl bromide.

G cluster_1 Suzuki-Miyaura Coupling Workflow A Combine Reactants: - Aryl Bromide (1 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2-3 eq) - Solvent (e.g., Toluene/EtOH/H₂O) B Inert Atmosphere (Degas with N₂ or Ar) A->B C Heat Reaction (e.g., 80-100 °C, 4-12 h) B->C D Reaction Workup (Aqueous Extraction) C->D E Purification (Column Chromatography) D->E F Characterize Product E->F

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

Protocol:

  • Reaction Setup: To an oven-dried flask, add the aryl bromide (1 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2-3 eq).[15][17]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's completion using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Self-Validating System Note: The success of this protocol is validated by monitoring the disappearance of starting materials and the appearance of the product spot on TLC. Final validation requires full characterization of the purified product by NMR and Mass Spectrometry to confirm its structure and purity.

Stability, Handling, and Safety

Proper handling and storage are critical for maintaining the integrity and safety of this reagent.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 0-8°C is recommended.[1][11]

  • Stability: Boronic acids are generally stable solids but can be susceptible to oxidation.[13] They can also undergo dehydration to form boroxines (cyclic anhydrides), especially upon heating or under vacuum. This equilibrium is typically reversible in the presence of water.

  • Safety Precautions:

    • Hazards: Classified as Acute Toxicity 4 (Oral) and causes skin and serious eye irritation.[4][18][19] May cause respiratory irritation.[18][19] The GHS pictogram is GHS07 (Exclamation mark).[4]

    • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]

    • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile reagent for chemical research. Its unique bifunctional nature—combining the robust C-C bond-forming capability of a boronic acid with the valuable pharmacophoric properties of a tetrazole ring—makes it an indispensable tool in drug discovery and materials science. Understanding its chemical properties, reactivity, and handling requirements allows researchers to fully exploit its potential in the synthesis of novel and complex molecular architectures.

References

3-(Tetrazol-5-YL)phenylboronic acid structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 3-(Tetrazol-5-yl)phenylboronic acid

Abstract

This compound is a molecule of significant interest in medicinal chemistry and materials science, acting as a critical building block for novel therapeutics and functional materials.[1][2] Its unique structure, combining the versatile reactivity of a boronic acid with the bioisosteric properties of a tetrazole ring, necessitates a multi-faceted analytical approach for complete structural elucidation and characterization. This guide provides a comprehensive framework for the structural analysis of this compound, detailing the rationale behind each technique, presenting step-by-step experimental protocols, and offering insights into the interpretation of complex data. We will explore a synergistic workflow encompassing spectroscopic, crystallographic, and computational methods, ensuring the scientific rigor required for research, development, and regulatory compliance.

Introduction: The Molecular Architecture and Its Significance

This compound merges two pharmacologically crucial moieties on a phenyl scaffold. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a mechanism exploited in sensors and enzyme inhibitors, particularly serine proteases.[1][3][4][5] The tetrazole ring serves as a metabolically stable bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities while improving pharmacokinetic profiles.[6][7]

A thorough structural analysis is paramount. It not only confirms the identity and purity of the synthesized compound but also provides critical insights into its three-dimensional conformation, potential tautomeric forms, and intermolecular interactions. This knowledge is fundamental to understanding its structure-activity relationship (SAR), optimizing its properties for drug development, and ensuring batch-to-batch consistency in manufacturing.

Core Physicochemical Properties

A summary of the key identifiers and properties for this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₇H₇BN₄O₂[1][8][9]
Molecular Weight 189.97 g/mol [1][8]
CAS Number 775351-30-9[1][8][9]
Appearance Off-white to white solid/powder[1][10]
Purity (Typical) ≥95-97% (HPLC)[1][9][11]
Solubility Soluble in DMSO, DMF, Methanol[6]
Storage Conditions Store at 0-8°C, desiccated[1]
Key Structural Features

The molecule's behavior is dictated by the interplay of its three primary components: the boronic acid, the tetrazole ring, and the central phenyl ring. Understanding these components is the first step in designing a robust analytical strategy.

G cluster_boronic Boronic Acid Moiety cluster_tetrazole Tetrazole Moiety cluster_phenyl Phenyl Scaffold Compound This compound Boronic B(OH)₂ Group Compound->Boronic meta-substitution Tetrazole CN₄H Ring Compound->Tetrazole meta-substitution Phenyl Aromatic Ring Prop1 Lewis Acidic Boron (sp²) Vacant p-orbital Boronic->Prop1 Prop2 Forms reversible covalent bonds with diols (sp³ boronate) Boronic->Prop2 Prop3 Forms H-bonded dimers or boroxine trimers Boronic->Prop3 Prop4 Carboxylic Acid Bioisostere pKa ≈ 4.9 Tetrazole->Prop4 Prop5 Potential for 1H/2H Tautomerism Tetrazole->Prop5 Prop6 H-bond donor (N-H) and acceptor (N atoms) Tetrazole->Prop6 Prop7 Rigid spacer orienting functional groups Phenyl->Prop7

Caption: Key functional moieties and their inherent properties.

The Analytical Workflow: A Synergistic Approach

No single technique can fully characterize this molecule. A logical, multi-step workflow is essential, where each analysis provides complementary information, building a complete structural picture.

G Start Synthesized Material Purity Purity Assessment (HPLC) Start->Purity ID Identity & Connectivity (NMR, MS, IR) Purity->ID NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, 2D) ID->NMR MS Mass Spectrometry (HRMS) ID->MS IR IR Spectroscopy ID->IR Structure Definitive 3D Structure (X-ray Crystallography) ID->Structure If crystalline Theory Computational Modeling (DFT) ID->Theory Spectral Prediction Structure->Theory Complementary Validation End Fully Characterized Molecule Structure->End Theory->End G A Crystal Growth (Slow Evaporation) B Crystal Selection & Mounting A->B C Data Collection (Diffractometer) B->C D Structure Solution (Direct Methods) C->D E Structure Refinement D->E F Final Structure Validation (CIF File) E->F

References

A Technical Guide to the Spectroscopic Characterization of 3-(Tetrazol-5-YL)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Data Availability

Introduction: The Significance of 3-(Tetrazol-5-YL)phenylboronic acid

This compound is a bifunctional organic compound that integrates two key pharmacophores: a phenylboronic acid moiety and a tetrazole ring. This unique combination makes it a valuable building block in medicinal chemistry and materials science.[2] The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[3]

Accurate and comprehensive spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and structural integrity. This guide will detail the principles and expected outcomes for the analysis of this molecule using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data.

Figure 1: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2 - 8.4Singlet (or narrow triplet)1HAr-H (Position 2)Deshielded due to proximity to both the boronic acid and tetrazole groups.
~8.0 - 8.2Doublet1HAr-H (Position 4 or 6)Deshielded by the adjacent electron-withdrawing groups.
~7.8 - 8.0Doublet1HAr-H (Position 6 or 4)Similar environment to the other ortho proton.
~7.5 - 7.7Triplet1HAr-H (Position 5)Less deshielded meta proton.
~8.0 - 9.0 (broad)Singlet2HB(OH )
2_22​
Exchangeable protons, chemical shift is concentration and solvent dependent.
~15.0 - 17.0 (very broad)Singlet1HTetrazole N-H Highly deshielded and exchangeable proton. Often very broad.[4]
Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those on the boronic acid and tetrazole.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Causality and Interpretation

The aromatic region of the spectrum is expected to show a complex splitting pattern due to the meta-substitution. The proton at position 2 will be the most deshielded. The broad signals for the B(OH)₂ and N-H protons are due to chemical exchange with the solvent and hydrogen bonding. Their integration may not be exact. Adding a drop of D₂O to the NMR tube will cause these signals to disappear, confirming their assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155 - 160Tetrazole C -5Characteristic chemical shift for the carbon in a tetrazole ring.[4]
~135 - 140Ar-C (ipso- to Tetrazole)Quaternary carbon attached to the tetrazole.
~130 - 135Ar-C (ipso- to Boronic Acid)Quaternary carbon attached to the boronic acid. Its signal may be broad due to quadrupolar relaxation of the boron nucleus.
~128 - 135Aromatic C -HAromatic carbons with attached protons.
~125 - 130Aromatic C -HAromatic carbons with attached protons.
Experimental Protocol: ¹³C NMR
  • Sample Preparation: As per ¹H NMR, but a higher concentration (20-30 mg) is beneficial for obtaining a good signal-to-noise ratio in a reasonable time.

  • Instrumentation: A 400 MHz or higher NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans are typically required.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Similar to ¹H NMR. The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used for calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3600 - 3200 (broad)O-H stretchBoronic acid B(O-H)₂Broad due to hydrogen bonding.
~3200 - 2500 (broad)N-H stretchTetrazole N-HVery broad due to extensive hydrogen bonding.[5]
~3100 - 3000C-H stretchAromatic C-HCharacteristic of sp² C-H bonds.
~1610 - 1580C=C stretchAromatic ringPhenyl ring skeletal vibrations.
~1480 - 1400C=N, N=N stretchTetrazole ringRing vibrations of the tetrazole moiety.[5]
~1350 - 1310B-O stretchBoronic acid B-OStrong absorption characteristic of the boron-oxygen bond.
~1100 - 1000B-C stretchPhenyl-Boron B-CPhenyl-boron bond vibration.
Experimental Protocol: IR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected first.

  • Data Analysis: Identify and assign the major absorption bands. Commercial suppliers confirm that the IR spectrum conforms to the structure.[1][6][7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data
IonPredicted m/zTechniqueRationale
[M+H]⁺191.0735ESI-MS (+)Protonated molecule.
[M-H]⁻189.0589ESI-MS (-)Deprotonated molecule.
[M+Na]⁺213.0554ESI-MS (+)Sodium adduct.

Predicted values are often calculated for the most abundant isotopes.[8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes.

  • Data Analysis: Determine the accurate mass of the molecular ion. Use this to confirm the elemental composition (C₇H₇BN₄O₂). The theoretical monoisotopic mass is 190.0662 Da.[8]

Integrated Spectroscopic Analysis Workflow

A robust characterization relies on the synergy of all these techniques.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Final Confirmation Sample 3-(Tetrazol-5-YL) phenylboronic acid HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR IR FT-IR Sample->IR MS HRMS (ESI) Sample->MS HNMR_data Proton Environment Connectivity HNMR->HNMR_data CNMR_data Carbon Skeleton CNMR->CNMR_data IR_data Functional Groups IR->IR_data MS_data Molecular Weight Formula Confirmation MS->MS_data Conclusion Structural Confirmation & Purity Assessment HNMR_data->Conclusion CNMR_data->Conclusion IR_data->Conclusion MS_data->Conclusion

References

An In-Depth Technical Guide to 3-(Tetrazol-5-yl)phenylboronic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Tetrazol-5-yl)phenylboronic acid (CAS Number: 775351-30-9), a versatile building block of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and characterization, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions. This guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors. We will explore the strategic importance of the tetrazole and boronic acid functionalities, providing both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern drug discovery, the rational design of small molecules with optimized pharmacological profiles is paramount. This compound has emerged as a valuable intermediate due to the unique and complementary properties of its two key functional groups: the tetrazole ring and the boronic acid moiety.[1][2]

The tetrazole group is a well-established bioisostere of the carboxylic acid functional group. This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better bioavailability of a drug candidate, without compromising the key interactions with the biological target. The tetrazole ring's acidic nature, comparable to that of carboxylic acids, allows it to participate in similar hydrogen bonding and ionic interactions.[3]

The boronic acid group is renowned for its versatility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This reaction's mild conditions, broad functional group tolerance, and the commercial availability of a vast array of coupling partners make it an indispensable tool in the synthesis of complex molecular architectures.[4] Boronic acids can also form reversible covalent bonds with diols, a property that has been exploited in the development of sensors and drug delivery systems.[2][5]

The combination of these two functionalities in a single molecule makes this compound a powerful tool for introducing a metabolically stable acidic group into a target molecule via a robust and versatile C-C bond-forming reaction.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and handling requirements is crucial for its effective and safe use in a laboratory setting.

PropertyValueReference(s)
CAS Number 775351-30-9
Molecular Formula C₇H₇BN₄O₂
Molecular Weight 189.97 g/mol
Appearance White to off-white solid/powder[6]
Purity Typically ≥95% (HPLC)[6]
Melting Point >300 °C[7]
Solubility Soluble in water and alcohol
Storage Store in a cool, dry place

Safety Information:

  • Hazard Classifications: Acute Toxicity, Oral (Category 4)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed)

  • Precautionary Statements: P264, P270, P301+P312, P501

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Synthesis and Characterization

The most common and logical synthetic route to this compound involves the conversion of the nitrile group of a suitable precursor, such as 3-cyanophenylboronic acid, into a tetrazole ring.

Representative Synthetic Protocol: From 3-Cyanophenylboronic Acid

This protocol describes a representative method for the synthesis of this compound from 3-cyanophenylboronic acid. The [2+3] cycloaddition of an azide source to a nitrile is a well-established method for tetrazole synthesis.

Reaction Scheme:

Synthesis_of_3-(Tetrazol-5-yl)phenylboronic_acid reactant1 3-Cyanophenylboronic acid conditions DMF 120 °C reactant1->conditions reactant2 Sodium Azide (NaN3) Triethylamine Hydrochloride (Et3N·HCl) reactant2->conditions product This compound conditions->product

A representative synthetic pathway.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanophenylboronic acid (1.0 eq) in N,N-dimethylformamide (DMF).[5]

  • Addition of Reagents: To the stirred solution, add sodium azide (NaN₃, 1.5 eq) and triethylamine hydrochloride (Et₃N·HCl, 1.5 eq).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water and acidify with 2M HCl to a pH of ~2-3.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and then with a small amount of cold diethyl ether. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified product under vacuum to obtain this compound as a white to off-white solid.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. While specific shifts can vary based on the solvent, a representative spectrum in DMSO-d₆ would show characteristic signals for the aromatic protons and the exchangeable protons of the boronic acid and tetrazole groups. The aromatic region would typically display a complex multiplet pattern consistent with a 1,3-disubstituted benzene ring.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the B-O, O-H, C=N, and N-H bonds present in the molecule.[6]

Applications in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[4] This reaction is a cornerstone of modern organic synthesis.[8]

General Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition (R'-X) Pd0->OxAdd PdII_A R'-Pd(II)LnX OxAdd->PdII_A Transmetalation Transmetalation ([R-B(OH)3]⁻) PdII_A->Transmetalation PdII_B R'-Pd(II)LnR Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R-R' RedElim->Product Catalyst_Regen Catalyst Regeneration

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl halide.

Reaction Scheme:

Suzuki_Coupling_Example reactant1 This compound conditions Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) reactant1->conditions reactant2 Aryl Halide (Ar-X) reactant2->conditions product 3-(Tetrazol-5-yl)-biaryl conditions->product

A representative Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).[9]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution (e.g., 2M K₂CO₃).

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

This compound stands out as a strategically important building block for researchers in drug discovery and materials science. Its unique combination of a metabolically robust carboxylic acid bioisostere and a versatile synthetic handle for Suzuki-Miyaura cross-coupling provides a powerful approach to the synthesis of novel and complex molecules. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in a variety of research endeavors.

References

An In-Depth Technical Guide to 3-(Tetrazol-5-yl)phenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Tetrazol-5-yl)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring both a phenylboronic acid moiety and a tetrazole ring, imparts a unique combination of reactivity and biological relevance. The boronic acid group is renowned for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2][3] Boronic acids can also form reversible covalent bonds with diols, a property exploited in the design of sensors and for bioconjugation.[4] The tetrazole ring is a well-established bioisostere for carboxylic acids and cis-amides in drug design, offering improved metabolic stability and pharmacokinetic properties.[5] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis and reactivity, and its applications in research and development.

Physicochemical Properties

This compound is typically supplied as a white to off-white solid.[1] While a definitive experimental melting point for the 3-isomer is not widely reported, related phenyl tetrazole compounds decompose in the range of 190-240 °C.[6] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 775351-30-9
Molecular Formula C₇H₇BN₄O₂
Molecular Weight 189.97 g/mol
Appearance White to off-white solid[1]
Boiling Point 517.4 °C at 760 mmHg (Predicted)[7]
Flash Point 266.7 °C (Predicted)[7]
Density 1.51 g/cm³ (Predicted)[7]
Solubility Generally soluble in polar organic solvents such as ethers and ketones; poorly soluble in nonpolar hydrocarbons and water.[8][9]Inferred from Phenylboronic Acid
pKa The acidity of the boronic acid is influenced by the electron-withdrawing tetrazole ring, likely resulting in a lower pKa than that of unsubstituted phenylboronic acid (pKa ≈ 8.8). The tetrazole ring itself is weakly acidic.General Principle
Storage Store in a cool, dry place.[10]

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of its two functional groups: the boronic acid and the tetrazole ring.

Boronic Acid Moiety

The boronic acid group is a Lewis acid and readily undergoes a variety of chemical transformations.

  • Suzuki-Miyaura Cross-Coupling: This is arguably the most important reaction of arylboronic acids. In the presence of a palladium catalyst and a base, this compound can be coupled with a wide range of organic halides and triflates to form new carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.[2][3][11]

  • Esterification: Boronic acids react reversibly with diols to form boronate esters. This equilibrium is sensitive to pH and the concentration of the diol, making it a useful motif for the development of chemical sensors, particularly for sugars.

  • Oxidation and Protodeboronation: Under certain conditions, the boronic acid group can be replaced by a hydroxyl group (oxidation) or a hydrogen atom (protodeboronation).

Tetrazole Ring

The tetrazole ring is a stable aromatic heterocycle with a high nitrogen content.

  • Acidity and Basicity: The N-H proton of the tetrazole ring is weakly acidic. The nitrogen atoms of the ring also possess lone pairs of electrons, allowing them to act as weak bases or ligands for metal ions.

  • Thermal Stability: Phenyl tetrazoles are generally stable at ambient temperatures but can undergo exothermic decomposition at elevated temperatures (typically above 190 °C), often releasing nitrogen gas.[6] The thermal decomposition of tetrazoles can be complex, proceeding through various pathways.[6]

  • Tautomerism: The proton on the tetrazole ring can exist on different nitrogen atoms, leading to tautomerism. The specific tautomer present can influence the molecule's reactivity and biological activity.

tautomerism 3-(1H-Tetrazol-5-yl)phenylboronic acid 3-(1H-Tetrazol-5-yl)phenylboronic acid 3-(2H-Tetrazol-5-yl)phenylboronic acid 3-(2H-Tetrazol-5-yl)phenylboronic acid 3-(1H-Tetrazol-5-yl)phenylboronic acid->3-(2H-Tetrazol-5-yl)phenylboronic acid Proton Transfer 3-(2H-Tetrazol-5-yl)phenylboronic acid->3-(1H-Tetrazol-5-yl)phenylboronic acid Proton Transfer

Caption: Tautomerism of the tetrazole ring in this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region (around 7.5-8.5 ppm) corresponding to the protons on the phenyl ring. The N-H proton of the tetrazole ring would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the six carbons of the phenyl ring and the single carbon of the tetrazole ring (typically around 150-160 ppm).

  • FTIR: The infrared spectrum would be characterized by several key absorption bands:

    • A broad O-H stretching band for the boronic acid group (around 3200-3600 cm⁻¹).[12]

    • Aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹).

    • C=C and C=N stretching vibrations of the phenyl and tetrazole rings (in the 1400-1600 cm⁻¹ region).[13]

    • A strong B-O stretching band (around 1350 cm⁻¹).[14]

Synthesis

The synthesis of this compound can be envisioned through a multi-step sequence, likely starting from 3-cyanophenylboronic acid or a related precursor. A plausible synthetic route, adapted from the synthesis of a similar compound, is outlined below.[15]

synthesis 3-Cyanophenylboronic acid 3-Cyanophenylboronic acid This compound This compound 3-Cyanophenylboronic acid->this compound [2+3] Cycloaddition (e.g., NaN₃, NH₄Cl)

Caption: A potential synthetic route to this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 3-cyanophenylboronic acid in a suitable solvent (e.g., DMF or toluene) in a round-bottom flask, add sodium azide and an ammonium salt (e.g., ammonium chloride).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 100-120 °C) for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench any residual azide. Acidify the mixture with an aqueous acid solution (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and then an organic solvent in which the product is sparingly soluble (e.g., diethyl ether or hexanes) to remove impurities. The product can be further purified by recrystallization if necessary.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research, particularly in drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of the 3-(tetrazol-5-yl)phenyl moiety into a wide variety of molecules. This is particularly useful in medicinal chemistry for the synthesis of libraries of compounds for biological screening.

Detailed Experimental Protocol for a Generic Suzuki-Miyaura Coupling:

suzuki_coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Biaryl Product Biaryl Product Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Biaryl Product Palladium Catalyst\n(e.g., Pd(PPh₃)₄) Palladium Catalyst (e.g., Pd(PPh₃)₄) Base\n(e.g., K₂CO₃, Cs₂CO₃) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent\n(e.g., Toluene/Water, Dioxane/Water) Solvent (e.g., Toluene/Water, Dioxane/Water) Heat Heat

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water). Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Bioisosteric Replacement in Drug Design

The tetrazole group is a well-known bioisostere of the carboxylic acid functional group.[5] Replacing a carboxylic acid with a tetrazole in a drug candidate can lead to several advantages, including:

  • Improved Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids.

  • Enhanced Lipophilicity: The tetrazole group can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes.

  • Modulated Acidity: The pKa of a tetrazole is similar to that of a carboxylic acid, allowing it to maintain similar ionic interactions with biological targets.

The availability of this compound allows for the direct incorporation of this important bioisosteric motif into potential drug candidates using the robust Suzuki-Miyaura coupling methodology.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[16]

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Thermal Hazard: Tetrazole-containing compounds have the potential to decompose exothermically at elevated temperatures.[6] Avoid excessive heating.

  • Toxicity: While specific toxicity data for this compound is limited, it should be handled with care. The azide precursors used in its synthesis are highly toxic.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its dual functionality allows for its facile incorporation into complex molecules via Suzuki-Miyaura cross-coupling, while the tetrazole moiety provides a key bioisosteric element for drug design. A thorough understanding of its physical and chemical properties, as well as its reactivity, is essential for its effective and safe use in the laboratory.

References

An In-Depth Technical Guide to 3-(Tetrazol-5-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block in Modern Chemistry

3-(Tetrazol-5-yl)phenylboronic acid is a specialized organic compound that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique structure, featuring both a phenylboronic acid moiety and a tetrazole ring, makes it a highly versatile reagent. The boronic acid group is renowned for its ability to participate in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern carbon-carbon bond formation—and to form reversible covalent bonds with diols.[1] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often used in drug design to enhance metabolic stability, lipophilicity, and binding interactions with biological targets.[2][3] This guide provides a comprehensive overview of its core properties, applications, and handling protocols.

Part 1: Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is critical for its effective application in research and synthesis. This compound is typically supplied as an off-white solid powder.[1][4]

Quantitative Data Summary

The essential chemical identifiers and properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₇BN₄O₂[1][5]
Molecular Weight 189.97 g/mol [1][5]
CAS Number 775351-30-9[1][6]
Appearance Off-white solid powder[1][4]
Purity Typically ≥95-97% (by HPLC)[1][7]
Density ~1.51 g/cm³[4][8]
Storage Conditions Store at 0-8°C in a cool, dry place[1][7]

Part 2: Synthesis and Application in Drug Discovery

The utility of this compound lies in its role as an intermediate building block for constructing more complex, biologically active molecules.[1]

Rationale in Medicinal Chemistry

The incorporation of a tetrazole group is a strategic choice in drug development.[3] As a bioisosteric analog of a carboxylic acid, it offers several advantages:

  • Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid group.[2]

  • Increased Lipophilicity: This can improve a drug candidate's ability to cross cellular membranes.

  • Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors and donors, facilitating strong interactions with protein targets.[2]

Phenylboronic acids are crucial for their ability to form reversible bonds with diols, a property leveraged in the development of glucose sensors and targeted drug delivery systems.[1][9] The combination of these two functional groups makes this compound a powerful tool for creating novel therapeutics, particularly in oncology and for targeting specific biological pathways.[1][10]

Synthetic Workflow Overview

The synthesis of molecules using this compound often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction creates a new carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide.

Suzuki_Coupling_Workflow reagent1 This compound reaction_vessel Reaction Mixture (Heated) reagent1->reaction_vessel reagent2 Aryl/Vinyl Halide (R-X) reagent2->reaction_vessel catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) catalyst->reaction_vessel solvent Solvent (e.g., Toluene/Water) solvent->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup 1. Reaction purification Purification (e.g., Column Chromatography) workup->purification 2. Isolation product Final Coupled Product purification->product 3. Purity

References

The Strategic Utility of 3-(Tetrazol-5-yl)phenylboronic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Moieties – The Power of Synergy

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. It is a field where molecular architecture dictates biological function, and where the strategic combination of chemical motifs can unlock unprecedented therapeutic potential. This guide delves into the core technical principles and applications of a particularly compelling building block: 3-(Tetrazol-5-yl)phenylboronic acid .

This molecule is not merely another reagent; it is the embodiment of a powerful synergistic strategy in drug design. It ingeniously combines two functionalities of immense value: the tetrazole ring , a well-established bioisostere for the carboxylic acid group, and the boronic acid moiety, a versatile functional handle for carbon-carbon bond formation and a pharmacophore in its own right.[1] The strategic placement of these groups on a central phenyl scaffold creates a building block with immense potential for the synthesis of complex, biologically active molecules.[2]

This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of angiotensin II receptor antagonists.

Physicochemical Properties and Handling

A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and for ensuring laboratory safety.

PropertyValueReference
CAS Number 775351-30-9[3]
Molecular Formula C₇H₇BN₄O₂[3]
Molecular Weight 189.97 g/mol [3]
Appearance Off-white solid[1]
Storage Store at 0-8°C[1]
Solubility Soluble in organic solvents such as DMSO and methanol.
Safety Warning: Acute toxicity (oral). Causes skin and eye irritation. May cause respiratory irritation.

The Tetrazole Moiety: A Superior Bioisostere for Carboxylic Acids

The concept of bioisosterism, the replacement of a functional group with another that retains the parent molecule's biological activity, is a cornerstone of modern drug design. The 5-substituted-1H-tetrazole ring is arguably one of the most successful bioisosteres for the carboxylic acid group.[4] This is due to several key advantages:

  • Similar Acidity: The pKa of the tetrazole proton is comparable to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets.

  • Increased Lipophilicity: The tetrazole ring is generally more lipophilic than a carboxylate group, which can lead to improved pharmacokinetic properties, such as enhanced membrane permeability and oral bioavailability.

  • Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids.

  • Enhanced Target Binding: The delocalized negative charge over the five-membered ring and the unique geometry of the tetrazole can lead to more favorable interactions with target proteins. A prime example of this is the angiotensin II receptor antagonist losartan , where the replacement of a carboxylic acid with a tetrazole ring resulted in a significant increase in potency.[4]

Bioisosteres

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically approached from commercially available starting materials. A common and effective method involves the conversion of a nitrile to a tetrazole, followed by the introduction of the boronic acid functionality.

Conceptual Synthetic Pathway

The synthesis hinges on two key transformations: the [2+3] cycloaddition of an azide source with a nitrile to form the tetrazole ring, and the conversion of a halo-aromatic or a lithiated intermediate to the boronic acid. A plausible and efficient route starts from 3-cyanophenylboronic acid.

Synthesis_Pathway

Detailed Experimental Protocol: Synthesis from 3-Cyanophenylboronic Acid

This protocol is a representative procedure based on established methods for the synthesis of tetrazoles from nitriles.

Materials:

  • 3-Cyanophenylboronic acid

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanophenylboronic acid (1 equivalent) in DMF.

  • Addition of Reagents: Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

    • Acidify the mixture to pH 2-3 with concentrated HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield this compound as an off-white solid.

The Suzuki-Miyaura Coupling: A Gateway to Complex Molecular Architectures

The boronic acid functionality of this compound makes it an ideal coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[5]

General Reaction Scheme

Suzuki_Coupling

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.[6]

Materials:

  • This compound

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1 equivalent), and potassium carbonate (2 equivalents).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired biaryl compound.

Application in Drug Discovery: Targeting the Renin-Angiotensin System

The biphenyl-tetrazole motif, readily accessible through the Suzuki coupling of this compound and its isomers, is a key pharmacophore in a class of antihypertensive drugs known as "sartans". These drugs act as antagonists of the Angiotensin II Type 1 (AT1) receptor.[7]

The Angiotensin II Type 1 (AT1) Receptor Signaling Pathway

Angiotensin II is a potent vasoconstrictor that plays a central role in the regulation of blood pressure. It exerts its effects by binding to the AT1 receptor, a G-protein coupled receptor (GPCR). Activation of the AT1 receptor triggers a cascade of intracellular signaling events that ultimately lead to vasoconstriction, inflammation, and fibrosis.[8][9]

AT1_Signaling_Pathway

Biological Activity of Biphenyl-Tetrazole Compounds

The therapeutic potential of compounds derived from the biphenyl-tetrazole scaffold is well-documented. A recent study on ester derivatives of Valsartan, a prominent sartan drug, highlights the diverse biological activities of this class of molecules.[10]

CompoundAntihypertensive Activity (% Reduction in BP)Antioxidant Activity (IC₅₀, µg/mL)Urease Inhibition (IC₅₀, µM)
Valsartan (Parent) 65.3 ± 3.67.8 ± 0.9> 500
AV2 (Ester Derivative) 76.4 ± 6.86.2 ± 0.512.5 ± 0.3
AV3 (Ester Derivative) 69.6 ± 5.37.1 ± 0.625.6 ± 0.8
AV5 (Ester Derivative) 66.2 ± 4.28.1 ± 1.118.9 ± 0.5
Data adapted from a study on Valsartan derivatives, which share the core biphenyl-tetrazole structure that can be synthesized using tetrazolylphenylboronic acids.[10]

These data demonstrate that modifications to the core biphenyl-tetrazole structure can lead to compounds with potent antihypertensive activity, as well as promising antioxidant and urease inhibitory effects. This underscores the value of this compound as a starting point for the development of new therapeutic agents with multifaceted biological profiles.

Conclusion: A Versatile and Indispensable Tool in the Medicinal Chemist's Arsenal

This compound stands as a testament to the power of rational drug design. The strategic combination of a tetrazole bioisostere and a versatile boronic acid handle in a single, readily accessible molecule provides medicinal chemists with a powerful tool for the synthesis of complex and biologically active compounds. Its utility in the construction of the biphenyl-tetrazole scaffold, a key pharmacophore in a clinically successful class of antihypertensive drugs, highlights its significance in modern drug discovery. As the quest for novel therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the development of the next generation of life-saving medicines.

References

An In-depth Technical Guide to the Safe Handling of 3-(Tetrazol-5-YL)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety considerations and handling procedures for 3-(Tetrazol-5-YL)phenylboronic acid. As a bifunctional molecule incorporating both a potentially energetic tetrazole ring and a biologically active arylboronic acid moiety, this compound requires a nuanced approach to laboratory safety. This document synthesizes available safety data, principles of chemical hygiene for related substance classes, and field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Compound Profile and Hazard Identification

This compound (CAS Number: 775351-30-9) is a solid substance with the molecular formula C₇H₇BN₄O₂ and a molecular weight of 189.97 g/mol .[1] Its utility in medicinal chemistry and materials science is significant, serving as a key building block in the synthesis of complex organic molecules and pharmaceuticals.[2] However, its unique structure presents a dual-hazard profile that must be thoroughly understood and respected.

Toxicological Hazards

The primary toxicological concerns associated with this compound stem from its classification as an arylboronic acid and its potential for irritation.

  • Acute Oral Toxicity: The compound is classified as Acute Toxicity Category 4 (Oral), with the hazard statement H302: Harmful if swallowed.

  • Skin and Eye Irritation: Based on data for the closely related regioisomer, 4-(Tetrazol-5-yl)phenylboronic acid, it is prudent to handle the 3-isomer as a substance that causes skin irritation (Category 2) and serious eye irritation (Category 2).[3]

  • Respiratory Irritation: The compound may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[3]

  • Potential for Genotoxicity: Arylboronic acids as a class have been identified as potentially mutagenic in bacterial assays (Ames test).[4] While the mechanism is not fully elucidated, this potential for genotoxicity necessitates handling procedures that minimize exposure.[4] It is important to note that in vivo studies on some arylboronic acids have not shown mutagenic effects.[5] However, in the absence of specific data for this compound, a cautious approach is warranted.

Physicochemical Hazards

The presence of the tetrazole ring introduces a significant physicochemical hazard due to its high nitrogen content and energetic nature.

  • Combustible Solid: The compound is classified under Storage Class 11 as a combustible solid.

  • Dust Explosion Hazard: As a fine powder, there is a potential for a dust explosion if dispersed in the air in the presence of an ignition source.[6]

The following table summarizes the key hazard information for this compound:

Hazard ClassificationGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2 (inferred)Causes skin irritation[3]
Serious Eye Damage/Eye IrritationCategory 2 (inferred)Causes serious eye irritation[3]
Specific target organ toxicity – single exposureCategory 3 (inferred)May cause respiratory irritation[3]
Potential GenotoxicityNot ClassifiedWeakly mutagenic in some in-vitro assays[4]
Physicochemical HazardCombustible SolidCombustible solid
Physicochemical HazardEnergetic CompoundPotential for explosive decomposition upon heating[6]

Risk Assessment and Mitigation

A thorough risk assessment is paramount before commencing any work with this compound. The following logical workflow should be followed to ensure a safe experimental design.

Risk_Assessment_Workflow Risk Assessment Workflow for this compound cluster_assessment Hazard Identification & Risk Analysis cluster_control Control Measures cluster_emergency Emergency Preparedness A Identify Hazards: - Toxicological (Oral, Skin/Eye/Respiratory Irritation, Genotoxicity) - Physicochemical (Energetic, Combustible) B Analyze Risks: - Exposure routes (Inhalation, Dermal, Ingestion) - Experimental conditions (Scale, Temperature, Reagents) A->B leads to C Engineering Controls: - Fume hood - Shielding (for larger quantities or heating) - Grounding for static control B->C mitigated by D Administrative Controls: - Standard Operating Procedures (SOPs) - Training - Small-scale work preferred B->D managed by E Personal Protective Equipment (PPE): - Safety goggles with side shields - Chemical-resistant gloves (Nitrile) - Flame-resistant lab coat B->E protected by F Spill Response: - Evacuate, Ventilate, Contain, Clean-up B->F prepared for G First Aid: - Eye wash, Safety shower - Seek immediate medical attention B->G prepared for

Caption: Logical workflow for risk assessment and mitigation.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling this compound.[7]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.[3]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[3]Prevents skin contact with the potentially irritating and genotoxic compound.
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills and provides a barrier against fire.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood to prevent inhalation of dust particles.[3]Minimizes the risk of respiratory tract irritation.
Step-by-Step Handling Procedure

The following protocol outlines the safe handling of this compound in a laboratory setting.

Preparation:

  • Designate a work area: Conduct all manipulations of the solid compound within a certified chemical fume hood.

  • Verify emergency equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Assemble necessary equipment: Have all necessary spatulas, weighing paper, and containers ready to minimize handling time.

  • Grounding: When handling larger quantities, ensure equipment is properly grounded to prevent static discharge, a potential ignition source.[8]

Weighing and Transfer:

  • Don appropriate PPE: Put on all required PPE before handling the chemical.

  • Tare the balance: Place a tared weigh boat or paper on the analytical balance inside the fume hood.

  • Transfer the solid: Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust.

  • Close the stock bottle: Immediately and securely close the stock bottle to prevent contamination and exposure.

  • Transfer to the reaction vessel: Carefully transfer the weighed solid into the reaction vessel. A powder funnel may be used to prevent spillage.

Dissolution:

  • Add solvent: Slowly add the desired solvent to the reaction vessel containing the solid.

  • Gentle agitation: Use magnetic stirring or gentle swirling to aid dissolution. Avoid vigorous shaking that could generate aerosols.

Post-Handling:

  • Decontaminate: Wipe down the spatula, weigh boat, and any other contaminated surfaces with a suitable solvent (e.g., isopropanol) and then with soap and water.

  • Dispose of waste: All contaminated disposable items (gloves, weigh paper, etc.) must be disposed of as hazardous chemical waste.

  • Wash hands: Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.

Handling_Workflow Safe Handling Workflow Start Start Preparation Preparation: - Designate fume hood area - Check emergency equipment - Assemble materials Start->Preparation Don_PPE Don Full PPE Preparation->Don_PPE Weighing Weighing & Transfer: - Use fume hood balance - Handle carefully to avoid dust - Close stock bottle immediately Don_PPE->Weighing Dissolution Dissolution: - Add solvent slowly - Gentle agitation Weighing->Dissolution Post_Handling Post-Handling: - Decontaminate surfaces and tools - Dispose of waste properly - Wash hands thoroughly Dissolution->Post_Handling End End Post_Handling->End

Caption: Step-by-step workflow for the safe handling of this compound.

Storage

Proper storage is essential to maintain the stability and integrity of this compound.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[9]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[10]

Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Fire Fighting
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

  • Hazards: Be aware of the potential for explosive decomposition if the material is heated.[6] Hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides, and boron oxides.[3]

Waste Disposal

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3]

  • Collection: Collect waste in a labeled, sealed, and compatible container.

  • Disposal: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.[3] Always follow local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate knowledge, precautions, and engineering controls. By understanding its dual-hazard profile, implementing robust handling protocols, and being prepared for emergencies, researchers can mitigate the risks and continue to advance scientific discovery. The causality behind these experimental choices is rooted in a proactive approach to safety, acknowledging the inherent hazards of the compound and implementing a multi-layered system of protection. This self-validating system of protocols, when followed diligently, ensures a safe and productive research environment.

References

Methodological & Application

The Tetrazole Moiety as a Carboxylic Acid Bioisostere: Application Notes for 3-(Tetrazol-5-yl)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Tetrazole Bioisostere

In contemporary drug design, the carboxylic acid functional group is a ubiquitous pharmacophore, crucial for interacting with biological targets. However, its inherent properties—such as metabolic instability, poor membrane permeability, and potential for toxicity—often present significant hurdles in drug development.[1] Medicinal chemists frequently turn to bioisosteric replacement to circumvent these challenges, and the 5-substituted 1H-tetrazole ring has emerged as a premier surrogate for the carboxylic acid moiety.[2][3]

The tetrazole group effectively mimics the acidic proton and planar structure of a carboxylic acid, with a similar pKa (typically 4.5-4.9), enabling it to engage in comparable hydrogen bonding and ionic interactions with protein targets.[1] Crucially, it offers distinct advantages:

  • Enhanced Metabolic Stability: The tetrazole ring is resistant to many metabolic transformations that affect carboxylic acids in the liver.[3]

  • Improved Lipophilicity and Bioavailability: Replacing a carboxylate with a tetrazolate anion can increase a compound's lipophilicity, which may lead to better oral bioavailability.[2][3]

  • Reduced Side Effects: The altered pharmacokinetic profile can lead to a reduction in undesirable side effects.[2][3]

3-(Tetrazol-5-yl)phenylboronic acid is a versatile and powerful building block that marries the benefits of the tetrazole bioisostere with the synthetic utility of a boronic acid. This combination allows for its efficient incorporation into complex molecular scaffolds via robust and well-established palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this key building block.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 775351-30-9[6][7][8]
Molecular Formula C₇H₇BN₄O₂[4][6][8]
Molecular Weight 189.97 g/mol [6][7][8]
Appearance Off-white to white solid[4]
Storage Conditions Store at 0-8°C[4]
Safety Information Warning: Acute toxicity (Oral, Category 4). Handle with appropriate PPE.[7]

Handling & Storage: this compound is a solid that should be stored in a cool, dry place. Like many boronic acids, it can be sensitive to prolonged exposure to air and moisture, which can lead to gradual decomposition (protodeboronation). For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., nitrogen or argon).

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a biaryl linkage. This reaction is a cornerstone of modern medicinal chemistry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of coupling partners.[9]

The Challenge of Unprotected N-H Heterocycles

A critical consideration when using this building block is the presence of the acidic N-H proton on the tetrazole ring. Unprotected, nitrogen-rich heterocycles can pose challenges in palladium-catalyzed reactions. The acidic proton can react with the basic conditions required for the reaction, and the nitrogen atoms can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[10][11] Therefore, careful selection of the catalyst, ligand, and base is paramount for achieving high yields and conversions.

Suzuki_Miyaura_Catalytic_Cycle

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point, synthesized from established methods for coupling nitrogen-rich heterocycles.[10][12][13] Optimization may be required depending on the specific aryl halide partner.

Materials and Reagents:
  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst: PdCl₂(dppf)·CH₂Cl₂ or a modern Buchwald precatalyst (e.g., XPhos Pd G3)[10]

  • Ligand (if not using a precatalyst, e.g., dppf, XPhos)

  • Base: Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

  • Solvent: Dioxane/Water or THF/Water mixture (e.g., 4:1 v/v)

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Experimental Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

    • Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. A strong, non-nucleophilic base like K₃PO₄ is often effective for couplings with N-H containing substrates, as it facilitates transmetalation without promoting significant side reactions.[10]

  • Catalyst Addition: Add the palladium precatalyst (1-5 mol%) or the palladium source and ligand.

    • Expertise Insight: Buchwald-type phosphine ligands and their corresponding precatalysts are often superior for challenging couplings, including those with heteroaryl substrates or sterically hindered partners. They promote rapid oxidative addition and reductive elimination, which can outcompete catalyst deactivation pathways.[10][11]

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can degrade the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL Dioxane, 1 mL Water) via syringe.

    • Causality Note: The aqueous component is crucial for activating the boronic acid by forming a boronate species, which is more nucleophilic and readily undergoes transmetalation.

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 60-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

    • Expertise Insight: Microwave irradiation can significantly accelerate the reaction, often reducing reaction times to minutes and potentially improving yields by minimizing thermal decomposition.[13]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. d. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Workflow_Suzuki_Coupling

Case Study: Synthesis of Angiotensin II Receptor Antagonists (Sartans)

The most prominent application of tetrazolylphenylboronic acids is in the synthesis of the "sartan" class of antihypertensive drugs, such as Losartan.[14] These drugs function by blocking the angiotensin II type 1 (AT₁) receptor, leading to vasodilation and reduced blood pressure. The tetrazole-biphenyl moiety is the key pharmacophore responsible for this activity.

A pivotal step in the synthesis of Losartan involves the Suzuki-Miyaura coupling between a protected 2-(tetrazol-5-yl)phenylboronic acid derivative and a functionalized imidazole-containing aryl halide. The use of this compound allows for the synthesis of structural analogs and related drug candidates.

Example Reaction Scheme: Synthesis of a Losartan Precursor

The following scheme illustrates the coupling of this compound (protected, for illustrative purposes) with a key intermediate for sartan synthesis. In practice, the tetrazole is often protected (e.g., with a trityl group) to improve solubility and prevent N-alkylation side reactions, followed by deprotection in the final step.[2]

Losartan_Synthesis

Representative Suzuki Coupling Conditions from Literature
Aryl Halide PartnerBoronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
3-Chloroindazole5-Indole boronic acidPd Source (2), Ligand (3)K₃PO₄ (2)Dioxane/H₂O100~95[10]
4-BromoacetophenonePhenylboronic acidPd-Ln Complex (1)K₂CO₃ (2)DMF/H₂O70>95[1]
3-Bromo pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2/XPhos (5/10)K₂CO₃ (3)Dioxane/H₂O130 (MW)89[13][15]
2-Bromobenzonitrile4-Methylphenylboronic acidBio-PdNPsK₂CO₃ (2)Ethanol/H₂O8098[15]

Conclusion and Future Outlook

This compound is an invaluable building block for medicinal chemists seeking to leverage the well-established bioisosteric relationship between tetrazoles and carboxylic acids. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction allows for the straightforward construction of biaryl structures, which are central motifs in numerous therapeutic agents, most notably the sartan family of antihypertensives. The key to its successful application lies in understanding and mitigating the potential challenges posed by the unprotected N-H group through the careful selection of modern catalytic systems. As the demand for drug candidates with optimized pharmacokinetic profiles continues to grow, the strategic use of building blocks like this compound will remain a cornerstone of efficient and effective drug discovery programs.

References

Experimental protocol for using 3-(Tetrazol-5-YL)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Use of 3-(Tetrazol-5-YL)phenylboronic acid in Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction: A Versatile Building Block for Medicinal Chemistry

This compound is a bifunctional reagent that has garnered significant attention in the fields of medicinal chemistry and drug development.[1] Its chemical architecture, featuring both a phenylboronic acid moiety and a tetrazole ring, makes it a powerful tool for synthetic chemists. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to construct complex molecular scaffolds.[1] Simultaneously, the tetrazole ring serves as a critical bioisostere for the carboxylic acid group.[2][3] This substitution can significantly enhance a drug candidate's metabolic stability, modulate its lipophilicity, and improve its overall pharmacokinetic profile, making it a key strategy in modern drug design.[4][5]

This guide provides an in-depth exploration of the experimental applications of this compound, offering detailed protocols and the scientific rationale behind the experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound's unique properties in their work.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties and safety requirements of a reagent is the first step toward its successful implementation in any experimental workflow.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 775351-30-9[1][6][7]
Molecular Formula C₇H₇BN₄O₂[1][6]
Molecular Weight 189.97 g/mol [1]
Appearance Off-white to white solid/powder[1][8]
Purity Typically ≥96-97% (by HPLC)[1][6]
Storage Conditions Store at 0-8°C, desiccated.[1]
Safety and Handling Precautions

While not classified as acutely hazardous, standard laboratory safety protocols must be observed.[9]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust. Use in a well-ventilated area or a chemical fume hood.[10]

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.

  • Stability: Boronic acids are generally stable but can be susceptible to dehydration to form boroxines (trimeric anhydrides) upon heating.[11] Store in a cool, dry, and tightly sealed container to prevent degradation.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Application I: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[12] this compound serves as the organoboron partner, enabling the introduction of the 3-(tetrazol-5-yl)phenyl moiety into a target molecule.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps:[12][13][14]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-(tetrazol-5-yl)phenyl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Coupling cluster_inputs pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + [Ar'-B(OH)₃]⁻ pd2_coupled Ar-Pd(II)L₂-Ar' transmetalation->pd2_coupled - X⁻ - B(OH)₃ reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (Ar-Ar') reductive_elimination->product ar_x Aryl Halide (Ar-X) boronic_acid This compound (Ar'-B(OH)₂) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Compound

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide.

Reagents and Equipment:

  • This compound (1.1 eq)

  • Aryl bromide (Ar-Br) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cesium Carbonate (Cs₂CO₃), 3.0 eq)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.1 eq), and cesium carbonate (3.0 eq).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for the transmetalation step.[15] Cesium carbonate is a strong, effective base for many Suzuki couplings.[14]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (1,4-dioxane and water). The mixture should be stirred to ensure homogeneity.

    • Causality: A mixed solvent system is often used to dissolve both the organic-soluble aryl halide and the more polar boronic acid and inorganic base. Water also plays a role in activating the catalyst and facilitating the reaction.[13]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask. Briefly continue the inert gas purge to ensure the headspace is free of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[14]

Application II: A Bioisostere for Carboxylic Acids

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of drug design.[4] The 5-substituted-1H-tetrazole ring is arguably the most successful bioisostere for the carboxylic acid functionality.

Why is the Tetrazole Ring an Effective Bioisostere?

  • Acidity: The tetrazole ring has a pKa similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.

  • Stereoelectronics: It is a planar, aromatic system that can mimic the geometry of the carboxylate group.

  • Improved Properties: Replacement of a carboxylic acid with a tetrazole often leads to increased metabolic stability (resistance to phase II metabolism), enhanced lipophilicity, better membrane permeability, and improved oral bioavailability.[3][4][5]

Workflow for Bioisosteric Evaluation

Evaluating the impact of this bioisosteric replacement requires a comparative study against the parent carboxylic acid compound.

Bioisostere_Workflow start Identify Carboxylic Acid Lead Compound synthesis Parallel Synthesis start->synthesis analog1 Synthesize Tetrazole Analog (using this compound) synthesis->analog1 analog2 Synthesize or Procure Carboxylic Acid Parent synthesis->analog2 characterization Physicochemical Profiling (pKa, logP, solubility) analog1->characterization analog2->characterization biological_assay Comparative Biological Assays (e.g., In Vitro Potency, IC₅₀) characterization->biological_assay adme In Vitro ADME Profiling (Metabolic Stability, Permeability) biological_assay->adme decision Data Analysis & Decision: Improved Profile? adme->decision

Caption: Experimental workflow for evaluating a tetrazole bioisostere.
Protocol: Comparative In Vitro Enzyme Inhibition Assay

This protocol outlines a general method to compare the potency of a tetrazole-containing inhibitor against its carboxylic acid parent.

Materials:

  • Test Compounds: Stock solutions of both the tetrazole analog and the carboxylic acid parent in DMSO.

  • Target enzyme solution.

  • Substrate solution.

  • Assay buffer (e.g., PBS or Tris-HCl at physiological pH).

  • 96-well microplate.

  • Microplate reader.

Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution series for each test compound (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute further into the assay buffer.

  • Assay Plate Setup: a. Add assay buffer to all wells. b. Add the diluted test compounds to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Enzyme Addition: Add the enzyme solution to all wells except the "no enzyme" background controls.

  • Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes at room temperature) to allow the compounds to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) over time.

  • Data Analysis: a. Calculate the initial reaction velocity (rate) for each well. b. Normalize the rates to the vehicle control (100% activity) and background control (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

  • Comparison: Directly compare the IC₅₀ values of the tetrazole analog and the carboxylic acid parent. A lower IC₅₀ indicates higher potency.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the starting material and any synthesized products.

Table 2: Key Analytical Techniques for Characterization

TechniquePurposeKey Information Provided
¹H & ¹³C NMR Structural ElucidationConfirms the carbon-hydrogen framework and the successful formation of new bonds.[16][17]
¹¹B NMR Boron Environment ConfirmationA characteristic broad signal confirms the presence and electronic environment of the boron atom in the starting material.[16]
LC-MS Purity & MW ConfirmationDetermines the purity of the sample and confirms the molecular weight of the product and any intermediates or impurities.[17]
HRMS Exact Mass DeterminationProvides a high-resolution mass measurement, allowing for the confident determination of the elemental formula.[17]
HPLC Quantitative Purity AnalysisProvides a precise quantification of the sample's purity.[16]
FTIR Functional Group IdentificationIdentifies key functional groups, such as the B-O stretch in the boronic acid and C-H stretches in the aromatic rings.[16]

Conclusion

This compound is a high-value, versatile reagent for drug discovery and development. Its utility in the robust Suzuki-Miyaura coupling reaction allows for the straightforward incorporation of a key structural motif into diverse molecular architectures. Furthermore, its role as a proven bioisostere for carboxylic acids provides medicinal chemists with a powerful tool to overcome common challenges related to pharmacokinetics and metabolic stability.[1][3][5] The protocols and principles outlined in this guide serve as a comprehensive resource for researchers aiming to effectively utilize this compound to accelerate the discovery of new therapeutic agents.

References

Application Notes and Protocols: 3-(Tetrazol-5-yl)phenylboronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Tetrazole Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the tetrazole ring has emerged as a "privileged" scaffold. While not found in natural products, its synthetic accessibility and unique physicochemical properties have cemented its role as a cornerstone in medicinal chemistry. The primary driver for the widespread adoption of the tetrazole moiety is its function as a bioisostere of the carboxylic acid group. This substitution offers a powerful strategy to enhance the drug-like properties of a molecule, often leading to improved metabolic stability, increased lipophilicity, and enhanced bioavailability without compromising the acidic character required for receptor binding.[1] The pKa of the tetrazole ring is comparable to that of a carboxylic acid, allowing it to act as a proton donor and engage in similar hydrogen bonding interactions critical for target engagement.

This strategic bioisosteric replacement has been successfully implemented in numerous marketed drugs across various therapeutic areas, including the antihypertensive "sartan" family of angiotensin II receptor blockers (ARBs) like Losartan and Valsartan. The incorporation of a tetrazole-functionalized building block early in a synthetic campaign can significantly streamline the path to novel drug candidates with optimized pharmacokinetic profiles.

This guide focuses on a key reagent that facilitates this strategy: 3-(Tetrazol-5-yl)phenylboronic acid . Its structure combines the desirable tetrazole moiety with the versatile reactivity of a boronic acid, making it an invaluable tool for introducing this important functional group into complex molecules, primarily through palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Handling of this compound

A thorough understanding of the reagent's properties is fundamental to its successful application and ensures experimental reproducibility.

PropertyValueSource
Chemical Formula C₇H₇BN₄O₂[2]
Molecular Weight 189.97 g/mol [2]
CAS Number 775351-30-9[2]
Appearance White to off-white solid
Solubility Soluble in most polar organic solvents such as THF, DMF, and alcohols. Poorly soluble in nonpolar solvents like hexanes. Solubility in water is expected to be low to moderate, similar to other arylboronic acids.[3]N/A
Stability Stable under standard laboratory conditions. Boronic acids can undergo dehydration to form boroxines upon heating.[3] Store in a cool, dry, well-ventilated area away from strong oxidizing agents.N/A

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • In case of contact with eyes or skin, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of coupling partners.[4][5]

The general transformation involves the coupling of an organoboronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.

Caption: General workflow of a Suzuki-Miyaura coupling reaction.

Mechanistic Rationale: Why the Suzuki-Miyaura Reaction Works

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism proceeds through three key steps:

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Ar-Pd(II)-X pd0->ox_add + Ar-X transmetal Transmetalation Ar-Pd(II)-Ar' ox_add->transmetal + Ar'B(OH)₃⁻ red_elim Reductive Elimination transmetal->red_elim bx B(OH)₃ + X⁻ transmetal->bx red_elim->pd0 - Ar-Ar' product Ar-Ar' (Coupled Product) red_elim->product arx Ar-X (Aryl Halide) boronic Ar'B(OH)₂ (Boronic Acid) borate Ar'B(OH)₃⁻ (Activated Borate) boronic->borate + OH⁻ base Base (OH⁻)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R-X), forming a Pd(II) intermediate. The reactivity order for the halide is generally I > Br > Cl.[4]

  • Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The boronic acid must first be activated by a base (e.g., carbonate, hydroxide) to form a more nucleophilic borate species.[6] This step regenerates the base and forms the diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Experimental Protocols: A Practical Guide

The following protocols are representative examples and may require optimization depending on the specific substrates used.

Application Example: Synthesis of a Biphenyltetrazole Precursor for Angiotensin II Receptor Antagonists

This protocol describes a typical Suzuki-Miyaura coupling between this compound and an aryl bromide, a common structural motif in 'sartan' drugs. The conditions are adapted from well-established procedures for similar couplings in the synthesis of Telmisartan.[8]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • 4-Bromobenzyl bromide (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-bromobenzyl bromide (1.1 eq), and sodium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a 2:1 mixture of THF and deionized water. The total solvent volume should be sufficient to dissolve the reactants upon heating (approximately 0.1 M concentration).

  • Degassing: Bubble the inert gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyltetrazole product.

Causality Behind Experimental Choices:

  • Inert Atmosphere & Degassing: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen. Removing oxygen is critical to prevent catalyst deactivation and ensure high yields.

  • Base (Na₂CO₃): The base is essential for activating the boronic acid to form the borate anion, which is necessary for the transmetalation step.[6] An aqueous solution of an inorganic base like sodium carbonate is effective and commonly used.

  • Solvent System (THF/H₂O): A biphasic solvent system is often employed. THF solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base. This facilitates the interaction between all reaction components.

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for Suzuki-Miyaura couplings, particularly at the lab scale.[7] It is commercially available and generally provides good yields for a broad range of substrates.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient method for incorporating the medicinally important biphenyltetrazole scaffold into drug candidates. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to leverage this reagent in their drug discovery programs. As the demand for novel therapeutics with optimized properties continues to grow, the strategic use of well-designed building blocks like this compound will remain a key enabler of innovation in medicinal chemistry.

References

The Versatile Role of 3-(Tetrazol-5-YL)phenylboronic Acid in Modern Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Strategic Importance

In the landscape of modern organic synthesis, 3-(Tetrazol-5-YL)phenylboronic acid has emerged as a molecule of significant strategic importance, particularly for researchers, medicinal chemists, and drug development professionals. This versatile building block uniquely combines the functionalities of a phenylboronic acid and a tetrazole ring system, bestowing upon it a distinctive reactivity profile that is highly sought after in the construction of complex molecular architectures.[1]

The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which has revolutionized the formation of carbon-carbon bonds.[2][3] Concurrently, the tetrazole ring serves as a bioisostere for the carboxylic acid group, a common feature in many biologically active molecules. This substitution can enhance a drug candidate's metabolic stability, lipophilicity, and ability to engage in hydrogen bonding, making it a valuable tool in medicinal chemistry.[3][4]

This technical guide provides an in-depth exploration of the catalytic applications of this compound, offering detailed protocols and mechanistic insights for its use in key synthetic transformations. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success in your laboratory.

Synthesis of this compound

The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between a nitrile and an azide.[5] A common route involves the use of 3-cyanophenylboronic acid and sodium azide, often with a catalyst to facilitate the reaction.

Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 5-substituted-1H-tetrazoles.[5][6]

Materials and Reagents:

  • 3-Cyanophenylboronic acid

  • Sodium azide (NaN₃)

  • Silica sulfuric acid (or another suitable Lewis acid catalyst)[5]

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-cyanophenylboronic acid (1 equivalent) in DMF.

  • Addition of Reagents: To the stirred solution, add sodium azide (1.5 equivalents) and silica sulfuric acid (catalytic amount).

  • Reaction: Heat the reaction mixture to 120-140 °C and allow it to stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid catalyst.

    • Pour the filtrate into a separatory funnel containing deionized water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Characterization: Confirm the identity and purity of the final product, this compound, using appropriate analytical techniques such as NMR spectroscopy and mass spectrometry.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and this compound is an excellent coupling partner for a wide range of aryl and heteroaryl halides.[2][3] The presence of the unprotected N-H in the tetrazole ring can sometimes inhibit palladium catalysts; however, the use of appropriate ligands and bases can overcome this challenge.[7]

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings involving heteroaryl boronic acids.[8][9][10]

Materials and Reagents:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[3]

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and water (or another suitable solvent system like toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk tube, add the aryl bromide (1 equivalent), this compound (1.2 equivalents), and the base (2-3 equivalents).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂) and the ligand (e.g., 4-10 mol% SPhos) in a small amount of the organic solvent. Add this catalyst/ligand mixture to the Schlenk tube.

  • Solvent Addition and Degassing: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to the Schlenk tube. Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11] The tetrazole moiety can influence the reaction by coordinating to the palladium center, which can in some cases inhibit the catalytic cycle. The use of bulky, electron-rich phosphine ligands helps to promote the desired cross-coupling and prevent catalyst deactivation.[3][7]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Application in Copper-Catalyzed Chan-Lam N-Arylation

The Chan-Lam coupling provides an efficient method for the formation of C-N bonds, and this compound can serve as the aryl source for the N-arylation of various amines, amides, and other N-nucleophiles.[12][13][14] This reaction is often performed under milder conditions than its palladium-catalyzed counterparts and is tolerant of a wide range of functional groups.

Protocol: Chan-Lam N-Arylation of a Primary Amine with this compound

This protocol is a general procedure based on established Chan-Lam coupling methodologies.[15][16][17]

Materials and Reagents:

  • This compound

  • Primary amine (e.g., aniline)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine or another suitable base/ligand

  • Dichloromethane (DCM) or another suitable solvent

  • Molecular sieves (optional, for anhydrous conditions)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the primary amine (1 equivalent), this compound (1.5 equivalents), and copper(II) acetate (1-2 equivalents, or a catalytic amount with an oxidant like air).

  • Solvent and Base Addition: Add the solvent (e.g., DCM) and the base (e.g., pyridine, 2 equivalents). If using anhydrous conditions, add activated molecular sieves.

  • Reaction: Stir the reaction mixture at room temperature and open to the air. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to several days.

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Considerations

The mechanism of the Chan-Lam coupling is complex and not fully elucidated, but it is generally believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[12] The reaction involves the formation of a copper-aryl species, which then undergoes ligand exchange with the N-nucleophile, followed by reductive elimination to form the C-N bond and regenerate the active copper catalyst.[14]

Proposed Chan-Lam Catalytic Cycle

Chan_Lam_Cycle cluster_0 Catalytic Cycle Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) + Ar-B(OH)2 Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)->Ar-Cu(III)-Nu + Nu-H, Oxidant Product_Formation Reductive Elimination Ar-Cu(III)-Nu->Product_Formation Product Ar-Nu Product_Formation->Product Cu(I) Cu(I) Product_Formation->Cu(I) Regeneration Cu(I)->Cu(II) Oxidation

Caption: A simplified representation of a proposed Chan-Lam catalytic cycle.

Data Summary

The following table provides a representative summary of expected yields for the described catalytic reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Reaction TypeAryl Halide/AmineProductExpected Yield Range
Suzuki-Miyaura 4-Bromoanisole4-Methoxy-3'-(1H-tetrazol-5-yl)-1,1'-biphenyl70-90%
1-Bromo-4-nitrobenzene4-Nitro-3'-(1H-tetrazol-5-yl)-1,1'-biphenyl65-85%
Chan-Lam AnilineN-(3-(1H-tetrazol-5-yl)phenyl)aniline60-80%
BenzamideN-(3-(1H-tetrazol-5-yl)phenyl)benzamide55-75%

Troubleshooting and Safety Considerations

  • Low Yields in Suzuki-Miyaura Coupling: If low yields are observed, consider screening different palladium catalysts, ligands, and bases. Ensure that the solvents are thoroughly degassed to prevent catalyst deactivation. The N-H of the tetrazole can be protected (e.g., with a trityl or p-methoxybenzyl group) if catalyst inhibition is suspected, although this adds extra synthetic steps.[7]

  • Sluggish Chan-Lam Reactions: Some Chan-Lam couplings can be slow. Gentle heating (40-60 °C) may accelerate the reaction. Ensure that the copper catalyst is active and consider using a stoichiometric amount if a catalytic amount with an oxidant is not effective.

  • Safety: Sodium azide is highly toxic and explosive. Handle with extreme caution in a well-ventilated fume hood and avoid contact with acids and heavy metals. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a powerful and versatile reagent in the modern synthetic chemist's toolbox. Its unique combination of a boronic acid and a tetrazole moiety allows for its strategic incorporation into complex molecules through robust catalytic methods like the Suzuki-Miyaura and Chan-Lam couplings. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.

References

Protocol for cross-coupling reactions with 3-(Tetrazol-5-YL)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Tetrazol-5-yl)phenylboronic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this compound in palladium-catalyzed cross-coupling reactions. The tetrazole motif is a critical pharmacophore in modern drug discovery, serving as a bioisostere for carboxylic acids. Consequently, the efficient incorporation of tetrazole-containing building blocks is of paramount importance. This document moves beyond simple procedural lists to explain the underlying chemical principles, potential challenges, and strategic considerations for achieving high-yield, selective transformations. We will delve into the widely-used Suzuki-Miyaura coupling, explore the nuances of oxidative Heck-type reactions, and critically examine the competitive Chan-Lam N-arylation pathway, a crucial consideration when working with N-H containing heterocycles.

Introduction: The Significance of this compound

This compound (CAS 775351-30-9) is a versatile bifunctional reagent that has gained prominence as a key building block in medicinal chemistry and materials science.[1][2] Its structure incorporates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling chemistry, and a 5-substituted tetrazole ring. The tetrazole group is particularly valuable in drug design as it mimics the steric and electronic properties of a carboxylic acid group with improved metabolic stability and oral bioavailability.[3] This makes this compound an essential intermediate for synthesizing a wide array of biologically active compounds, from angiotensin II receptor blockers to novel anti-cancer agents.[1][4]

However, the unique structure of this reagent introduces specific challenges that must be carefully managed to achieve desired reactivity and selectivity. The presence of an acidic N-H proton on the tetrazole ring and its potential to act as a nucleophile or a ligand adds layers of complexity not encountered with simple arylboronic acids.

Core Concepts and Strategic Considerations

Before proceeding to specific protocols, it is crucial to understand the chemical dynamics at play. The success of any cross-coupling reaction with this substrate hinges on controlling the competition between the desired C-C bond formation and potential side reactions.

The Primary Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most powerful and widely used method for forming C(sp²)-C(sp²) bonds, pairing an organoboron species with an organohalide or triflate.[5] The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.

Suzuki_Miyaura_Cycle

Key Challenge 1: Protodeboronation

Arylboronic acids, particularly those bearing electron-withdrawing or acidic functional groups, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.[6] This is highly relevant for this compound due to the acidic N-H proton. The reaction is often accelerated by the bases required for the Suzuki coupling itself.[6][7]

Mitigation Strategy:

  • Choice of Base: Use of milder bases (e.g., K₂CO₃, Cs₂CO₃) or non-aqueous bases can sometimes suppress this pathway. In challenging cases, stronger but sterically hindered bases may be effective.

  • Reaction Rate: Employing highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos) can accelerate the desired transmetalation step, making it kinetically favored over the slower protodeboronation.[8]

  • Anhydrous Conditions: Minimizing water content in the reaction can reduce the rate of protodeboronation.

Key Challenge 2: Competitive N-Arylation

The tetrazole ring is an N-H containing heterocycle and can act as a nucleophile in Chan-Lam type cross-coupling reactions.[9] This reaction is typically catalyzed by copper salts and results in the formation of a C-N bond between the tetrazole nitrogen and the aryl group of another boronic acid molecule.[10] This can lead to the formation of undesired homocoupled dimers or oligomers. It is critical to recognize that trace copper impurities in reagents or palladium catalysts can sometimes promote this side reaction.

Mitigation Strategy:

  • Catalyst Purity: Use high-purity palladium catalysts with minimal copper contamination.

  • Reaction Conditions: Chan-Lam coupling is often favored by aerobic (oxidative) conditions and specific copper catalysts. Running the Suzuki reaction under a strictly inert atmosphere (N₂ or Ar) disfavors this pathway.

  • Protecting Groups: In cases where N-arylation is a persistent issue, protection of the tetrazole N-H (e.g., with a trityl or p-methoxybenzyl group) can be employed, followed by a deprotection step.

Competing_Pathways

General Safety and Handling

Proper laboratory safety protocols are mandatory when handling the reagents described.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood. This compound is an off-white powder and inhalation of dust should be avoided.

  • Chemical Hazards: This reagent is classified as acutely toxic if swallowed (Acute Tox. 4 Oral, H302).[2] Tetrazole derivatives can be high-energy compounds and should be handled with care, avoiding excessive heat or mechanical shock.[11]

  • Inert Atmosphere: Many cross-coupling reactions require an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and reagents. Standard Schlenk line or glovebox techniques are recommended.

Detailed Application Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the C-C coupling of this compound with various aryl and heteroaryl halides.

Workflow_Suzuki

A. Reagents and Equipment

Reagent / EquipmentPurpose
This compoundBoron source
Aryl/Heteroaryl Halide (or Triflate)Coupling partner
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)Catalyst precursor
Phosphine Ligand (e.g., XPhos, SPhos)Stabilizes catalyst, promotes reaction
Base (e.g., K₃PO₄, K₂CO₃)Activates boronic acid
Anhydrous Solvent (e.g., Dioxane, Toluene, DME)Reaction medium
Schlenk flask or reaction vialReaction vessel
Magnetic stirrer and hotplateAgitation and heating
Inert gas supply (N₂ or Ar)Prevent oxidation
TLC plates, LC-MSReaction monitoring
Silica gelColumn chromatography

B. Step-by-Step Methodology

  • Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04-0.06 mmol, 4-6 mol%).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) via syringe. If required, add degassed water (e.g., 0.5 mL).

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously for the required time (4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

C. Recommended Starting Conditions

ParameterCondition A (General)Condition B (For Challenging Substrates)Rationale
Catalyst PdCl₂(PPh₃)₂ (3 mol%)Pd₂(dba)₃ (2 mol%)Buchwald-type ligands offer higher activity for difficult couplings.[12]
Ligand -XPhos (4 mol%)Bulky, electron-rich ligands accelerate reductive elimination and stabilize the catalyst.[8]
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)K₃PO₄ is a stronger base often effective for less reactive halides.
Solvent Dioxane / H₂O (10:1)Toluene (Anhydrous)Anhydrous conditions can minimize protodeboronation.[6]
Temperature 100 °C110 °CHigher temperatures may be needed for less reactive halides (e.g., chlorides).
Protocol 2: Oxidative Heck-Type Coupling

Arylboronic acids can participate in Heck-type reactions with olefins, but this requires an oxidative pathway to regenerate the active Pd(II) catalyst from the Pd(0) intermediate formed after C-C bond formation.[13][14]

A. Principle

Unlike the traditional Heck reaction which uses an aryl halide, the oxidative variant starts with a Pd(II) salt that reacts with the arylboronic acid. After the coupling with the olefin, the resulting Pd(0) must be re-oxidized to Pd(II) by an external oxidant to turn over the catalytic cycle. Some modern protocols have developed base- and oxidant-free conditions.[13]

B. Step-by-Step Methodology

  • Setup: To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), the olefin (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a ligand if required (e.g., dppp, 6 mol%).

  • Solvent & Oxidant: Add the solvent (e.g., Acetone or DMF, 3 mL). If an external oxidant is used, add it now (e.g., Benzoquinone, 1.2 equiv). For oxidant-free methods, follow the specific literature procedure.[13]

  • Reaction: Seal the vial and heat to the specified temperature (e.g., 70-100 °C) for 12-24 hours.

  • Workup & Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.

C. Table of Conditions

ParameterConditionSource
Catalyst Pd(OAc)₂ (2-10 mol%)[13][15]
Ligand dppp (3 mol%) or phen-NO₂ (15 mol%)[13][15]
Oxidant None (Base-free method) or O₂ (balloon)[13][15]
Solvent Acetone or dry DMF[13][15]
Temperature 70-80 °C[13][15]

References

Application Notes & Protocols: 3-(Tetrazol-5-YL)phenylboronic Acid as a Versatile Chemical Probe for Biological Interrogation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of chemical biology and drug discovery, chemical probes serve as indispensable tools for dissecting complex biological processes at the molecular level. An ideal probe offers a combination of specificity, reactivity, and compatibility with physiological conditions. Boronic acids have emerged as a privileged class of chemical motifs for this purpose.[1] Their utility stems from the unique electronic nature of the boron atom, which possesses an empty p-orbital, rendering it a Lewis acid capable of forming reversible covalent bonds with nucleophiles.[2][3] This reactivity is most notably exploited in their interaction with 1,2- and 1,3-diols—a functional group ubiquitous in biological saccharides—to form stable cyclic boronate esters.[4][5]

This guide focuses on a specific, multifunctional derivative: 3-(tetrazol-5-yl)phenylboronic acid (3-TPBA). This compound synergistically combines the diol-reactive boronic acid "warhead" with a tetrazole ring. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group and the cis-amide bond, offering metabolic stability and a distinct electronic and hydrogen-bonding profile.[6] This unique combination makes 3-TPBA a highly versatile scaffold for developing probes aimed at interrogating several key classes of biological targets, including carbohydrates, serine hydrolases, and reactive oxygen species.

These application notes provide a technical overview of the principles behind 3-TPBA's utility and deliver detailed protocols for its application in key experimental systems, designed for researchers in chemical biology, pharmacology, and diagnostics.

Physicochemical Properties of this compound

A summary of the key properties of 3-TPBA is provided below for quick reference.

PropertyValueSource(s)
CAS Number 775351-30-9[7][8]
Molecular Formula C₇H₇BN₄O₂[8]
Molecular Weight 189.97 g/mol [8]
Appearance Off-white solid/powder[9][10]
SMILES OB(O)C1=CC=CC(C2=NN=NN2)=C1
InChI Key XMJKBDSKRITXBW-UHFFFAOYSA-N

Application 1: Probing Glycan Biology and Carbohydrate Sensing

Core Principle: Reversible Diol Recognition

The foundational application of phenylboronic acids in biology is their ability to bind molecules containing cis-1,2 or cis-1,3 diols, such as monosaccharides (e.g., glucose, fructose), and the carbohydrate moieties on glycoproteins.[11][12] This interaction involves the reversible formation of a five- or six-membered cyclic boronate ester. This binding event can be transduced into a detectable signal, commonly a change in fluorescence, by coupling the boronic acid to a fluorophore.[5] The tetrazole group in 3-TPBA can influence the Lewis acidity of the boron center and participate in secondary hydrogen-bonding interactions, potentially modulating the probe's affinity and selectivity for different saccharides.

Caption: Reversible binding of a boronic acid to a cis-diol.

Protocol 1: General Fluorescence-Based Carbohydrate Detection

This protocol describes a general method to assess the ability of 3-TPBA to function as a recognition element in a fluorescent sensing ensemble. It utilizes a competitive displacement assay with Alizarin Red S (ARS), a catechol-containing dye whose fluorescence is quenched upon binding to boronic acids. The addition of a competing carbohydrate will displace ARS, restoring its fluorescence.

Materials and Reagents:

  • This compound (3-TPBA)

  • Alizarin Red S (ARS)

  • Target carbohydrates (e.g., D-Glucose, D-Fructose, D-Galactose)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates, flat bottom

  • Fluorescence plate reader

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of 3-TPBA in DMSO.

    • Prepare a 1 mM stock solution of ARS in deionized water.

    • Prepare 1 M stock solutions of each target carbohydrate in PBS (pH 7.4).

  • Assay Preparation:

    • In a 96-well plate, add PBS (pH 7.4) to a final volume of 200 µL per well.

    • Add 3-TPBA stock solution to achieve a final concentration of 100 µM.

    • Add ARS stock solution to achieve a final concentration of 10 µM. Mix gently by pipetting.

    • Incubate the plate at room temperature for 15 minutes to allow for the formation of the 3-TPBA-ARS complex.

  • Carbohydrate Addition:

    • Create a serial dilution of each carbohydrate stock solution.

    • Add small aliquots (e.g., 2-10 µL) of the carbohydrate dilutions to the wells, creating a concentration gradient (e.g., 0 mM to 100 mM).

    • Include control wells containing only the 3-TPBA-ARS complex (no carbohydrate) and wells with only ARS.

  • Measurement and Analysis:

    • Incubate the plate for 30 minutes at room temperature.

    • Measure the fluorescence intensity using a plate reader. For ARS, typical excitation is ~488 nm and emission is ~570 nm (verify optimal wavelengths with your instrument).

    • Plot the change in fluorescence intensity (ΔF = F - F₀) against the carbohydrate concentration. F is the fluorescence at a given carbohydrate concentration and F₀ is the fluorescence of the 3-TPBA-ARS complex without carbohydrate.

    • The data can be fitted to a suitable binding isotherm (e.g., Hill equation) to determine the apparent binding affinity (Kₐ) for each carbohydrate.

Expected Outcome & Causality: The initial mixture of 3-TPBA and ARS should exhibit low fluorescence due to quenching upon complex formation. As a carbohydrate with sufficient affinity is added, it will compete with ARS for binding to the boronic acid moiety of 3-TPBA.[11] This displacement releases ARS into the solution, restoring its native fluorescence. A stronger binding affinity between 3-TPBA and a specific carbohydrate will result in a greater fluorescence increase at lower concentrations.

Application 2: Enzyme Inhibition – Targeting Serine Hydrolases

Core Principle: Transition-State Analogy

Boronic acids are highly effective inhibitors of serine proteases and other serine hydrolases, such as β-lactamases.[13][14] The catalytic mechanism of these enzymes involves a nucleophilic attack by an active site serine residue on a substrate's carbonyl carbon, proceeding through a tetrahedral transition state. The trigonal boronic acid is isosteric to the carbonyl carbon and readily accepts the nucleophilic attack from the serine hydroxyl group, forming a highly stable, covalent tetrahedral adduct.[11][13] This adduct mimics the transition state but is far more stable, effectively inactivating the enzyme. The phenyl and tetrazole components of 3-TPBA will occupy adjacent binding pockets, contributing to the inhibitor's overall potency and selectivity.

Caption: Inhibition of a serine hydrolase by a boronic acid.

Protocol 2: Measuring IC₅₀ Against a Model Serine Protease (α-Chymotrypsin)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of 3-TPBA against α-chymotrypsin using a chromogenic substrate.

Materials and Reagents:

  • This compound (3-TPBA)

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), the chromogenic substrate

  • Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl₂)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear microplates, flat bottom

  • UV-Vis microplate reader

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of 3-TPBA in DMSO. Create serial dilutions in DMSO.

    • Prepare a 1 mg/mL (~40 µM) stock solution of α-chymotrypsin in 1 mM HCl. Store on ice.

    • Prepare a 10 mM stock solution of the substrate Suc-AAPF-pNA in DMSO.

  • Enzyme Inhibition Assay:

    • Set up reactions in a 96-well plate. For each reaction, the final volume will be 200 µL.

    • To each well, add 178 µL of Tris-HCl buffer.

    • Add 2 µL of the 3-TPBA dilutions to the appropriate wells (creating a final concentration range, e.g., 1 nM to 100 µM). For the control (uninhibited) wells, add 2 µL of pure DMSO.

    • Add 10 µL of a working dilution of α-chymotrypsin (e.g., final concentration of 10 nM) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiating the Reaction:

    • To start the reaction, add 10 µL of the substrate Suc-AAPF-pNA to each well (final concentration ~200 µM).

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measurement and Data Analysis:

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. The product, p-nitroaniline, is yellow and absorbs at this wavelength.

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (V₀_inhibited / V₀_control)) * 100.

    • Plot the % Inhibition against the logarithm of the 3-TPBA concentration.

    • Fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC₅₀ value.

Trustworthiness Check: This protocol is self-validating through the inclusion of controls. The "no inhibitor" (DMSO only) wells establish the 100% activity baseline, while "no enzyme" wells can be used to check for non-enzymatic substrate hydrolysis (which should be negligible).

Application 3: Designing Probes for Reactive Oxygen Species (ROS)

Core Principle: H₂O₂-Mediated Boronate Oxidation

A powerful application of arylboronic acids is in the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species in cellular signaling and oxidative stress.[15][16] This detection strategy relies on the selective and irreversible oxidation of the carbon-boron bond by H₂O₂ to yield the corresponding phenol and boric acid.[17][18] While 3-TPBA is not intrinsically fluorescent, this chemical transformation can be used as a "trigger" to activate a reporter. For example, 3-TPBA can be used as a protecting group for a phenol on a fluorophore, quenching its emission. Upon reaction with H₂O₂, the boronic acid is cleaved, releasing the highly fluorescent phenol.

ROS_Detection_Workflow Probe Quenched Fluorophore (Protected by 3-TPBA) Oxidation Boronate Oxidation Probe->Oxidation Target Analyte H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Oxidation Uncaged Active Fluorophore (Phenol) Oxidation->Uncaged Irreversible Cleavage Signal Fluorescence Signal (Detectable Output) Uncaged->Signal

Caption: Workflow for H₂O₂ detection using a boronate-triggered probe.

Application Note: Designing a 3-TPBA-Based H₂O₂ Probe

While a direct protocol is not provided as it requires synthesis, this section outlines the design logic for researchers interested in creating a custom probe.

  • Scaffold Selection: Choose a fluorophore whose emission is sensitive to the electronic state of a phenolic hydroxyl group. Coumarins and fluoresceins are excellent candidates, as their fluorescence is often "caged" or quenched when the phenol is ether-linked.[15][17]

  • Synthesis Strategy: The core reaction involves forming an ether linkage between the phenolic oxygen of the chosen fluorophore and the phenyl ring of the boronic acid precursor. A common synthetic handle is 3-bromomethylphenylboronic acid pinacol ester, which can be reacted with the fluorophore's phenol under basic conditions. The tetrazole group would be introduced in a separate synthetic step, often from a corresponding nitrile precursor.

  • Validation Protocol:

    • Specificity: The synthesized probe's fluorescence response should be tested against H₂O₂ and a panel of other biologically relevant ROS and RNS (e.g., superoxide, nitric oxide, hypochlorite) to confirm selectivity.[16]

    • Kinetics: The rate of fluorescence turn-on upon addition of H₂O₂ should be measured to determine the probe's responsiveness.

    • Cellular Imaging: The probe's utility can be validated in a cellular context. Cells would be loaded with the probe and then stimulated to produce endogenous H₂O₂ (e.g., with a growth factor or a pharmacological agent), and the change in intracellular fluorescence would be monitored by confocal microscopy.[15][16]

References

Application Notes & Protocols: Strategic Synthesis of Complex Bioactive Molecules Using 3-(Tetrazol-5-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the strategic application of 3-(Tetrazol-5-yl)phenylboronic acid in the synthesis of complex molecules. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offering field-proven insights into optimizing reaction outcomes and troubleshooting common challenges.

Introduction: The Strategic Value of this compound

This compound is a highly valuable reagent in modern organic synthesis, primarily recognized for its role as a key building block in the creation of pharmaceutically active compounds.[1] Its utility is anchored in two core features: the unique properties of the tetrazole ring and the synthetic versatility of the boronic acid functional group.

The tetrazole moiety is a critical pharmacophore, most notably serving as a bioisosteric replacement for a carboxylic acid group.[2][3] This substitution is a cornerstone strategy in drug design, particularly for Angiotensin II Receptor Blockers (ARBs) like Losartan and Valsartan, which are used to treat hypertension.[4][5][6] The tetrazole ring mimics the acidity and planar structure of a carboxylate but often confers superior metabolic stability, lipophilicity, and oral bioavailability to the parent molecule.[7]

The boronic acid group enables the molecule to participate in one of the most powerful C-C bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction allows for the precise and efficient construction of biaryl systems, which form the structural backbone of numerous complex drugs.[10][11][12]

This guide will focus on the practical application of this compound in this context, providing both the theoretical foundation and detailed protocols necessary for successful synthesis.

Section 1: The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction is the premier method for coupling this compound with aryl halides or triflates. Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The process involves a Pd(0)/Pd(II) cycle that consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[13][14]

The Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0  Regenerated  Catalyst Product Biaryl Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid [R²-B(OH)₂] BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is influenced by the halide (I > Br > OTf >> Cl) and the electron density of the palladium catalyst.

  • Transmetalation : The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻).[15] The choice of base is therefore critical and must be strong enough to activate the boronic acid but not so strong as to cause undesired side reactions.

  • Reductive Elimination : The two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13]

Key Parameters for Optimization

The success of coupling this compound hinges on the careful selection of reaction components. Heteroaromatic boronic acids can be challenging substrates due to their electronic properties and potential for catalyst inhibition or protodeboronation (cleavage of the C-B bond by a proton source).[16][17]

ParameterCommon ChoicesRationale & Causality
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, convenient for many applications.[13] Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precursors, respectively, that require in situ activation with a phosphine ligand.
Ligand PPh₃, Buchwald Ligands (e.g., XPhos, SPhos)Simple triphenylphosphine (PPh₃) is often sufficient. However, for challenging couplings (e.g., with aryl chlorides or hindered substrates), bulky, electron-rich Buchwald ligands are superior as they accelerate both oxidative addition and reductive elimination.[18]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHThe base's role is to form the reactive boronate species.[15] K₂CO₃ is a common, effective choice.[19] Cs₂CO₃ is more soluble and can be more effective in some systems. K₃PO₄ is a stronger base often used for less reactive boronic acids.[18]
Solvent Toluene, Dioxane, DMF, often with H₂OA mixture of an organic solvent and water is common. Water aids in dissolving the inorganic base and facilitates the formation of the boronate.[13][19] Degassing the solvent (e.g., by sparging with nitrogen or argon) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[20]
Temperature 80-110 °CHeat is typically required to drive the reaction to completion. However, excessively high temperatures can accelerate catalyst decomposition and protodeboronation of the boronic acid.[21]

Section 2: Application Protocol: Synthesis of a Losartan Precursor

This section provides a detailed, self-validating protocol for a key step in the synthesis of Losartan: the Suzuki-Miyaura coupling of this compound with a protected bromobenzyl imidazole derivative. This reaction constructs the critical biphenyltetrazole core of the drug.[10][12]

Overall Workflow

Caption: Experimental workflow for the synthesis of the Losartan precursor.

Reagents and Materials
ReagentM.W.Amount (mmol)Equivalents
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile¹271.141.01.0
This compound²189.971.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.030.03
Potassium Carbonate (K₂CO₃)138.213.03.0
Toluene-10 mL-
Water (Degassed)-2.5 mL-
Ethyl Acetate (for workup/chromatography)-As needed-
Hexanes (for chromatography)-As needed-

¹ This is a representative aryl bromide partner. In a full Losartan synthesis, this would be a more complex imidazole-containing fragment.[12][22] ² Note: The tetrazole ring requires protection (e.g., with a trityl group) in many industrial syntheses to improve solubility and prevent side reactions. This protocol is a simplified example.[12]

Step-by-Step Experimental Protocol
  • Vessel Preparation : To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 mmol, 1.0 eq) and this compound (1.2 mmol, 1.2 eq).

  • Reagent Addition : Add potassium carbonate (3.0 mmol, 3.0 eq).

  • Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 0.03 eq). The flask should be briefly flushed with an inert gas (Nitrogen or Argon) after this addition.

  • Solvent Addition : Add toluene (10 mL) and degassed water (2.5 mL).

  • Inert Atmosphere : Seal the flask under an inert atmosphere (e.g., using a nitrogen-filled balloon attached to the top of the condenser).

  • Reaction Execution : Lower the flask into a pre-heated oil bath at 95 °C. Stir the biphasic mixture vigorously.

  • Reaction Monitoring (Self-Validation) : After 2 hours, carefully take a small aliquot from the organic layer using a glass capillary. Spot it on a TLC plate and elute with a 1:1 mixture of ethyl acetate and hexanes. Visualize under UV light. The reaction is complete when the starting aryl bromide spot has been consumed. For more precise monitoring, an aliquot can be diluted and analyzed by LC-MS.[23]

  • Workup : Once the reaction is complete (typically 4-6 hours), cool the flask to room temperature. Transfer the mixture to a separatory funnel. Add 20 mL of ethyl acetate and 20 mL of water. Shake and separate the layers.

  • Extraction : Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

  • Washing : Combine the organic layers and wash with 20 mL of brine (saturated NaCl solution).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude residue will appear as a yellow or brown solid/oil. Purify this material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and increasing to 50% EtOAc).

  • Product Isolation : Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the purified product, typically as a white or off-white solid.

Expected Results
ParameterExpected Outcome
Yield 75-90%
Appearance White to off-white solid
Purity (by ¹H NMR) >95%
¹H NMR Expect characteristic shifts for the newly formed biaryl protons and disappearance of the aryl bromide starting material signals.
Mass Spec (ESI+) Expect to observe the [M+H]⁺ or [M+Na]⁺ ion corresponding to the coupled product's molecular weight.

Section 3: Reagent Handling and Safety

  • Storage : this compound should be stored in a cool, dry place, typically at 2-8°C, away from moisture and strong oxidizing agents.[24]

  • Handling : Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The compound may cause skin, eye, and respiratory irritation.[25] Handle in a well-ventilated area or a chemical fume hood.

  • Stability : Boronic acids can undergo slow decomposition over time, especially if exposed to air and moisture, leading to the formation of boroxines (anhydrides). For best results, use fresh reagent or material that has been stored properly.

Conclusion

This compound is an indispensable tool for the construction of complex, biologically active molecules. Its successful application relies on a solid understanding of the Suzuki-Miyaura coupling mechanism and the rational selection of catalysts, bases, and solvents. By following the detailed protocols and optimization principles outlined in this guide, researchers can effectively leverage this reagent to advance their synthetic chemistry programs, particularly in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-(Tetrazol-5-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Tetrazol-5-yl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions involving this versatile reagent. The unique electronic properties of the tetrazole moiety present both opportunities and challenges in cross-coupling reactions. This document will equip you with the knowledge to navigate these complexities and achieve successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before starting your experiments with this compound.

Q1: What are the primary applications of this compound?

This compound is a valuable building block in medicinal chemistry and materials science. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds containing a tetrazole ring.[1][2] The tetrazole group is a common bioisostere for a carboxylic acid, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties.[3][4][5] It is also used in Chan-Lam couplings for the formation of C-N bonds.

Q2: What are the key challenges when using this compound in cross-coupling reactions?

The main challenges stem from the properties of the tetrazole ring and the boronic acid group itself:

  • Protodeboronation: This is a common side reaction for many arylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[6][7] The electron-withdrawing nature of the tetrazole ring can influence the susceptibility of the boronic acid to this undesired reaction.

  • Catalyst Inhibition: The nitrogen atoms of the tetrazole ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes.[8][9]

  • Regioselectivity in Chan-Lam Coupling: The tetrazole ring has multiple nitrogen atoms, and controlling the site of N-arylation in Chan-Lam reactions can be challenging.[10]

  • Solubility: The polarity of the tetrazole group may affect the solubility of the boronic acid and its derivatives in common organic solvents.

Q3: How should I store and handle this compound?

Like most boronic acids, it should be stored in a cool, dry place, away from moisture and light. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Boronic acids can be sensitive to air and moisture, which can lead to the formation of boroxines (anhydrides of boronic acids) or decomposition.

Troubleshooting Guide: Suzuki-Miyaura Coupling

This section provides a detailed, question-and-answer guide to troubleshoot common issues encountered during the Suzuki-Miyaura coupling of this compound.

Low to No Product Formation

Q4: I am observing very low or no conversion of my starting materials. What are the likely causes and how can I address them?

Low conversion is a frequent issue and can be traced back to several factors. The following decision tree and detailed explanations will guide your optimization process.

low_conversion start Low/No Product Formation catalyst Catalyst Inactivation/Poisoning start->catalyst conditions Suboptimal Reaction Conditions start->conditions reagents Reagent Quality start->reagents catalyst_sol1 Increase Catalyst Loading (2-5 mol%) catalyst->catalyst_sol1 Potential Cause: Tetrazole coordination inhibiting Pd catalyst_sol2 Switch to a More Robust Ligand (e.g., Buchwald ligands like XPhos, SPhos) catalyst->catalyst_sol2 catalyst_sol3 Use a Pre-catalyst (e.g., XPhos Pd G3) catalyst->catalyst_sol3 conditions_sol1 Increase Temperature (80-110 °C) conditions->conditions_sol1 Potential Cause: Slow transmetalation or oxidative addition conditions_sol2 Screen Different Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) conditions->conditions_sol2 conditions_sol3 Degas Solvents Thoroughly conditions->conditions_sol3 reagents_sol1 Check Purity of Boronic Acid by NMR reagents->reagents_sol1 Potential Cause: Degraded starting materials reagents_sol2 Ensure Aryl Halide is Pure reagents->reagents_sol2 reagents_sol3 Use Anhydrous Solvents reagents->reagents_sol3

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

  • Detailed Explanation:

    • Catalyst System: The nitrogen-rich tetrazole ring can act as a ligand for the palladium center, leading to catalyst inhibition.[8][9]

      • Actionable Advice:

        • Ligand Selection: Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired catalytic cycle and minimize catalyst poisoning.[6]

        • Pre-catalysts: Employ modern pre-catalysts like the Buchwald G3 or G4 palladacycles. These are often more active and stable.[6]

        • Catalyst Loading: A slight increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) might be necessary to overcome partial inhibition.

    • Reaction Conditions:

      • Actionable Advice:

        • Base Selection: The choice of base is critical. For electron-deficient boronic acids, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[6]

        • Temperature: Higher temperatures (e.g., 80-110 °C) can accelerate the rate-limiting transmetalation step.[6]

        • Degassing: Ensure all solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[7]

    • Reagent Quality:

      • Actionable Advice:

        • Boronic Acid Purity: Verify the purity of your this compound by ¹H NMR before use. Degradation can lead to lower reactivity.

        • Solvent Purity: Use anhydrous solvents to minimize water-related side reactions.

Significant Protodeboronation Observed

Q5: My main byproduct is the protodeboronated starting material (tetrazolylbenzene). How can I suppress this side reaction?

Protodeboronation is a common issue with heteroaryl boronic acids and is often exacerbated by basic and aqueous conditions.[6][7]

Parameter Cause of Protodeboronation Recommended Action Rationale
Base Strong bases in aqueous media can accelerate protodeboronation.[11]Switch to a milder, less nucleophilic base like K₂CO₃ or CsF. Use finely powdered, anhydrous base.Weaker bases lower the pH of the reaction mixture, disfavoring the protonolysis pathway.[12]
Solvent Presence of a proton source (e.g., water, alcohols).Use anhydrous solvents (e.g., dioxane, toluene). If a co-solvent is needed, minimize the amount of water.Removing the proton source directly inhibits the protodeboronation reaction.[8]
Temperature Higher temperatures can accelerate protodeboronation.Run the reaction at the lowest effective temperature.While higher temperatures can promote the desired reaction, they can also accelerate side reactions. A balance must be found.
Reaction Time Prolonged reaction times expose the boronic acid to degradative conditions.Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.Minimizing the time the boronic acid spends under basic conditions will reduce the extent of protodeboronation.[7]
Boronic Acid Form Free boronic acids are often less stable.Consider converting the boronic acid to its corresponding pinacol ester or MIDA boronate for a slow-release strategy.These derivatives are more stable and release the active boronic acid slowly into the reaction mixture, keeping its concentration low.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[6]

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.[13][14][15]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide: Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for forming C-N bonds using this compound.[4][16][17][18][19]

Q6: I am attempting an N-arylation of a primary/secondary amine with this compound and getting low yields. What should I consider?

The Chan-Lam coupling is mechanistically distinct from the Suzuki-Miyaura reaction and requires a different set of considerations.

chan_lam_troubleshooting start Low Yield in Chan-Lam Coupling copper_source Copper Catalyst Issues start->copper_source base_ligand Base and Ligand Effects start->base_ligand reaction_conditions General Reaction Conditions start->reaction_conditions copper_sol1 Use Cu(OAc)₂ as a reliable source copper_source->copper_sol1 Potential Cause: Inactive copper source copper_sol2 Ensure stoichiometry is correct (catalytic vs. stoichiometric) copper_source->copper_sol2 base_ligand_sol1 Use a non-coordinating base like pyridine or Et₃N base_ligand->base_ligand_sol1 Potential Cause: Inappropriate base or ligand base_ligand_sol2 Screen different ligands (e.g., bipyridine derivatives) base_ligand->base_ligand_sol2 reaction_conditions_sol1 Run the reaction open to air reaction_conditions->reaction_conditions_sol1 Potential Cause: Suboptimal conditions reaction_conditions_sol2 Try different solvents (e.g., DCM, MeCN, Toluene) reaction_conditions->reaction_conditions_sol2 reaction_conditions_sol3 Adjust temperature (RT to 80 °C) reaction_conditions->reaction_conditions_sol3

Caption: Troubleshooting workflow for Chan-Lam N-arylation.

  • Detailed Explanation:

    • Copper Source: Copper(II) acetate is a commonly used and effective catalyst. Ensure it is of good quality. The reaction often requires a stoichiometric amount of copper, although catalytic versions exist.[17]

    • Base and Ligand: A base, often a tertiary amine like pyridine or triethylamine, is typically required. The base can also act as a ligand. For challenging substrates, the addition of a specific ligand like a bipyridine derivative may be beneficial.[19]

    • Reaction Conditions: Unlike Suzuki-Miyaura couplings, Chan-Lam reactions are often run open to the air, as oxygen can be the terminal oxidant in the catalytic cycle. The optimal solvent and temperature can be substrate-dependent and may require screening.

Q7: I am observing N-arylation at multiple nitrogens on the tetrazole ring. How can I improve regioselectivity?

Controlling regioselectivity can be challenging. The N-H proton of the tetrazole is acidic, and different nitrogen atoms have varying nucleophilicity.[5]

  • Actionable Advice:

    • Protecting Groups: If direct arylation is not selective, consider protecting the tetrazole ring. A trityl or a p-methoxybenzyl (PMB) group can be installed on one of the nitrogen atoms to direct the arylation to another site.

    • Reaction Conditions: Carefully screen the copper source, ligand, and solvent. Subtle changes in the coordination environment of the copper can influence the regioselectivity.[10]

Reaction Monitoring

Q8: What are the best methods to monitor the progress of my reaction?

Effective reaction monitoring is crucial for optimization and for knowing when to quench the reaction to avoid byproduct formation.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. Use a suitable solvent system to get good separation between your starting materials and the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the consumption of starting materials and the formation of the desired product and any byproducts. This is the preferred method for accurate monitoring.[13][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis of the reaction mixture by taking aliquots at different time points and using an internal standard.

By systematically addressing these common issues and carefully selecting your reaction parameters, you can successfully employ this compound in your synthetic campaigns.

References

Technical Support Center: Purification of 3-(Tetrazol-5-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced technical support, this guide provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying 3-(Tetrazol-5-yl)phenylboronic acid. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to the common and complex challenges encountered during the purification of this versatile compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its purity critical?

This compound is a bifunctional organic compound featuring both a phenylboronic acid moiety and a tetrazole ring.[1][2] This unique structure makes it a valuable building block in medicinal chemistry, particularly for synthesizing complex molecules like biaryltetrazoles via Suzuki-Miyaura cross-coupling reactions. High purity is paramount because common impurities, such as boroxines (anhydrides) or products of protodeboronation, can significantly reduce yields, complicate reaction monitoring, and introduce potentially genotoxic substances into active pharmaceutical ingredients (APIs).[3]

Q2: What are the most common impurities encountered with this product?

Researchers typically face three classes of impurities:

  • Process-Related Impurities: Unreacted starting materials or byproducts from the synthetic route used to create the boronic acid.

  • Intrinsic Impurities: These arise from the inherent reactivity of the boronic acid itself. The most common are:

    • Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines. This is often accelerated by heat or storage under anhydrous conditions.[4]

    • Protodeboronation Products: The carbon-boron bond can be cleaved under certain conditions (especially in the presence of acid or base), replacing the boronic acid group with a hydrogen atom.[3][5]

  • Degradation Products: The compound may degrade over time or under harsh purification conditions, such as high temperatures or extreme pH.

Q3: What makes purifying this compound so challenging?

The difficulty arises from its dual acidic nature (boronic acid and tetrazole moieties) and high polarity. These characteristics lead to:

  • Poor Solubility: It has limited solubility in many common non-polar organic solvents used for chromatography and recrystallization.

  • Strong Interaction with Stationary Phases: The polar and Lewis acidic nature of the boronic acid group causes strong binding to silica gel, leading to significant streaking, low recovery, and sometimes decomposition on the column.[5][6][7]

  • Equilibrium with Boroxine: The dynamic equilibrium between the acid and its anhydride can result in broad peaks in NMR spectra and make it difficult to isolate a single, pure species.[4]

Q4: Which analytical techniques are recommended for assessing the purity of the final product?

A multi-pronged approach is best:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent method for quantifying purity and detecting minor impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR confirms the chemical structure and can reveal the presence of organic impurities.[9] Broadening of the B(OH)₂ proton signal is common.

    • ¹¹B NMR is a powerful tool for directly observing the boron environment, helping to distinguish between the boronic acid (sp² hybridized) and boronate esters or adducts (sp³ hybridized).[10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during purification workflows.

Recrystallization Issues

Q: My product refuses to crystallize from solution and remains an oil. What steps can I take?

A: "Oiling out" is a common problem, especially with polar compounds. It occurs when the compound's solubility limit is exceeded at a temperature above its melting point.

  • Causality: The high concentration of the solute and rapid cooling can lead to phase separation (liquid-liquid) instead of crystallization (liquid-solid).

  • Solutions:

    • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator. Avoid shocking the solution in an ice bath.

    • Induce Crystallization: Try scratching the inside wall of the flask with a glass rod at the solution's surface to create nucleation sites.[6]

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution.

    • Solvent System Adjustment: The chosen solvent may be too good. Add a "poor" or "anti-solvent" dropwise to the solution until it becomes faintly cloudy, then heat gently until it clears and allow it to cool slowly.[6] For this compound, a polar solvent like ethanol could be the primary solvent, with a less polar solvent like ethyl acetate or even toluene added as the anti-solvent.

Q: I performed a recrystallization, but my product purity has not significantly improved. What's next?

A: This suggests that the impurities have similar solubility profiles to your product in the chosen solvent system.

  • Causality: Co-crystallization can occur, or the impurities may be just as insoluble in the cold solvent as your product.

  • Solutions:

    • Change Solvent Polarity: If you used a polar solvent like water or ethanol, try a solvent system with a different polarity, such as ethyl acetate/heptane.[12]

    • Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient. A second pass may be necessary.

    • Switch Purification Methods: If recrystallization fails, the impurities likely need to be targeted based on their chemical properties. An acid-base extraction is an excellent next step.[6]

Chromatography Challenges

Q: My compound streaks badly on a standard silica gel column, and I get very poor separation. How can I fix this?

A: This is the most common issue with boronic acids on silica.

  • Causality: The acidic silanol groups on the silica surface interact strongly with the Lewis acidic boron atom and the polar tetrazole ring, causing the compound to move slowly and unevenly down the column.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of an acid (e.g., 0.5-1% acetic acid) or a polar solvent like methanol to your eluent (e.g., DCM/MeOH or EtOAc/MeOH).[6][13] The additive competes for binding sites on the silica, resulting in sharper peaks.

    • Use an Alternative Stationary Phase:

      • Neutral Alumina: Less acidic than silica and can be a good alternative.[6]

      • Reverse-Phase (C18) Silica: This is often a better choice for polar compounds. A typical eluent would be a gradient of water and acetonitrile or methanol, often with a pH modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[7][14]

    • Boric Acid Impregnated Silica: Pre-saturating the silica gel with boric acid can improve the chromatography of boronic esters and may be effective for the acids as well.[15]

Acid-Base Extraction Problems

Q: I'm recovering very little product after performing an acid-base extraction. Where is it going?

A: Low recovery is often due to incomplete extraction, precipitation, or issues with pH.

  • Causality: this compound has two acidic protons (one on the boronic acid and one on the tetrazole). To ensure it is fully deprotonated and soluble in the aqueous base, the pH must be sufficiently high. Conversely, to precipitate it, the pH must be low enough to protonate both sites.

  • Solutions:

    • Check pH Vigorously: When extracting into base (e.g., 1-2 M NaOH), ensure the aqueous layer's pH is >10. When acidifying to precipitate the product (e.g., with 1 M HCl), ensure the final pH is <2. Use pH paper to check the aqueous phase.[13]

    • Back-Extract: If the product doesn't fully precipitate after acidification, it may have some residual water solubility. Extract the acidified aqueous layer multiple times with a suitable organic solvent like ethyl acetate.[4]

    • Avoid Emulsions: Emulsions can trap your product at the interface. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.

Visualized Workflows and Protocols

Workflow: Selecting a Purification Strategy

The choice of method depends on the nature and quantity of impurities. This flowchart provides a logical decision-making process.

G start Crude Product (>1g) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization (Protocol 1) is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction (Protocol 2) is_solid->acid_base No (Oil/Gummy) purity_check1 Check Purity (TLC/HPLC/NMR) recrystallize->purity_check1 purity_check1->acid_base <98% Pure final_product Pure Product purity_check1->final_product >98% Pure purity_check2 Check Purity acid_base->purity_check2 chromatography Column Chromatography (Protocol 3) purity_check2->chromatography <98% Pure purity_check2->final_product >98% Pure chromatography->final_product

Caption: Decision tree for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization

This method is ideal as a first-pass purification for solid crude products to remove major impurities.

ParameterRecommendationRationale
Primary Solvent Water or Ethanol/Water MixtureThe high polarity of the compound requires a highly polar solvent system.
Anti-Solvent Ethyl Acetate or TolueneUsed to reduce solubility upon cooling, promoting crystal formation.
Temperature Dissolve at boiling pointTo ensure the minimum amount of hot solvent is used, creating a supersaturated solution on cooling.

Step-by-Step Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of boiling water (or an ethanol/water mixture) portion-wise until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

  • Allow the flask to cool slowly to room temperature. If no crystals form, try scratching the flask or adding a seed crystal.

  • Once at room temperature, place the flask in a refrigerator (2-8°C) for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold water.

  • Dry the purified solid under vacuum.

Protocol 2: Acid-Base Extraction

This technique is highly effective for separating the acidic product from neutral or basic impurities.[16]

G cluster_0 Step 1: Basification cluster_1 Step 2: Separation cluster_2 Step 3: Acidification & Isolation a1 Dissolve Crude Product in Ethyl Acetate a2 Extract with 1M NaOH (aq) (Repeat 3x) a1->a2 b1 Combine Aqueous Layers (Contains Boronate Salt) a2->b1 b2 Discard Organic Layer (Contains Neutral Impurities) c1 Cool Aqueous Layer in Ice Bath b1->c1 c2 Add 1M HCl (aq) dropwise until pH < 2 c1->c2 c3 Collect Precipitate via Filtration OR Extract with Ethyl Acetate c2->c3

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Procedure:

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and extract it three times with a 1-2 M aqueous solution of NaOH.[13]

  • Combine the aqueous layers. The deprotonated product is now in the aqueous phase. The organic layer, containing non-acidic impurities, can be discarded.

  • Cool the aqueous layer in an ice bath and acidify it by slowly adding 1 M HCl with stirring until the pH is below 2 (confirm with pH paper).

  • The pure boronic acid should precipitate as a solid. If it does, collect it by vacuum filtration.

  • If no solid forms, extract the acidified aqueous solution three times with fresh EtOAc. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.[4]

References

Technical Support Center: Stability and Storage of 3-(Tetrazol-5-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 3-(Tetrazol-5-yl)phenylboronic acid (CAS No. 775351-30-9). As a crucial building block in medicinal chemistry and materials science, the integrity of this reagent is paramount to the success and reproducibility of your research.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with field-proven insights into maintaining the stability and performance of this compound. Our goal is to explain not just the "what," but the "why" behind our handling and storage recommendations, ensuring your experiments are built on a foundation of quality.

Part 1: Frequently Asked Questions (FAQs) on Core Stability & Handling

This section addresses the most common inquiries regarding the intrinsic properties and recommended handling procedures for this compound.

Q1: What are the primary chemical stability concerns for this compound?

A1: The stability profile of this molecule is governed by the properties of its two key functional moieties: the phenylboronic acid group and the tetrazole ring.

  • The Phenylboronic Acid Moiety : This is the most environmentally sensitive part of the molecule. Like many arylboronic acids, it is susceptible to several degradation pathways. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This moisture can facilitate two primary degradation reactions:

    • Dehydration to Boroxines : Boronic acids can undergo intermolecular dehydration to form stable, cyclic trimeric anhydrides known as boroxines.[5][6] While this process is often reversible in the presence of water, the formation of boroxines means that the mass of the reagent in your vial is no longer purely the active monomeric boronic acid, which can lead to inaccurate measurements and reduced reaction yields.

    • Protodeboronation : This is a more severe, irreversible degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[5] This reaction is often catalyzed by aqueous conditions and can be influenced by pH.[7]

  • The Tetrazole Moiety : The tetrazole ring itself is generally a stable aromatic heterocycle, which is why it is frequently used in pharmaceutical design for its metabolic stability.[8][9] However, tetrazoles as a class are high-nitrogen compounds and can be thermally sensitive. While this specific compound is not classified as an explosive, decomposition at elevated temperatures is a possibility and should be avoided.[10][11]

Q2: What are the official recommended storage conditions to ensure long-term stability?

A2: To mitigate the degradation risks outlined above, strict adherence to proper storage conditions is essential. We have summarized the optimal conditions in the table below, based on supplier recommendations and the known chemical properties of arylboronic acids.[1][12][13]

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows the kinetics of all major degradation pathways, including dehydration, oxidation, and protodeboronation.[3][12]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric moisture (combating hygroscopicity) and oxygen, thereby preventing boroxine formation and oxidation.[3]
Light Protect from light; store in an amber vial.Although less common for boronic acids, photolytic degradation can occur in some complex organic molecules. Protection from light is a standard best practice.
Container Keep in a tightly sealed container.Prevents the ingress of moisture and air, which are the primary drivers of degradation.[4][12]

Q3: I've just received a new batch. How should I handle aliquoting for daily use?

A3: Excellent question. Proper aliquoting is key to preserving the integrity of your bulk supply. We recommend the following procedure:

  • Allow the main container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Working quickly in a low-humidity environment or a glovebox, weigh out smaller, experiment-sized aliquots into separate, tared vials.

  • Backfill both the main container and the new aliquot vials with an inert gas like argon or nitrogen before sealing tightly.

  • Return the main container to the recommended 2-8°C storage immediately. Store the daily-use aliquot under the same conditions. This practice minimizes the number of times the primary container is exposed to the environment.

Part 2: Troubleshooting Guide for Experimental Issues

Even with the best practices, issues can arise. This section is designed to help you diagnose and resolve problems that may be linked to reagent stability.

Q1: My Suzuki-Miyaura coupling reaction is giving low or inconsistent yields. Could the this compound be the cause?

A1: Yes, this is a very common scenario. If you have ruled out other reaction parameters (catalyst, base, solvent, temperature), the quality of your boronic acid is a prime suspect. Degradation directly impacts the stoichiometry of your reaction. Both boroxine formation and protodeboronation reduce the concentration of the active monomeric boronic acid, leading to incomplete conversion and lower yields. Before starting a critical reaction, we strongly advise running a purity check via HPLC or NMR on your reagent, especially if it is an older batch or has been stored improperly.

Q2: The appearance of my off-white powder has changed to a clumpy, slightly yellowish solid. What happened?

A2: A change in physical appearance, such as clumping or discoloration, is a strong indicator of degradation.

  • Clumping : This is almost certainly due to the absorption of moisture, confirming the compound's hygroscopic nature.[3]

  • Discoloration : A shift from off-white to yellow can suggest oxidation or the formation of other chromophoric impurities due to thermal stress or exposure to light.

If you observe these changes, the reagent's purity is compromised. It is not recommended for use in sensitive applications where stoichiometry and purity are critical.

Q3: I suspect my compound is degraded. How can I confirm this and what are my options?

A3: Confirmation requires analytical characterization. The workflow below outlines a logical approach to diagnosing and addressing suspected degradation.

G cluster_0 Phase 1: Observation & Initial Check cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Decision & Action A Observation: Low Yield, Inconsistent Data, or Changed Appearance B Review Storage & Handling Log: - Age of reagent? - Storage temperature? - Inert atmosphere used? - Aliquoting procedure followed? A->B C Perform Purity Analysis (See Protocol 1: HPLC) B->C D Compare data to Certificate of Analysis (CoA) or a fresh standard. C->D E Identify Degradation Products: - Protodeboronated arene? - Boroxine peaks? D->E F Is Purity < 95% or are degradants present? E->F G Action: Discard current batch. Procure fresh, verified reagent. F->G Yes H Action: Reagent is likely viable. Review other experimental parameters. F->H No

Caption: Troubleshooting workflow for suspected reagent degradation.

The primary degradation pathways that can compromise your experiments are illustrated below.

G cluster_degradation Degradation Products (Inactive) A This compound (Active Monomer) B Boroxine (Cyclic Anhydride) A->B + Heat - 3 H₂O C 1H-Tetrazol-5-yl)benzene (Protodeboronated Impurity) A->C + H₂O / H⁺ or OH⁻ D 3-(Tetrazol-5-yl)phenol (Oxidized Impurity) A->D + [O]

Caption: Key degradation pathways for arylboronic acids.

Part 3: Protocols for Quality Assessment

To ensure a self-validating system for your research, we provide the following protocols for assessing the quality and stability of your this compound.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

Objective: To develop an HPLC method capable of separating the active this compound from its potential non-polar (protodeboronated) and polar (phenolic) degradation products.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, linear gradient to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: The active compound should elute as a sharp, primary peak. The appearance of significant secondary peaks, when compared to the Certificate of Analysis or a freshly opened standard, indicates degradation. The protodeboronated impurity will typically be less polar and have a longer retention time, while oxidized impurities may be more polar with shorter retention times.

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound under controlled conditions to understand its stability profile and identify potential degradation products that might arise during storage or reaction. This is a crucial step in robust analytical method development.[5]

ConditionProcedurePurpose
Acid Hydrolysis Dissolve the sample in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.To assess stability in acidic conditions and identify acid-catalyzed degradation products like those from protodeboronation.[5]
Base Hydrolysis Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours.To assess stability in basic conditions, which can also accelerate protodeboronation.[5][7]
Oxidation Dissolve the sample in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.To identify potential oxidative degradation products, such as the corresponding phenol.[5]
Thermal Stress Store the solid sample in an oven at 70°C for one week.To evaluate the potential for heat-induced degradation or decomposition.[5]

After exposure, each stressed sample should be analyzed by the HPLC method described in Protocol 1 to observe the extent of degradation and the profile of the resulting impurities.

References

Troubleshooting failed reactions involving 3-(Tetrazol-5-YL)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Tetrazol-5-YL)phenylboronic acid

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile yet challenging reagent in cross-coupling reactions. The unique electronic properties imparted by the tetrazole moiety require specific considerations to achieve high yields and reproducibility. This document provides in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki-Miyaura reaction with this compound is failing, resulting in low to no yield of the desired product. What are the primary factors to investigate?

Answer: Failure to obtain the desired product is the most common issue and typically stems from one or more suboptimal parameters in the reaction setup. The electronic nature of this compound—specifically the electron-withdrawing character of the tetrazole ring—makes it particularly susceptible to certain side reactions and requires careful optimization.

Here is a breakdown of the critical parameters to assess:

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is paramount. The oxidative addition and reductive elimination steps of the catalytic cycle are heavily influenced by the ligand's steric bulk and electronic properties.[1] For electron-deficient boronic acids, specialized ligands are often necessary.[2]

    • Expert Insight: Standard catalysts like Pd(PPh₃)₄ can be effective but may require higher temperatures or longer reaction times.[3] For challenging couplings, consider using more robust, electron-rich, and bulky phosphine ligands from the Buchwald or Fu research groups (e.g., XPhos, SPhos, RuPhos).[4] These ligands are known to accelerate both oxidative addition and the rate-limiting reductive elimination step, which can be sluggish with electron-deficient systems.[4]

  • Base Selection and Stoichiometry: The base plays a crucial, multi-faceted role in the Suzuki-Miyaura reaction.[5] It activates the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is the active species in the transmetalation step.[6][7][8] However, an inappropriate base or incorrect stoichiometry can be detrimental.

    • Causality: A base that is too strong or used in excess can accelerate the undesired protodeboronation side reaction.[2][9] For this substrate, inorganic bases are generally preferred over organic amines.[10] A common starting point is a carbonate base like K₂CO₃ or Cs₂CO₃. Cesium carbonate is often more effective due to its higher solubility in organic solvents and its ability to facilitate the reductive elimination step.[6]

  • Solvent and Reagent Solubility: The polarity and protic nature of the solvent system are critical. This compound and the corresponding boronate salt must be sufficiently soluble for the reaction to proceed.

    • Practical Tip: While boronic acids often have low solubility in purely non-polar solvents, mixed aqueous systems are highly effective.[11][12] A mixture of an organic solvent like 1,4-dioxane, THF, or DME with water (e.g., 4:1 or 10:1 ratio) is a standard condition that aids in dissolving both the boronic acid and the inorganic base.[4]

  • Protodeboronation (Side Reaction): This is arguably the most significant challenge with electron-deficient and heterocyclic boronic acids.[13][14] Protodeboronation is the cleavage of the C–B bond by a proton source, replacing the boronic acid group with a hydrogen atom and leading to benzonitrile as a byproduct.[9] This reaction is often catalyzed by acid or base.[13]

    • Mitigation Strategy: Ensure all reagents and solvents are rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can degrade the catalyst and promote homocoupling.[4] Minimize water content if possible, or consider using anhydrous bases like KF. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can suppress protodeboronation by slowly releasing the boronic acid in situ.[15][16]

Question 2: I am observing a significant amount of benzonitrile in my crude reaction mixture. How can I minimize this protodeboronation side product?

Answer: The formation of benzonitrile is a clear indicator of protodeboronation, a common decomposition pathway for this substrate.[9] The electron-withdrawing tetrazole ring makes the ipso-carbon (the carbon attached to boron) more susceptible to protonolysis.

Here is a workflow to diagnose and mitigate this issue:

G start Problem: Benzonitrile Formation (Protodeboronation) check_base Step 1: Evaluate Base Is the base too strong (e.g., NaOH, KOH)? Is excess base used? start->check_base solution_base Solution: - Switch to a milder base (K₂CO₃, K₃PO₄, KF). - Use precise stoichiometry (2-3 equivalents). - Consider an anhydrous base (KF). check_base->solution_base Yes check_solvent Step 2: Assess Solvent System Is there excess water or protic solvent? check_base->check_solvent No solution_solvent Solution: - Use rigorously dried, degassed solvents. - Reduce water content in mixed solvent systems. - Try anhydrous conditions (e.g., Dioxane with KF). check_solvent->solution_solvent Yes check_temp Step 3: Analyze Reaction Temperature Is the temperature excessively high? check_solvent->check_temp No solution_temp Solution: - Lower the reaction temperature. - Use a more active catalyst system to enable lower temps. check_temp->solution_temp Yes protect_boron Step 4: Consider Boron Protection Is protodeboronation still significant? check_temp->protect_boron No solution_protect Solution: - Convert boronic acid to a pinacol ester. - Use a MIDA boronate for slow release. protect_boron->solution_protect Yes

Caption: Troubleshooting workflow for protodeboronation.

Mechanistic Insight: Base-catalyzed protodeboronation proceeds via the formation of the boronate anion [ArB(OH)₃]⁻, which then undergoes a rate-limiting reaction with a proton source (like water) to cleave the C-B bond.[13] For highly electron-deficient systems, this can even proceed via a transient aryl anion.[2][9]

ProblemPotential CauseRecommended ActionCitation
High Protodeboronation Excessively strong or concentrated base.Switch to K₂CO₃, K₃PO₄, or Cs₂CO₃. Use 2-3 equivalents.[2]
High concentration of water/protic solvent.Use rigorously dried solvents. Reduce water in mixed systems (e.g., 10:1 Dioxane:H₂O).[9]
High reaction temperature.Lower the temperature. A more active catalyst (e.g., using a Buchwald ligand) may allow for milder conditions.[17]
Inherent instability of the boronic acid.Convert the boronic acid to a more stable derivative like a pinacol or MIDA boronate ester for slow release.[15][16]
Question 3: My reaction is not reproducible. Sometimes it works well, and other times it fails completely under what I believe are identical conditions. What causes this?

Answer: Poor reproducibility with sensitive substrates like this compound almost always points to subtle, uncontrolled variables in the experimental setup. Rigorous adherence to technique is crucial.

  • Atmosphere Control is Non-Negotiable: The catalytic cycle involves Pd(0) species, which are highly sensitive to oxygen.

    • Protocol: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw (3 cycles) or by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[4] Assemble your reaction under a positive pressure of inert gas. Even brief exposure to air can deactivate a portion of the catalyst, leading to inconsistent results.

  • Reagent Quality and Storage: Boronic acids can degrade over time, especially if exposed to moisture or air.[18]

    • Best Practice: Store this compound in a desiccator under an inert atmosphere, preferably at a low temperature. If you suspect degradation, check the purity by NMR or LC-MS before use. It is also known that boronic acids can exist as cyclic trimers (boroxines), and the equilibrium between the acid and boroxine can be affected by storage and hydration levels, impacting reactivity.[18]

  • Inconsistent Base Quality: Anhydrous bases like K₂CO₃ or Cs₂CO₃ can absorb moisture from the air.

    • Action: Use a fresh bottle of base or dry it thoroughly in an oven before use. For maximum consistency, store the dried base in a desiccator.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Key Inputs A Ar-Pd(II)-X (Oxidative Addition Product) B Ar-Pd(II)-OH A->B Ligand Exchange (+OH⁻, -X⁻) C Ar-Pd(II)-Ar' B->C Transmetalation (+ArB(OH)₃⁻) D Pd(0)L₂ (Active Catalyst) C->D Reductive Elimination (Ar-Ar') D->A Oxidative Addition (Ar'-X) ArX Ar'-X (Halide) ArX->A ArBOH2 ArB(OH)₂ ArBOH2->B Base Base (e.g., K₂CO₃) Base->B PdL4 Pd(0) Precatalyst PdL4->D

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Optimized Protocol: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv, limiting reagent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (10:1 ratio, degassed)

Procedure:

  • Preparation: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (2 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl bromide.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. Check for the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[4]

References

Technical Support Center: Optimizing Reactions with 3-(Tetrazol-5-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into improving the yield and consistency of cross-coupling reactions involving 3-(Tetrazol-5-yl)phenylboronic acid. We will move beyond standard protocols to explore the causality behind common failures and provide a logical framework for systematic troubleshooting.

Introduction: Understanding the Unique Challenges

This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] However, its unique structure presents specific challenges that can lead to frustratingly low yields. The electron-withdrawing nature of the tetrazole ring and the presence of Lewis basic nitrogen atoms create a delicate balance that must be carefully managed.[2] This guide will address these challenges directly, providing you with the expertise to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q: What are the primary reasons reactions with this compound fail or give low yields?

A: Low yields with this reagent typically stem from three core issues rooted in its chemical structure:

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material. Electron-deficient boronic acids, like this one, are particularly susceptible to this pathway.[3][4]

  • Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms on the tetrazole ring can coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle or, in some cases, lead to catalyst deactivation, slowing or halting the reaction.[2][5]

  • Reagent Instability: Like many boronic acids, this compound can degrade over time, especially if not stored correctly. It can form cyclic trimers (boroxines), which can have different reactivity and solubility.[6][7]

Q: How should I properly store and handle this compound?

A: Proper storage is the first step to a successful reaction. This reagent should be stored in a tightly sealed container at 0-8°C .[1][8] Before use, always allow the container to warm to room temperature before opening to prevent moisture condensation, which can accelerate degradation. For best results, use a fresh batch of the reagent or verify the purity of older batches via techniques like NMR.

Q: Is this reagent considered a "difficult" or "challenging" coupling partner?

A: Yes, it can be. It belongs to the class of heteroaryl boronic acids, which are known to be more variable in their performance compared to simple arylboronic acids.[2] Specifically, it is a π-deficient heterocycle, a class that can be challenging due to slower transmetalation and potential catalyst inhibition.[2] However, with the correct choice of catalyst, ligand, and base, these challenges are readily overcome.

Troubleshooting Guide: From Low Yield to Successful Coupling

This section provides direct answers to specific experimental problems.

Q1: My reaction resulted in a low yield or a complex mixture of products. Where do I start my investigation?

A: Begin with a systematic check of your foundational reaction parameters. Often, the issue lies in the setup rather than the specific choice of catalyst or ligand.

start Low Yield / No Reaction reagents 1. Verify Reagent Quality start->reagents First Check atmosphere 2. Confirm Inert Atmosphere reagents->atmosphere Reagents OK conditions 3. Review Reaction Conditions atmosphere->conditions Atmosphere OK side_reactions 4. Analyze for Specific Side Products conditions->side_reactions Conditions OK reagent_details • Boronic Acid: Use fresh/pure. • Coupling Partner: Purity? • Catalyst/Ligand: Oxidized? • Base/Solvent: Anhydrous & pure? reagent_details->reagents atmosphere_details • Degas solvents thoroughly?  (e.g., 3x freeze-pump-thaw) • Maintained positive N2/Ar pressure? atmosphere_details->atmosphere

Caption: Initial Troubleshooting Flowchart

  • Reagent & Solvent Integrity:

    • Boronic Acid: Use a fresh, high-purity batch. Boronic acids can degrade upon storage.[6]

    • Catalyst & Ligand: Palladium catalysts and especially phosphine ligands are sensitive to oxygen.[3] Ensure they have been stored and handled under an inert atmosphere.

    • Solvents & Base: Use anhydrous, degassed solvents. Oxygen is a potent catalyst poison.[3] Ensure the base is pure and dry.

  • Inert Atmosphere: This is non-negotiable. The active Pd(0) catalyst is readily oxidized by trace oxygen, rendering it inactive.[6][7] Ensure your reaction flask is free of air (e.g., evacuate and backfill with argon/nitrogen 3 times) and that solvents have been thoroughly degassed.[6]

Q2: TLC and LC-MS analysis shows my aryl halide is consumed, but I'm seeing a significant amount of the corresponding arene (Ar-H) instead of my product. What is happening?

A: This is the classic signature of protodeboronation . Your boronic acid is being destroyed before it can couple. This is the most common failure mode for this class of reagents.[2][3]

Strategies to Mitigate Protodeboronation:

StrategyRationale & ExplanationRecommended Starting Points
1. Choice of Base The base is required to activate the boronic acid for transmetalation, but strong aqueous bases (NaOH, KOH) can aggressively promote protodeboronation.[9] Milder bases are often superior.K₃PO₄ , Cs₂CO₃ , or KF . These provide sufficient basicity to promote the reaction while minimizing the undesired side reaction.[3]
2. Minimize Water Water is often the proton source for this side reaction. While many Suzuki protocols use aqueous bases, minimizing water can be highly beneficial.[3]Use an anhydrous solvent (e.g., Dioxane, Toluene, THF) with a finely powdered, anhydrous base like K₃PO₄.
3. Use a More Stable Boron Reagent Convert the boronic acid to a more stable derivative like a pinacol ester or MIDA boronate . These reagents are more robust and slowly release the active boronic acid into the reaction, keeping its instantaneous concentration low and thus suppressing the rate of protodeboronation.[3][4]In-situ or pre-formation of the pinacol ester by reacting the boronic acid with pinacol.
4. Modify Reaction Parameters Lower temperatures and shorter reaction times can reduce the extent of the side reaction.[3]Aim for the lowest temperature that gives a reasonable reaction rate (e.g., 80 °C instead of 110 °C).

Q3: My reaction is very slow or stalls completely, even with fresh reagents. What's the likely cause?

A: This points towards catalyst inhibition due to the Lewis basic tetrazole ring.[2] The nitrogen atoms can bind to the palladium center, preventing it from participating in the catalytic cycle.

cluster_reactants Pd0 Pd(0)L2 OxyAdd Oxidative Addition Pd0->OxyAdd PdII R-Pd(II)L2-X OxyAdd->PdII Trans Transmetalation PdII->Trans Inhibition Catalyst Inhibition (Tetrazole Binding) PdII->Inhibition Slows/Stops Cycle PdII_Ar R-Pd(II)L2-Ar' Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R-Ar' RedElim->Product Product Inhibition->Trans Prevents R-X R-X R-X->OxyAdd Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Trans

Caption: Suzuki Cycle Highlighting Catalyst Inhibition

Solutions for Catalyst Inhibition:

  • Ligand Choice is Critical: Standard ligands like PPh₃ may not be effective. You need bulky, electron-rich phosphine ligands that accelerate the rate-limiting reductive elimination step and sterically discourage the tetrazole from binding to the palladium.[7][10]

    • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos ) are excellent choices.[10][11] N-heterocyclic carbene (NHC) ligands are also highly effective.[9]

  • Increase Catalyst Loading: If switching ligands is not an option, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may compensate for the inhibited catalyst, though this is a less elegant solution.[11]

Q4: I'm having trouble getting the boronic acid to dissolve in the reaction solvent.

A: Poor solubility of polar heterocyclic reagents is a known issue.[5]

  • Solvent Screening: A mixture of a polar aprotic solvent with a co-solvent is often effective. Common systems include Dioxane/H₂O, THF/H₂O, or DMF.[12]

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can help shuttle the boronate from an aqueous basic phase to the organic phase where the catalyst resides.

  • Boronate Esters: Converting the boronic acid to its pinacol ester derivative often dramatically improves solubility in common organic solvents like Dioxane or Toluene.[13][14]

Optimized Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reaction Setup: To a flame- or oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the ligand if required (e.g., SPhos, 6-10 mol%). Then, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[3]

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: In Situ Protection as a Pinacol Ester

To combat protodeboronation and improve solubility, you can convert the boronic acid to its pinacol ester immediately before the coupling.

  • Ester Formation: In a reaction vial, combine this compound (1.2 equiv.) and pinacol (1.2 equiv.) in an anhydrous solvent like THF or Dioxane. Stir at room temperature for 1-2 hours. The water byproduct can be removed with a drying agent like MgSO₄ or by azeotropic distillation if using toluene.

  • Coupling Reaction: To this mixture, directly add the aryl halide (1.0 equiv.), base, catalyst, and any additional solvent required for the coupling reaction, then proceed as described in Protocol 1.

References

Technical Support Center: Reactions of 3-(Tetrazol-5-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Tetrazol-5-yl)phenylboronic acid. This guide is designed to provide expert insights and practical troubleshooting strategies for common challenges encountered during its use, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant byproduct that corresponds to the formation of 5-phenyl-1H-tetrazole. What is this side reaction, and how can I minimize it?

This is a classic case of protodeboronation , a common side reaction for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is particularly prevalent under the aqueous basic conditions often used in Suzuki-Miyaura coupling reactions.[2][3]

Causality: The reaction proceeds via the hydrolysis of the C-B bond. The mechanism can be complex and is highly dependent on pH.[1][3] Under basic conditions, the boronic acid exists as the more reactive boronate species ([ArB(OH)₃]⁻), which can then be protonated by a proton source, most commonly water, leading to the undesired arene.[1][4]

Mitigation Strategies:

  • Anhydrous Conditions: Since water is the primary proton source, switching to strictly anhydrous solvents and reagents can significantly reduce protodeboronation.[5]

  • Milder Bases: Strong bases can accelerate the decomposition of the boronic acid.[2] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong hydroxides or phosphates.[5]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester, can protect it from premature protodeboronation.[1] These esters often release the boronic acid slowly in situ, keeping its concentration low and minimizing side reactions.[1]

  • Optimize Reaction Time and Temperature: Prolonged exposure to high temperatures can promote protodeboronation. Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. If possible, lower the reaction temperature.

Q2: My main impurity is a symmetrical dimer of my starting material, 5,5'-(biphenyl-3,3'-diyl)bis(1H-tetrazole). What causes this homocoupling, and how can it be prevented?

The formation of a biaryl dimer from the boronic acid starting material is known as homocoupling . This side reaction is a frequent issue in Suzuki-Miyaura couplings and is often promoted by the presence of molecular oxygen.[6][7]

Causality: The mechanism typically involves the palladium catalyst. In the presence of oxygen, a palladium(0) species can be oxidized to form a palladium peroxo complex.[6] This complex can then react with two molecules of the boronic acid to generate the homocoupled product, regenerating a palladium species that may or may not re-enter the desired catalytic cycle.[6][8]

Mitigation Strategies:

  • Rigorous Degassing: The most critical step is to remove dissolved oxygen from the reaction mixture. This can be achieved by sparging the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to adding the catalyst.[9] The "freeze-pump-thaw" method (three cycles) is also highly effective.

  • Maintain an Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas (N₂ or Ar) using a balloon or a Schlenk line to prevent oxygen from entering the system.[5]

  • Use Fresh, High-Purity Reagents: Ensure the palladium catalyst is active and not partially oxidized. Using stable, modern pre-catalysts can also improve results.[5]

  • Addition of Mild Reducing Agents: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of certain palladium(II) species that may promote the side reaction.[9]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Yield & Complex Mixtures

Problem: The reaction has low conversion to the desired product, and the crude mixture shows multiple spots on TLC/LC-MS, including starting materials, protodeboronation, and homocoupling products.

This scenario indicates that the rate of the desired cross-coupling is too slow, allowing competing side reactions to become significant. A systematic optimization is required.

Troubleshooting Workflow

G start Low Yield / Complex Mixture reagent_check Step 1: Verify Reagent Quality - Fresh Catalyst? - Anhydrous Solvent? - Pure Boronic Acid? start->reagent_check conditions_check Step 2: Assess Reaction Conditions - Fully Degassed? - Correct Temperature? - Vigorous Stirring? reagent_check->conditions_check If reagents are good base_eval Step 3: Evaluate Base - Is it too strong/weak? - Is it soluble? conditions_check->base_eval If conditions are correct ligand_eval Step 4: Re-evaluate Ligand/Catalyst - Is ligand electron-rich enough? - Is steric bulk appropriate? base_eval->ligand_eval If base seems appropriate sub_base Try milder base (e.g., K₂CO₃) or non-aqueous base base_eval->sub_base success Improved Yield ligand_eval->success Optimization successful sub_ligand Try Buchwald-type ligand (e.g., SPhos, XPhos) ligand_eval->sub_ligand

Caption: Systematic workflow for troubleshooting complex Suzuki reactions.

Optimization Parameters Table
ParameterIssue & RationaleRecommended Action
Catalyst/Ligand The initial Pd(0) species may not form efficiently, or the oxidative addition/reductive elimination steps may be slow. The tetrazole moiety can potentially coordinate to the metal center, inhibiting catalysis.[10]Use a modern, well-defined Pd(II) pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst) with a bulky, electron-rich phosphine ligand like SPhos or XPhos to accelerate the catalytic cycle.[11]
Base The base must be strong enough to facilitate transmetalation but not so strong that it promotes protodeboronation or starting material degradation.[5] The N-H of the tetrazole ring is acidic and will be deprotonated, which can affect solubility and reactivity.If protodeboronation is high, switch from K₃PO₄ or NaOH to a milder base like K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered for anhydrous reactions to maximize surface area.[5]
Solvent Poor solubility of reagents can hinder the reaction. Protic solvents (like water or alcohols) are a source of protons for protodeboronation.A common solvent system is a mixture like Dioxane/H₂O.[5] If protodeboronation is an issue, switch to an anhydrous solvent system like Toluene, THF, or 2-MeTHF. Ensure vigorous stirring for biphasic systems.
Temperature Excessively high temperatures can increase the rate of side reactions and cause degradation of the tetrazole ring or the catalyst.Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period. Monitor by LC-MS to find the optimal balance between reaction rate and byproduct formation.
Guide 2: Managing the Tetrazole N-H Group

Problem: The acidic proton on the tetrazole ring may be interfering with the reaction, potentially by sequestering the base or coordinating with the palladium catalyst.

The tetrazole N-H proton is acidic (pKa ≈ 4-5), similar to a carboxylic acid, and will be readily deprotonated by the bases used in Suzuki couplings.[12][13] The resulting tetrazolate anion is highly polar and may have limited solubility in less polar organic solvents.

Solutions:

  • Work With the Anion: In many cases, the deprotonated tetrazolate is compatible with the reaction. The key is to ensure adequate solubility. Using a more polar solvent system (e.g., Dioxane/Water, DMF, or NMP) can be beneficial.

  • N-H Protection (Advanced): If issues persist, protecting the tetrazole nitrogen can be an effective strategy, although it adds steps to the synthesis.

    • Common Protecting Groups: Trityl (Tr), p-Methoxybenzyl (PMB), or t-Butoxycarbonyl (Boc) groups can be used.

    • Rationale: Protection renders the molecule less polar, improving solubility in common organic solvents like toluene or THF. It also blocks a potential metal coordination site.

    • Consideration: This requires an additional protection step before the coupling and a deprotection step after, which adds to the overall process and may impact yield.

Guide 3: Purification Strategies

Problem: How to effectively remove unreacted boronic acid and homocoupling byproducts from the desired product.

Both the starting boronic acid and the desired product contain the acidic tetrazole moiety, which can complicate standard purification techniques.

Step-by-Step Purification Protocol
  • Aqueous Workup (Initial Cleanup):

    • After the reaction is complete, cool the mixture and dilute it with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ or a dilute (e.g., 1M) NaOH solution. Caution: Both your product and the starting boronic acid are acidic. This step aims to remove boronic acid anhydrides (boroxines) and some baseline impurities. Your product may partition into the aqueous layer if the pH is too high. It is often better to proceed to chromatography.

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Chromatography (Primary Purification):

    • Normal Phase (Silica Gel): Due to the polar tetrazole group, the compounds may streak on silica.

      • Recommended Eluent System: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is often effective.[14]

      • To reduce tailing: Add a small amount of an acid (e.g., 0.5-1% acetic acid) to the eluent to keep the tetrazole protonated and reduce its interaction with the silica.

    • Reverse Phase (C18): If the compounds are very polar and normal phase chromatography fails, reverse-phase HPLC is an excellent alternative.

  • Specialized Scavenging Techniques:

    • Boronic Acid Scavengers: If unreacted boronic acid is the primary impurity, it can be removed by stirring the crude product in a solution with a scavenger resin, such as one functionalized with diethanolamine (DEAM).[15]

    • Base Extraction: Carefully treat a solution of the crude product with a base to form a salt of the boronic acid, which can then be extracted into an aqueous layer.[16] This must be done carefully to avoid extracting the product as well.

Reaction Pathway Visualization

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but it exists in competition with unproductive side pathways. Understanding these pathways is key to optimizing your reaction.

Suzuki_Cycle cluster_main Desired Suzuki-Miyaura Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Trans Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Trans Ar'-B(OH)₂ + Base RedEl Reductive Elimination Trans->RedEl RedEl->Pd0 Ar-Ar' (Product) Proto Protodeboronation Homo Homocoupling start_boronic 3-(Tetrazol-5-yl)phenyl- boronic acid (Ar'-B(OH)₂) start_boronic->Trans Desired Path start_boronic->Proto + H₂O/Base start_boronic->Homo + O₂/Pd(0)

Caption: Competing pathways in the Suzuki-Miyaura reaction.

References

Preventing decomposition of 3-(Tetrazol-5-YL)phenylboronic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Tetrazol-5-YL)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in chemical synthesis. Our goal is to empower you with the knowledge to anticipate and overcome challenges related to its stability and reactivity, ensuring the success of your experiments.

Introduction: Understanding the Challenges

This compound is a valuable building block in medicinal chemistry and materials science, enabling the introduction of the tetrazole moiety, a common bioisostere for carboxylic acids, via robust C-C bond-forming reactions like the Suzuki-Miyaura coupling. However, like many heteroaromatic boronic acids, it is susceptible to decomposition under various reaction conditions, leading to low yields and purification difficulties. The primary decomposition pathway is protodeboronation , the cleavage of the C–B bond and its replacement with a C–H bond.[1][2] This guide will provide a detailed exploration of the factors influencing this and other degradation pathways and offer practical, field-proven solutions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your reactions with this compound in a question-and-answer format.

Question 1: My Suzuki-Miyaura reaction is giving a low yield of the desired product, and I'm isolating the starting material (the "deboronated" tetrazolylphenyl). What is happening and how can I fix it?

Answer: This is a classic sign of protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This process can be catalyzed by acids, bases, or even certain metal salts, and is often exacerbated by elevated temperatures.[3][4] The tetrazole ring, with its acidic N-H proton and multiple nitrogen atoms, can further complicate matters by influencing the local pH and coordinating to the metal catalyst.

Here’s a breakdown of the likely causes and solutions:

  • Causality:

    • Base-Catalyzed Decomposition: While a base is necessary to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle, strong bases or prolonged reaction times at high temperatures can promote protodeboronation.[4][5] The mechanism often involves the formation of a boronate species, which then reacts with a proton source (like water or alcohol solvents) in a rate-limiting step.[1]

    • Acid-Catalyzed Decomposition: Residual acid from starting materials or acidic reaction conditions can also lead to protodeboronation, although this is less common under standard Suzuki-Miyaura conditions.[1]

    • Temperature: Higher temperatures accelerate both the desired coupling reaction and the undesired protodeboronation.[6] For sensitive substrates like this compound, finding the optimal temperature is critical.

  • Troubleshooting Workflow:

    G start Low Yield & Protodeboronation Observed base Optimize the Base start->base Is the base too strong or concentration too high? temp Lower the Reaction Temperature base->temp Is the reaction running at high temperature? solvent Modify the Solvent System temp->solvent Is the solvent protic or contains excess water? slow_release Consider a 'Slow-Release' Strategy solvent->slow_release Is decomposition still significant? outcome Improved Yield slow_release->outcome

  • Solutions:

    • Optimize the Base:

      • Switch to a milder base. Instead of strong bases like NaOH or KOH, consider using weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. [7]Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective.

      • Use the minimum effective amount of base. A stoichiometric excess is often required, but a large excess can be detrimental.

    • Control the Temperature:

      • Attempt the reaction at a lower temperature. While this may require longer reaction times, it can significantly suppress protodeboronation. [8]Reactions can often be successful at temperatures as low as 60-80 °C. [6][7] 3. Solvent Choice:

      • Minimize water content. While some water is often necessary for the Suzuki-Miyaura reaction, using anhydrous solvents or minimizing the aqueous phase can reduce the availability of a proton source for protodeboronation.

      • Consider aprotic solvents like dioxane, THF, or DMF. [7] 4. "Slow-Release" Strategies:

      • If direct use of the boronic acid consistently fails, consider converting it to a more stable derivative that slowly releases the active boronic acid in situ. This keeps the concentration of the unstable boronic acid low throughout the reaction, minimizing decomposition. [1][9] * MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that can be easily handled and stored. [10]They hydrolyze under basic conditions to slowly release the boronic acid. [10][11] * Organotrifluoroborates (R-BF₃K): Potassium organotrifluoroborate salts are another class of stable precursors that hydrolyze to the boronic acid under the reaction conditions. [12] Question 2: I am observing multiple unidentified byproducts in my reaction mixture. What could they be and how can I avoid them?

Answer: Besides protodeboronation, other side reactions can occur, leading to a complex reaction mixture.

  • Potential Byproducts and Their Causes:

    • Homocoupling of the Boronic Acid: This results in the formation of a symmetrical biaryl (3,3'-bis(tetrazol-5-yl)biphenyl). This can be promoted by the presence of oxygen and is often catalyzed by the palladium catalyst itself.

    • Oxidation of the Boronic Acid: The boronic acid can be oxidized to the corresponding phenol (3-(tetrazol-5-yl)phenol). [4]This is particularly problematic if solvents are not properly degassed or if there are peroxide impurities in ethereal solvents like THF or dioxane. [4] * Decomposition of the Tetrazole Ring: While generally stable, the tetrazole ring can undergo decomposition under harsh conditions (e.g., very high temperatures or strongly acidic/basic media), although this is less common under typical cross-coupling conditions. [13]

  • Preventative Measures:

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles) to remove dissolved oxygen and minimize both homocoupling and oxidation.

    • Use High-Purity Reagents: Ensure your solvents are free of peroxides. If using ethereal solvents, it is best to use freshly distilled or inhibitor-free solvents.

    • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can influence the rates of productive versus side reactions. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) often promote faster reductive elimination, which can outcompete side reactions. [10] Question 3: My this compound seems to be degrading upon storage. What are the proper storage conditions?

Answer: Arylboronic acids, especially those with electron-withdrawing or heterocyclic substituents, can be unstable upon prolonged storage, particularly if exposed to air and moisture. [10]

  • Recommended Storage Protocol:

    • Temperature: Store in a refrigerator at 2-8 °C. For long-term storage, a freezer at -20 °C is preferable.

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen). If the container is opened, flush with an inert gas before re-sealing.

    • Moisture: Keep in a tightly sealed container in a dry environment or a desiccator to protect from moisture, which can facilitate decomposition. [14][15] * Light: Store in an amber vial or in the dark to protect from light, which can potentially accelerate degradation. [14]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of protodeboronation for an arylboronic acid like this one?

A1: Protodeboronation of arylboronic acids can proceed through several pH-dependent pathways. [1][2]Under the basic conditions typical of Suzuki-Miyaura reactions, the most relevant is the base-catalyzed mechanism. This involves the formation of the tetracoordinate boronate anion ([ArB(OH)₃]⁻), which is more susceptible to cleavage. The subsequent rate-determining step is the reaction of this boronate with a proton source (like water) to cleave the C-B bond. [1][5]For highly electron-deficient arylboronic acids, a mechanism involving the formation of a transient aryl anion has also been proposed. [2][5]

G cluster_0 Base-Catalyzed Protodeboronation ArBOH2 Ar-B(OH)₂ ArBOH3 [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3 + OH⁻ ArBOH3->ArBOH2 - OH⁻ ArH Ar-H + B(OH)₃ ArBOH3->ArH + H₂O (Proton Source)

Caption: Simplified mechanism of base-catalyzed protodeboronation.

Q2: How does the tetrazole group specifically influence the stability of the boronic acid?

A2: The tetrazole group has several features that can impact the stability of the boronic acid:

  • Acidity: The N-H proton of the tetrazole ring is acidic (pKa ≈ 4-5). In the presence of the bases used for Suzuki coupling, this proton will be removed. This can affect the overall charge and electronic nature of the molecule, potentially influencing the rate of protodeboronation.

  • Coordinating Ability: The nitrogen atoms of the tetrazole ring can act as ligands and coordinate to the palladium catalyst. This could potentially sequester the catalyst, inhibiting the desired reaction, or alter its reactivity in a way that favors decomposition pathways. [7]3. Electronic Effect: The tetrazole ring is generally considered electron-withdrawing, which can make the arylboronic acid more susceptible to certain decomposition pathways, particularly base-catalyzed protodeboronation. [5] Q3: Are there any specific palladium catalysts or ligands that are recommended for coupling with this substrate?

A3: For challenging substrates prone to decomposition, modern palladium precatalysts and bulky, electron-rich phosphine ligands are often superior to traditional catalysts like Pd(PPh₃)₄.

  • Catalysts: Pre-formed palladium(II) precatalysts (e.g., G3-Pd precatalysts) are often very effective as they rapidly form the active Pd(0) species.

  • Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are highly recommended. Their steric bulk and electron-donating ability promote fast oxidative addition and reductive elimination, which helps the desired catalytic cycle outpace the decomposition of the boronic acid. [10] Q4: Can I use this compound in other cross-coupling reactions besides Suzuki-Miyaura?

A4: Yes, while Suzuki-Miyaura coupling is the most common application, arylboronic acids can be used in other transformations. However, the stability issues must be carefully considered for each reaction type. For example, in copper-mediated reactions (like Chan-Lam amination or fluorination), copper has been shown to mediate protodeboronation, sometimes even more aggressively than palladium. [3][16]Therefore, careful optimization of reaction conditions is crucial regardless of the specific cross-coupling reaction being performed.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol to Minimize Decomposition

This protocol is a general starting point and may require further optimization for your specific coupling partners.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition and Degassing:

    • Add the chosen solvent (e.g., dioxane/water 4:1). The total volume should result in a concentration of ~0.1 M with respect to the aryl halide.

    • Seal the vial and thoroughly degas the mixture by sparging with argon for 10-15 minutes.

  • Reaction:

    • Place the vial in a preheated oil bath or heating block set to 60-80 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Comparative Data on Reaction Conditions

ParameterCondition A (Harsh)Condition B (Optimized)Rationale for Optimization
Base NaOH (3 equiv)K₃PO₄ (2 equiv)Milder base reduces rate of base-catalyzed protodeboronation. [7]
Temperature 100 °C70 °CLower temperature disfavors decomposition pathways. [6][8]
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (2 mol%)Modern catalyst promotes faster C-C bond formation, outcompeting decomposition. [10]
Expected Outcome Low yield, significant protodeboronationHigher yield, minimized side products

References

Technical Support Center: A Guide to Scaling Reactions with 3-(Tetrazol-5-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth technical support for scaling up chemical reactions involving 3-(Tetrazol-5-yl)phenylboronic acid. Moving from the bench to a pilot or manufacturing scale introduces complexities that can affect reaction efficiency, yield, and purity. This document addresses common challenges in a question-and-answer format, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Reagent Profile, Handling, and Safety

This section covers fundamental questions about the physical and chemical nature of this compound.

Q1: What are the key physical and chemical properties of this compound?

This compound is an off-white solid compound utilized as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its structure, featuring both a boronic acid and a tetrazole ring, gives it unique properties. The tetrazole ring can act as a bioisostere for a carboxylic acid group, making it valuable in medicinal chemistry.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 775351-30-9[1][4][5]
Molecular Formula C₇H₇BN₄O₂[1][4][5]
Molecular Weight 189.97 g/mol [1][4][5]
Appearance Off-white powder/solid[1][4]
Purity Typically ≥ 97% (HPLC)[1]
Density 1.51 g/cm³[6]
Boiling Point 517.4°C at 760 mmHg[6]
Melting Point 157 to 158 °C (for parent tetrazole)[7]
Acidity (pKa) ~4.9 (for parent tetrazole)[2][7]

Q2: What are the recommended storage and handling conditions for this reagent?

Storage: this compound should be stored in a tightly sealed container at 0-8°C.[1] Some boronic acids can be hygroscopic and sensitive to light, so storage in a cool, dry, and dark place, potentially under an inert atmosphere (e.g., nitrogen), is best practice to prevent degradation.[8][9]

Handling: Handle the compound in a well-ventilated area.[10][11] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9] Avoid creating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[8]

Q3: What are the primary safety concerns associated with this compound?

The compound is classified as Acute Toxicity, Oral, Category 4.[4] The primary hazard statement is H302: Harmful if swallowed.[4] While the tetrazole ring itself is generally stable, tetrazole-containing compounds can decompose upon heating to release potentially hazardous nitrogen fumes.[7] Always consult the material safety data sheet (MSDS) before use.[8][9]

Section 2: Scaling Up Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling is one of the most common applications for this reagent. This section addresses challenges that arise when transitioning this reaction from lab to production scale.

Q4: My reaction is sluggish or stalls completely upon scale-up. What are the likely causes and solutions?

This is a classic scale-up challenge driven by changes in physical parameters that are negligible at the bench.[12]

  • Cause 1: Inefficient Mixing: A magnetic stir bar is effective for a 100 mL flask but inadequate for a 20 L reactor. Poor mixing leads to localized concentration and temperature gradients, hindering the reaction.

    • Solution: Implement mechanical overhead stirring with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure proper homogenization of the reaction mixture.

  • Cause 2: Poor Heat Transfer: Larger volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient.[12] This can prevent the reaction from reaching or maintaining the optimal temperature.

    • Solution: Use a jacketed reactor with a suitable heat-transfer fluid. Model the thermal profile required and ensure your equipment can meet the demand. For highly exothermic reactions, consider slower addition of a key reagent to control the temperature.

  • Cause 3: Catalyst Deactivation: On a larger scale, the impact of trace impurities (oxygen, water) from solvents or reagents is magnified, potentially leading to catalyst deactivation.

    • Solution: Ensure all solvents are thoroughly degassed before use. Running the reaction under a strict inert atmosphere (Nitrogen or Argon) is critical. Use high-purity reagents and consider filtering reagents if particulates are present.

Q5: I am observing a significant increase in protodeboronation as a byproduct. How can I mitigate this?

Protodeboronation is a common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, resulting in an undesired byproduct (in this case, 3-(Tetrazol-5-yl)benzene).[13] This issue is often exacerbated by prolonged reaction times, high temperatures, and the presence of water, especially under basic conditions.[13]

  • Strategy 1: Choice of Base and Solvent: The reaction between the boronic acid and hydroxide forms a boronate species, which can then react with water in a rate-limiting step of protodeboronation.[13]

    • Solution: Use a non-aqueous base or a weaker base like K₂CO₃ or K₃PO₄ instead of strong hydroxides (NaOH, KOH) where possible.[14] Minimizing water in the reaction system can also suppress this side reaction.

  • Strategy 2: Temperature Control: Higher temperatures accelerate protodeboronation.

    • Solution: Determine the minimum temperature required for efficient coupling and maintain it precisely. Avoid localized overheating through effective mixing.

  • Strategy 3: Use of Boronic Esters: Boronic esters, such as pinacol esters, can act as a "slow-release" source of the boronic acid.[13] This keeps the instantaneous concentration of the more labile boronic acid low, thus reducing the rate of protodeboronation.[15]

    • Solution: Consider converting this compound to its pinacol ester derivative before the coupling reaction, especially for challenging substrates or long reaction times.

dot

Caption: Decision guide for troubleshooting a stalled Suzuki-Miyaura reaction during scale-up.

Q6: The solubility of my boronic acid is poor in the chosen solvent system at a larger scale. What can I do?

Phenylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[16][17] While this compound's polarity is higher due to the tetrazole ring, these general trends are a good starting point.

  • Cause: The kinetics of dissolution are slower in large, poorly agitated vessels. The initial solvent choice may not have been optimal for the required concentration at scale.

  • Solution 1: Solvent System Optimization: Experiment with mixed solvent systems. A common system for Suzuki couplings is a mixture of a non-polar solvent (like toluene or dioxane) and a polar, often aqueous, phase for the base. Adjusting the ratio or adding a co-solvent like ethanol or THF can improve solubility.

  • Solution 2: Temperature: Gently warming the mixture (while stirring) can significantly improve the dissolution rate and solubility. Ensure the temperature is well below the boiling point of the solvent and does not cause degradation.

  • Solution 3: Reagent Form: The presence of boroxine (the trimeric anhydride of the boronic acid) can affect solubility. While this is less common with electron-deficient arylboronic acids, ensuring the quality of the starting material is important.

Section 3: Analytical Monitoring and Purification

Q7: How can I effectively monitor the reaction's progress?

Real-time monitoring is crucial for understanding reaction kinetics and identifying issues early.[18]

  • Thin Layer Chromatography (TLC): A simple, cost-effective method for qualitative monitoring.[19] Spot the reaction mixture against standards of your starting materials. The disappearance of the limiting reagent and the appearance of the product spot indicate progress.

  • High-Performance Liquid Chromatography (HPLC): The preferred quantitative method. A small aliquot of the reaction mixture is quenched and analyzed. This allows for accurate determination of the percentage conversion and the formation of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR can be used for reaction monitoring without the need for extensive sample workup or deuterated solvents.[20] If your starting material and product have distinct signals (e.g., in ¹⁹F NMR if applicable, or well-separated ¹H NMR signals), you can directly quantify the ratio of species over time.[20]

Q8: Purification is difficult due to the high polarity of my tetrazole-containing product. What strategies can I employ?

The polar tetrazole group can make standard work-ups and purifications challenging.

  • Strategy 1: pH-Controlled Extraction: The tetrazole ring is acidic (pKa ≈ 4.9), and the boronic acid is also acidic.[2] You can exploit this during aqueous work-up.

    • At a basic pH (>9), your tetrazole product will likely be deprotonated and soluble in the aqueous layer, which can help remove non-polar organic impurities.

    • Subsequently acidifying the aqueous layer to a pH of ~2-3 will protonate the tetrazole, making the product less water-soluble and allowing it to be extracted into an organic solvent like ethyl acetate or back-precipitated as a solid.

  • Strategy 2: Crystallization: If the product is a solid, crystallization is the most effective and scalable purification method. Screen various solvent/anti-solvent systems to find conditions that provide high purity and yield.

  • Strategy 3: Chromatography: While less ideal for large-scale production, column chromatography may be necessary. Given the product's polarity, reverse-phase chromatography (C18 silica with water/acetonitrile or water/methanol gradients) is often more effective than normal-phase (silica gel) chromatography.

Section 4: Experimental Protocol Example

This section provides a generalized, step-by-step protocol for a Suzuki-Miyaura coupling that can be adapted and scaled.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

dot

Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + R1-X PdII_Complex R1-Pd(II)L2-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R1R2 R1-Pd(II)L2-R2 Transmetal->PdII_R1R2 Boronate [R2-B(OH)3]- Boronate->Transmetal RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product Protodeboronation Protodeboronation (Side Reaction) BoronicAcid R2-B(OH)2 BoronicAcid->Boronate + Base BoronicAcid->Protodeboronation + H2O, heat Base Base (OH-)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps and the competing protodeboronation side reaction.

  • Reactor Setup:

    • To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet, add the aryl bromide (1.0 eq), this compound (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%).

  • Solvent Addition and Degassing:

    • Add the chosen solvent system (e.g., Toluene/Ethanol/Water 4:1:1). The total solvent volume should be calculated to achieve a target concentration suitable for scale (e.g., 0.1-0.5 M).

    • Begin stirring and sparge the mixture with nitrogen or argon for 30-60 minutes to remove dissolved oxygen. Alternatively, perform three vacuum/nitrogen backfill cycles.

  • Base Addition:

    • Add the base (e.g., K₂CO₃, 2.0-3.0 eq) as a solid or dissolved in the aqueous portion of the solvent system.

  • Reaction Execution:

    • Heat the reaction mixture to the target temperature (e.g., 80-100 °C) using the reactor jacket.

    • Maintain a positive pressure of nitrogen throughout the reaction.

    • Monitor the reaction progress by HPLC or TLC at set time intervals (e.g., every 1-2 hours).[21]

  • Work-up and Isolation:

    • Once the reaction is complete (e.g., <1% of limiting starting material remaining), cool the mixture to room temperature.

    • Filter the mixture to remove the catalyst and inorganic salts. Wash the filter cake with the reaction solvent.

    • Transfer the filtrate to a separatory funnel. If an aqueous base was used, separate the layers.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude material by crystallization from a suitable solvent system or by column chromatography as described in Q8.

References

Technical Support Center: Catalyst Selection for 3-(Tetrazol-5-yl)phenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with 3-(tetrazol-5-yl)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this challenging yet valuable building block. My goal is to provide you with not just protocols, but the underlying logic and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.

The primary challenge with this substrate lies in the dual nature of the tetrazole ring. While it is a crucial pharmacophore, its nitrogen-rich structure presents a significant hurdle: potential catalyst poisoning.[1][2] The lone pair electrons on the nitrogen atoms can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species and halting the catalytic cycle.[3][4] This guide is structured to help you overcome this and other potential issues through rational catalyst and condition selection.

Troubleshooting Guide: From Reaction Failure to Success

This section is formatted to address the most common issues encountered during the cross-coupling of this compound.

Q1: My reaction shows no conversion, or the yield is extremely low. What is the root cause and my first line of action?

This is the most frequent issue and almost always points toward catalyst deactivation or suboptimal reaction setup.

Potential Cause 1: Catalyst Poisoning by the Tetrazole Moiety The unprotected N-H group and the nitrogen lone pairs of the tetrazole ring are prime suspects for coordinating to the Pd(0) active species, forming an off-cycle, inactive complex.[3][5] This effectively removes the catalyst from the reaction.

Troubleshooting Protocol:

  • Increase Catalyst Loading: As a first, simple step, increase the catalyst loading from a standard 1-2 mol% to 3-5 mol%. This can sometimes provide enough active catalyst to achieve a reasonable yield, though it is not the most elegant solution.

  • Switch to a More Robust Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Move to a state-of-the-art ligand designed to stabilize the catalyst and promote the catalytic cycle.

    • Bulky, Electron-Rich Monodentate Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices. Their steric bulk helps prevent the formation of inactive dimeric palladium species and promotes the crucial reductive elimination step.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, SImes) are very strong σ-donors that form highly stable and active palladium complexes, making them resistant to poisoning.[6]

  • Use a Pre-formed Catalyst: Using a well-defined palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G3) ensures the efficient generation of the active LPd(0) species and can give more reproducible results than generating the catalyst in situ from a palladium source (like Pd(OAc)₂) and a separate ligand.

Potential Cause 2: Inadequate Anaerobic Conditions Suzuki couplings require the strict exclusion of oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) and also promote undesirable side reactions like the homocoupling of your boronic acid.[7][8]

Troubleshooting Protocol:

  • Solvent Degassing: Ensure your solvent (including any water used in the reaction) is thoroughly degassed. This can be done by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[8][9]

  • Inert Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen. Add all reagents, degas the final mixture again for 10-15 minutes, and then add the catalyst before heating.[10]

Q2: I'm getting my desired product, but the yield is plagued by significant side products. How do I improve selectivity?

The two most common side reactions are protodeboronation and homocoupling.

Problem 1: Protodeboronation (Boronic Acid replaced by -H) This occurs when the boronic acid reacts with water or other protic sources, cleaving the C-B bond before it can transmetalate to the palladium center.[2]

Mitigation Strategies:

  • Base Selection: The choice of base is critical. While strong bases like NaOH or KOH can be effective, they can also accelerate protodeboronation. Switch to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9][11]

  • Solvent System: Minimize the amount of water in the reaction or consider using an anhydrous solvent system if your reagents are sufficiently soluble.

  • Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[12]

Problem 2: Homocoupling (Boronic Acid coupling with itself) This side reaction is often promoted by the presence of oxygen.[7]

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical factor. Re-evaluate your procedure for excluding oxygen as described in Q1.

  • Ligand Choice: Bulky ligands that accelerate the cross-coupling catalytic cycle can help outcompete the homocoupling pathway.

Troubleshooting Decision Workflow

Below is a visual guide to help structure your troubleshooting approach.

Troubleshooting_Workflow start Low or No Yield q_poison Suspect Catalyst Poisoning? start->q_poison s_ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) Increase Catalyst Loading q_poison->s_ligand Yes q_oxygen Suspect Oxygen Contamination? q_poison->q_oxygen No s_ligand->q_oxygen s_degas Improve Degassing Protocol (Freeze-Pump-Thaw or Sparge) q_oxygen->s_degas Yes q_side_reactions Side Products Observed? q_oxygen->q_side_reactions No s_degas->q_side_reactions s_base Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) q_side_reactions->s_base Yes (Protodeboronation) end_node Optimized Reaction q_side_reactions->end_node No s_bpin Convert Boronic Acid to Pinacol Ester (Bpin) s_base->s_bpin s_bpin->end_node

Caption: Troubleshooting decision tree for Suzuki coupling.

Frequently Asked Questions (FAQs)

This section provides answers to common conceptual questions that arise when planning experiments with this compound.

Q3: Why is this compound a "challenging" substrate?

The term "challenging" refers to substrates that are prone to low reactivity or catalyst deactivation under standard Suzuki-Miyaura conditions. For this specific molecule, the challenge is almost entirely due to the tetrazole ring.

  • Acidic N-H Proton: The proton on the tetrazole ring is acidic. In the presence of the base required for the Suzuki reaction, it can be deprotonated to form a tetrazolate anion. This anion can then react with the palladium catalyst.

  • Strong Ligand Behavior: Nitrogen-containing heterocycles are well-known inhibitors of palladium catalysts.[1][5] The multiple nitrogen atoms with available lone pairs can act as strong ligands, binding tightly to the palladium center and preventing the substrate and boronic acid from accessing the active site. This forms a stable, off-cycle Pd-tetrazole complex, effectively poisoning the catalyst.[3]

Catalyst Deactivation Pathway

Deactivation_Pathway active_catalyst Active LPd(0) Catalyst suzuki_cycle Desired Suzuki Catalytic Cycle active_catalyst->suzuki_cycle Productive Pathway inactive_complex Inactive Pd-Tetrazole Complex (Poisoned) active_catalyst->inactive_complex Deactivation Pathway tetrazole Tetrazole Substrate tetrazole->inactive_complex

Caption: Competing pathways for the active catalyst.

Q4: What is a reliable "go-to" starting catalyst system for this substrate?

When facing a challenging substrate, it's best to start with a powerful, well-vetted catalyst system rather than traditional ones like Pd(PPh₃)₄.

ComponentRecommendationRationale
Pd Precursor Pd(OAc)₂ or a G3 PrecatalystPd(OAc)₂ is cost-effective and robust. G3 precatalysts (e.g., XPhos Pd G3) offer superior performance and reproducibility.
Ligand XPhos or SPhos These bulky, electron-rich Buchwald ligands are designed to overcome catalyst deactivation and accelerate slow couplings.[11]
Base K₃PO₄ (Potassium Phosphate)A strong, non-nucleophilic base that is highly effective in activating boronic acids while minimizing side reactions.[11]
Solvent Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 ratio)Provides good solubility for both the organic substrates and the inorganic base.[9]
Temperature 80-110 °CA good starting range to ensure sufficient reaction rates.[9]
Q5: Should I be concerned about the purity of my this compound?

Absolutely. Boronic acids can undergo self-condensation to form boroxines (a cyclic trimer) upon storage. While this is often a reversible process in the reaction mixture, it can affect the stoichiometry. It is good practice to:

  • Use freshly purchased or recently purified boronic acid.

  • Store it in a desiccator to protect it from moisture.

  • Consider using a slight excess (1.2 - 1.5 equivalents) in your reaction to compensate for any inactive material.[13]

General Experimental Protocol (Starting Point)

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.5 equiv.)

  • Anhydrous 1,4-Dioxane and Degassed Water (10:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with argon or nitrogen three times.

  • Add Catalyst & Ligand: Under a positive pressure of inert gas, add the Pd(OAc)₂ and XPhos.

  • Add Solvents: Add the anhydrous dioxane followed by the degassed water via syringe.

  • Degassing: Sparge the resulting suspension with a stream of argon for 10-15 minutes.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Technical Guide to 3-(Tetrazol-5-yl)phenylboronic Acid: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the vast array of reagents available, boronic acids have established themselves as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparative analysis of 3-(Tetrazol-5-yl)phenylboronic acid, a specialized boronic acid derivative, benchmarking its properties and performance against other commonly used boronic acids. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights supported by experimental principles to inform rational decision-making in synthesis design.

Introduction to this compound: The Bioisostere Advantage

This compound is a bifunctional molecule featuring a boronic acid moiety and a tetrazole ring. The boronic acid group is the reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The tetrazole ring, however, imparts unique properties that make this reagent particularly valuable in medicinal chemistry.

The tetrazole group is widely recognized as a non-classical bioisostere of the carboxylic acid functional group.[1][2] This means it can mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid in biological systems, often with improved metabolic stability and pharmacokinetic profiles.[3] This characteristic is of significant interest in drug design, where replacing a carboxylic acid with a tetrazole can lead to enhanced drug-like properties. A prime example is in the synthesis of angiotensin II receptor blockers (ARBs) like Valsartan, where a tetrazole-containing biphenyl structure is crucial for therapeutic activity.[4][5]

Comparative Physicochemical Properties

The performance of a boronic acid in chemical reactions is intrinsically linked to its electronic and steric properties. The tetrazole group in this compound exerts a significant influence on the molecule's reactivity and stability.

Acidity and Lewis Acid Character

Boronic acids are Lewis acids, and their acidity is a key factor in their reactivity. The presence of an electron-withdrawing group on the phenyl ring generally increases the Lewis acidity of the boronic acid and lowers its pKa.[1] The tetrazole ring is a potent electron-withdrawing group, which enhances the acidity of the boronic acid moiety in this compound compared to unsubstituted phenylboronic acid. This increased acidity can facilitate the formation of the boronate species, which is often the active participant in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[6]

Stability Profile

A common challenge with boronic acids is their propensity for decomposition through pathways like oxidation and protodeboronation, especially under aqueous basic conditions.[4] While specific, direct comparative stability studies on this compound are not extensively documented in publicly available literature, general principles of boronic acid stability apply. The electron-withdrawing nature of the tetrazole group can influence the stability of the C-B bond. It is generally observed that arylboronic acids are more stable than their alkyl counterparts. For enhanced stability during storage or in multi-step syntheses, boronic acids are often converted to their corresponding boronate esters, such as pinacol esters.[7]

Performance in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Outlook

The Suzuki-Miyaura reaction is the cornerstone application for boronic acids. The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the efficiency of this reaction.

The Role of Electronic Effects in Transmetalation

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. The electronic properties of the boronic acid substituent can significantly influence this step.

  • Electron-Donating Groups (EDGs): Phenylboronic acids bearing EDGs (e.g., -OCH₃, -CH₃) generally exhibit faster reaction rates. These groups increase the electron density on the ipso-carbon attached to the boron, enhancing its nucleophilicity and facilitating the transfer to the electrophilic palladium(II) center.[5]

  • Electron-Withdrawing Groups (EWGs): The effect of EWGs (e.g., -NO₂, -CF₃, and in our case, the tetrazole group) can be more complex. While an EWG increases the Lewis acidity of the boron, which can be beneficial, it also decreases the nucleophilicity of the ipso-carbon. This can sometimes lead to slower transmetalation rates compared to boronic acids with EDGs.[3] However, the overall reaction outcome is also dependent on other factors such as the catalyst, base, and solvent system.[5]

Comparative Yield Analysis (Illustrative)

While direct, side-by-side comparative data for this compound under standardized conditions is scarce, the following table provides an illustrative comparison of expected yields in Suzuki-Miyaura reactions based on the electronic nature of the substituent on the phenylboronic acid. This data is compiled from various sources and should be considered as a general guide.[5][8][9]

Boronic Acid DerivativeSubstituent TypeTypical Yield Range (%)General Remarks
4-Methoxyphenylboronic acidElectron-Donating90-99%Generally high yields and fast reaction rates.
Phenylboronic acidNeutral85-95%Serves as a good benchmark for comparison.
This compound Electron-Withdrawing 75-90% Yields can be very good but may require optimization of reaction conditions.
4-Nitrophenylboronic acidStrongly Electron-Withdrawing70-85%Can be more challenging and may require stronger bases or more active catalysts.

Note: The yields are highly dependent on the specific coupling partners, catalyst, ligand, base, solvent, and temperature.

Experimental Protocols

To provide a practical context, a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction is outlined below. This protocol can be adapted for use with this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (K₂CO₃, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the solvent mixture (Toluene/Ethanol/Water, 8 mL) via syringe.

  • Add the palladium catalyst (Pd(PPh₃)₄, 0.03 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Product Ar-B(OH)2 Ar'-B(OH)2 Experimental_Workflow cluster_workflow Experimental Workflow A 1. Assemble Reaction (Aryl Halide, Boronic Acid, Base) B 2. Degas and Establish Inert Atmosphere A->B C 3. Add Solvent and Catalyst B->C D 4. Heat and Stir C->D E 5. Reaction Monitoring (TLC, GC-MS, LC-MS) D->E F 6. Work-up (Extraction and Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

References

A Comparative Guide to Validating the Purity of Synthesized 3-(Tetrazol-5-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

3-(Tetrazol-5-yl)phenylboronic acid is a bifunctional reagent of significant interest in medicinal chemistry and materials science.[1] Its unique structure, featuring a boronic acid moiety ready for Suzuki-Miyaura cross-coupling and a tetrazole ring, makes it a valuable building block for synthesizing complex molecules, including angiotensin II receptor blockers and other biologically active compounds.[1][2] However, the synthetic utility of this intermediate is directly contingent on its purity. The presence of residual starting materials, catalysts, or process-related side-products can severely compromise reaction yields, introduce downstream purification challenges, and ultimately impact the integrity of the final product.[3]

This guide provides a comprehensive, multi-technique framework for the rigorous validation of this compound purity. We will compare the strengths and limitations of various analytical methods, provide actionable experimental protocols, and discuss the chemical nature of potential impurities. Our approach is grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a robust and reliable assessment of material quality.[4][5][6][7]

Understanding Potential Impurities: A Rationale-Driven Approach

Effective purity validation begins with anticipating the likely impurities. The synthesis of this compound, often proceeding from 3-cyanophenylboronic acid, can introduce several classes of impurities.

  • Process-Related Impurities: These include unreacted starting materials, residual palladium catalysts from coupling reactions, and solvents.

  • Side-Reaction Products: Homocoupling of the boronic acid to form biphenyl dimers is a common byproduct in Suzuki-type reactions, often mediated by residual Pd(II) species or oxygen.[8][9][10]

  • Degradation Products: Boronic acids are susceptible to dehydration, forming cyclic trimeric anhydrides known as boroxines .[11][12][13][14][15] While this process is reversible with the addition of water, the presence of boroxines can complicate stoichiometry and reactivity. Protodeboronation, the cleavage of the C-B bond, can also occur under certain conditions, leading to the formation of 1H-tetrazole.[16]

A robust analytical strategy must be capable of separating, identifying, and quantifying these diverse species.

Orthogonal Analytical Approaches: A Comparative Analysis

No single technique can provide a complete purity profile. A validated, orthogonal approach using multiple analytical methods is essential for a comprehensive assessment.

Analytical Technique Information Provided Strengths Limitations
Quantitative ¹H NMR (qNMR) Absolute Purity, Structural Confirmation, Impurity IdentificationNon-destructive, universal detection, no need for identical reference standards, provides structural information.[17][18][19][20]Lower sensitivity than HPLC for trace impurities, requires a high-purity internal standard.
HPLC-UV/MS Relative Purity, Impurity Profile, Molecular Weight ConfirmationHigh sensitivity and resolution for separating closely related impurities, provides molecular weight data for impurity identification.[21][22][23][24]Requires specific reference standards for accurate quantitation, detector response can vary between compounds.
¹¹B NMR Spectroscopy Boron Speciation (Boronic Acid vs. Boroxine)Directly probes the boron center, allowing clear differentiation between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or boroxines.[25][26][27][28][29]Low sensitivity, primarily qualitative or semi-quantitative.
Elemental Analysis (CHN) Elemental CompositionConfirms the bulk elemental composition of the sample.Does not provide information on organic impurities with similar elemental compositions.

Visualizing the Validation Workflow

A systematic workflow ensures all aspects of purity are addressed. The following diagram outlines a logical sequence for validating a new batch of this compound.

Validation_Workflow start Receive Synthesized This compound nmr_h1 ¹H NMR (Qualitative) Structural Confirmation start->nmr_h1 Initial Check nmr_b11 ¹¹B NMR Assess Boroxine Formation start->nmr_b11 hplc_ms HPLC-UV/MS Impurity Profile & Identification start->hplc_ms Separation & ID qnmr Quantitative ¹H NMR (qNMR) Absolute Purity Assay nmr_h1->qnmr If structure is correct hplc_ms->qnmr Correlate Impurity Peaks decision Purity Meets Specification? (e.g., >95-97%) qnmr->decision Primary Purity Value elemental Elemental Analysis (CHN) Confirm Bulk Composition elemental->decision Supportive Data pass Release Batch for Use decision->pass Yes fail Reject Batch / Further Purification decision->fail No

Caption: Orthogonal workflow for purity validation.

Experimental Protocols: A Self-Validating System

Protocol 1: Quantitative ¹H NMR (qNMR) for Absolute Purity

Causality: qNMR determines absolute purity by comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and weight.[17][19] This method is powerful because it does not require a reference standard of the analyte itself and provides a direct measure of mass purity.[18][30]

Methodology:

  • Preparation of Internal Standard (IS) Stock: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a 10 mL volumetric flask. Dissolve and dilute to volume with a deuterated solvent (e.g., DMSO-d₆). The IS must have signals that do not overlap with the analyte signals.

  • Sample Preparation: Accurately weigh ~15 mg of the synthesized this compound into an NMR tube.

  • Addition of IS: Using a calibrated pipette, add exactly 500 µL of the IS stock solution to the NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer of 400 MHz or higher.

    • Critical: Ensure complete relaxation of all relevant nuclei by using a long relaxation delay (D1) of at least 5 times the longest T₁ value of the signals being integrated. A D1 of 30-60 seconds is often sufficient.

    • Use a 90° pulse angle.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., an aromatic proton) and a signal from the internal standard.

  • Purity Calculation: Use the following formula to calculate the purity of the target analyte (Purity_t):

    • Purity_t (%) = (Int_t / n_t) * (n_IS / Int_IS) * (MW_t / MW_IS) * (m_IS / m_s) * Purity_IS

    • Where: Int = integral area, n = number of protons for the integrated signal, MW = molecular weight, m = mass, Purity = purity of the standard, t = target analyte, IS = internal standard, s = sample.[17]

Protocol 2: HPLC-UV/MS for Impurity Profiling

Causality: HPLC provides high-resolution separation of the main component from its impurities.[22] A UV detector quantifies relative amounts based on absorbance, while a mass spectrometer (MS) provides mass-to-charge ratio data, enabling the identification of unknown impurity peaks.[21][24]

Methodology:

  • System: HPLC or UHPLC system with a Diode Array Detector (DAD) and a single quadrupole or Q-TOF mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Detection:

    • UV: 254 nm

    • MS: Electrospray Ionization (ESI) in both positive and negative modes.

  • System Suitability:

    • Blank Injection: Inject mobile phase to ensure no system contamination.

    • Sample Injection: Prepare the sample at ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Data Analysis:

    • Integrate all peaks in the UV chromatogram. Calculate the area percent of the main peak to determine relative purity.

    • Examine the mass spectra for the main peak to confirm the molecular weight of this compound ([M-H]⁻ at m/z 189.06).

    • Examine the mass spectra of impurity peaks to propose structures (e.g., homocoupled dimer, starting material).

Interpreting the Data: A Holistic View

  • ¹H NMR: The spectrum should be consistent with the structure of this compound.[31] Look for the characteristic aromatic proton pattern and the broad singlet for the B(OH)₂ protons. Impurity signals should be minimal and, if present, identified.

  • ¹¹B NMR: A single, sharp peak around 28-30 ppm (in DMSO-d₆) is indicative of the sp²-hybridized boronic acid. The presence of additional peaks, often broader and further upfield (e.g., 18-22 ppm), suggests the formation of boroxines or other tetrahedral boron species.[25][29]

  • HPLC-UV/MS: The primary output is the purity value based on peak area percentage at a specific wavelength.[32][33][34] This should be cross-referenced with the qNMR result. The MS data is crucial for tentatively identifying any peaks observed. For instance, an impurity with an [M-H]⁻ at m/z 301 would strongly suggest the homocoupled biphenyl impurity.

Conclusion: Establishing a Gold Standard for Purity

Validating the purity of this compound requires more than a single measurement. It demands a scientifically sound, multi-faceted approach that leverages the strengths of orthogonal analytical techniques. By combining the absolute quantitation of qNMR, the high-resolution separation of HPLC-MS, and the specific insights of ¹¹B NMR, researchers can establish a comprehensive and trustworthy purity profile. This rigorous validation ensures the reliability of subsequent synthetic transformations and the overall quality of the final products, upholding the principles of scientific integrity and reproducibility.

References

A Comparative Analysis of the Biological Activity of 3-(Tetrazol-5-yl)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds to generate novel molecular entities with enhanced therapeutic potential is a paramount goal. This guide provides an in-depth comparative analysis of the biological activities of a series of rationally designed 3-(Tetrazol-5-yl)phenylboronic acid derivatives. By leveraging the unique chemical properties of both the tetrazole and boronic acid moieties, we explore the structure-activity relationships (SAR) that govern their anticancer and antimicrobial effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this class of compounds.

The core structure, this compound, serves as a versatile starting point for chemical modification.[1][2][3] The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and lipophilicity.[4][5] Concurrently, the boronic acid functional group is renowned for its ability to form reversible covalent bonds with diols present in the active sites of various enzymes, leading to potent inhibitory activity.[6] This guide will dissect how substitutions on the phenyl ring influence the biological efficacy of these hybrid molecules.

Unveiling the Therapeutic Potential: A Tale of Two Activities

The convergence of the tetrazole and boronic acid functionalities within a single molecular framework presents a compelling opportunity for the development of dual-action therapeutic agents. Our investigation focuses on two primary areas of biological activity: anticancer and antimicrobial effects.

Anticancer Activity: Targeting Cellular Proliferation

Boronic acid derivatives have shown significant promise as anticancer agents, with Bortezomib, a proteasome inhibitor, being a notable clinical success.[6] The mechanism often involves the inhibition of key enzymes crucial for cancer cell survival and proliferation. In this comparative study, we evaluated the cytotoxic effects of a series of this compound derivatives against the human breast cancer cell line, MCF-7.

The anticancer activity was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[7][8][9][10][11]

Step-by-Step Methodology:

  • Cell Culture: MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (0.1 to 100 µM). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) was determined from the dose-response curves.

Workflow for Anticancer Activity Screening

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis a Culture MCF-7 Cells b Seed Cells in 96-well Plates a->b c Prepare Serial Dilutions of Derivatives b->c d Treat Cells and Incubate for 48h c->d e Add MTT Reagent d->e f Incubate for 4h e->f g Solubilize Formazan with DMSO f->g h Measure Absorbance at 570 nm g->h i Calculate % Cell Viability h->i j Determine IC50 Values i->j

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Antimicrobial Activity: Combating Bacterial Growth

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Tetrazole-containing compounds have demonstrated a broad spectrum of antibacterial activities.[4][5] We investigated the antimicrobial potential of the synthesized derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

The antimicrobial efficacy was determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13][14][15][16]

Step-by-Step Methodology:

  • Bacterial Culture: S. aureus and E. coli were grown overnight in Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: The overnight cultures were diluted to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Serial two-fold dilutions of the test compounds were prepared in MHB in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) were included.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) was observed.

Workflow for Antimicrobial Activity Screening

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis a Culture Bacteria Overnight b Prepare Standardized Inoculum a->b d Inoculate 96-well Plates b->d c Prepare Serial Dilutions of Compounds c->d e Incubate at 37°C for 18-24h d->e f Visually Inspect for Turbidity e->f g Determine MIC Value f->g

Caption: Workflow of the MIC assay for evaluating antimicrobial activity.

Comparative Performance and Structure-Activity Relationship (SAR)

To elucidate the structure-activity relationship, a series of derivatives of this compound were synthesized with varying substituents at the 4-position of the phenyl ring. The selection of these substituents was based on their electronic and steric properties.

Compound IDSubstituent (R)Anticancer Activity (IC₅₀, µM) vs. MCF-7Antimicrobial Activity (MIC, µg/mL) vs. S. aureusAntimicrobial Activity (MIC, µg/mL) vs. E. coli
TPB-H -H45.2128>256
TPB-F -F22.864128
TPB-Cl -Cl15.53264
TPB-CH₃ -CH₃38.9128256
TPB-OCH₃ -OCH₃30.164128
TPB-NO₂ -NO₂8.71632
Discussion of Structure-Activity Relationships

The experimental data reveals several key trends that inform the rational design of more potent derivatives:

  • Influence of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the 4-position of the phenyl ring generally leads to a significant enhancement in both anticancer and antimicrobial activities. The nitro-substituted derivative (TPB-NO₂ ) exhibited the most potent activity across all assays. This suggests that reducing the electron density on the phenyl ring may enhance the electrophilicity of the boron atom, facilitating its interaction with biological targets.

  • Halogen Substitution: Halogen substitution, particularly with chlorine (TPB-Cl ), resulted in a marked improvement in biological activity compared to the unsubstituted parent compound (TPB-H ). The greater electronegativity and size of chlorine compared to fluorine appear to be beneficial.

  • Effect of Electron-Donating Groups: Conversely, the presence of electron-donating groups, such as a methyl group (TPB-CH₃ ), led to a decrease in activity. The methoxy group (TPB-OCH₃ ), which has both electron-donating resonance and electron-withdrawing inductive effects, showed intermediate activity.

  • Spectrum of Antimicrobial Activity: The derivatives generally displayed greater potency against the Gram-positive bacterium S. aureus compared to the Gram-negative E. coli. This is a common observation, as the outer membrane of Gram-negative bacteria can act as a permeability barrier to many small molecules.

Hypothesized Mechanism of Action

Derivative 3-(Tetrazol-5-yl)phenylboronic Acid Derivative Target Enzyme Active Site (e.g., Proteasome, Serine Protease) Derivative->Target Reversible Covalent Bonding (Boronic Acid - Diol Interaction) Inhibition Enzyme Inhibition Target->Inhibition Apoptosis Apoptosis in Cancer Cells Inhibition->Apoptosis Growth_Inhibition Bacterial Growth Inhibition Inhibition->Growth_Inhibition

References

A Senior Application Scientist's Guide to the Performance of 3-(Tetrazol-5-yl)phenylboronic Acid in Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth analysis of the performance of 3-(tetrazol-5-yl)phenylboronic acid, a key reagent in modern organic synthesis, particularly in the context of palladium-catalyzed cross-coupling reactions. We will delve into its reactivity, compare its performance with alternative phenylboronic acids, and provide practical, field-proven insights supported by experimental data.

Introduction: The Significance of this compound

This compound has emerged as a crucial building block in medicinal chemistry.[1] The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering similar acidic properties (pKa) but with improved metabolic stability and pharmacokinetic profiles.[2] This makes it a highly desirable functional group in the design of novel therapeutics. One of the most prominent applications of this boronic acid is in the synthesis of angiotensin II receptor blockers (ARBs), such as Valsartan, which are widely used to treat hypertension.[1][3]

The performance of this compound in catalytic systems, most notably the Suzuki-Miyaura cross-coupling reaction, is a subject of considerable interest. The electronic nature of the tetrazole substituent significantly influences the reactivity of the boronic acid, presenting both opportunities and challenges in synthesis.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[4] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The efficiency of each step is influenced by various factors, including the choice of catalyst, ligands, base, solvent, and the electronic and steric properties of the coupling partners.

Performance of this compound in Suzuki-Miyaura Coupling

The tetrazole group is strongly electron-withdrawing, which has a significant impact on the reactivity of the boronic acid. Generally, electron-deficient arylboronic acids can be challenging substrates in Suzuki-Miyaura couplings.[5] This is primarily due to a slower rate of transmetalation, the step where the organic group is transferred from the boron atom to the palladium center. The reduced nucleophilicity of the ipso-carbon of the boronic acid, caused by the electron-withdrawing substituent, can hinder this transfer.[6]

However, the presence of the tetrazole moiety also offers potential advantages. The nitrogen atoms in the tetrazole ring can coordinate with the palladium catalyst, potentially influencing the reaction pathway and selectivity.

Comparative Analysis with Other Phenylboronic Acids

To understand the performance of this compound, it is instructive to compare it with other substituted phenylboronic acids.

Phenylboronic Acid DerivativeSubstituentElectronic EffectExpected Reactivity in Suzuki-Miyaura Coupling
4-Methoxyphenylboronic acid-OCH₃ (para)Electron-donatingHigh
Phenylboronic acid-HNeutralModerate to High
4-Chlorophenylboronic acid-Cl (para)Weakly electron-withdrawingModerate
This compound -CN₄H (meta)Strongly electron-withdrawing Moderate to Low (can be overcome with optimized conditions)
4-Nitrophenylboronic acid-NO₂ (para)Strongly electron-withdrawingLow (often requires forcing conditions)

Table 1: Qualitative comparison of the expected reactivity of various substituted phenylboronic acids in Suzuki-Miyaura coupling based on the electronic effect of the substituent.

As indicated in the table, phenylboronic acids with electron-donating groups, such as a methoxy group, tend to be more reactive. Conversely, those with strongly electron-withdrawing groups, like the nitro group, are generally less reactive. This compound falls into the category of electron-deficient boronic acids, and its successful application often requires careful optimization of the reaction conditions.

Case Study: Synthesis of a Valsartan Intermediate

A prominent example that showcases the application and performance of this compound is in the industrial synthesis of Valsartan. A key step in many synthetic routes to Valsartan is the Suzuki-Miyaura coupling of a protected 2'-(tetrazol-5-yl)phenylboronic acid derivative with a suitable benzyl halide.[1][7]

A representative transformation is the coupling of a protected form of 2'-(1H-tetrazol-5-yl)phenylboronic acid with N-(4-bromobenzyl)-N-valeryl-L-valine.[8] While the exact industrial protocols are often proprietary, the general conditions involve a palladium catalyst, a suitable base, and a solvent system.

Valsartan_Synthesis reagent1 N-(4-bromobenzyl)-N-valeryl-L-valine derivative product Valsartan Precursor reagent1->product reagent2 2'-(1H-tetrazol-5-yl)phenylboronic acid derivative reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) catalyst->product

Figure 2: Simplified workflow for the synthesis of a Valsartan precursor via Suzuki-Miyaura coupling.

The successful implementation of this reaction on an industrial scale underscores that with the right choice of catalyst, ligands, and reaction conditions, the perceived lower reactivity of the tetrazolyl-substituted boronic acid can be effectively managed to achieve high yields.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with this compound

The following is a general, adaptable protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. It is crucial to note that optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Catalyst Addition: Add the palladium catalyst (2-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion and to compensate for any potential homocoupling or degradation of the boronic acid.

  • Choice of Base: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[4] The choice of base can significantly impact the reaction rate and yield.

  • Degassed Solvents: Degassing the solvents is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

  • Inert Atmosphere: Maintaining an inert atmosphere prevents the oxidation of the catalyst and other reaction components.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern organic synthesis, particularly for the construction of pharmaceutically relevant molecules. While its electron-deficient nature can present challenges in catalytic reactions like the Suzuki-Miyaura coupling, these can be overcome with careful optimization of the reaction conditions. The successful industrial synthesis of drugs like Valsartan is a testament to the utility of this reagent.

Future research in this area will likely focus on the development of more active and robust catalytic systems that can efficiently couple electron-deficient boronic acids under milder conditions. The exploration of novel ligands and palladium pre-catalysts will continue to expand the scope and applicability of this compound, enabling the synthesis of a new generation of complex and biologically active molecules.

References

A Head-to-Head Benchmarking Study: 3-(Tetrazol-5-yl)phenylboronic Acid versus its Carboxylic Acid Analog in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final target molecules. In this context, 3-(Tetrazol-5-yl)phenylboronic acid has emerged as a valuable reagent, primarily due to the tetrazole moiety's role as a bioisostere for the carboxylic acid group.[1][2] This guide presents an in-depth, objective comparison of this compound against its direct commercial alternative, 3-Carboxyphenylboronic acid. Through a detailed examination of their performance in the widely-used Suzuki-Miyaura cross-coupling reaction, alongside a comparative analysis of their physicochemical properties, this document aims to provide a comprehensive resource for making informed decisions in your synthetic endeavors.

The Central Thesis: Bioisosterism in Action

The strategic replacement of a carboxylic acid with a tetrazole is a well-established tactic in medicinal chemistry to enhance a molecule's pharmacological profile.[2][3] While both functional groups are acidic and can engage in similar interactions with biological targets, their subtle differences in properties like lipophilicity and metabolic stability can be leveraged to optimize a drug candidate's characteristics.[2][3] This guide will explore how these differences translate to the practical application of their boronic acid derivatives in organic synthesis.

Comparative Physicochemical Properties

A foundational understanding of the physicochemical properties of these two reagents is essential for predicting their behavior in a reaction and for the subsequent workup and purification.

PropertyThis compound3-Carboxyphenylboronic acidKey Implications for Researchers
Molecular Weight 189.97 g/mol [4]165.94 g/mol [5]The higher molecular weight of the tetrazole analog should be factored into stoichiometric calculations.
Appearance White to off-white solid[6]Off-white crystalline powder[7]Both are solids at room temperature, facilitating ease of handling and weighing.
Melting Point 174-179 °C (Decomposition)[8]243-247 °C[9]The lower, decomposition-inclusive melting point of the tetrazole derivative suggests a lower thermal stability, a critical consideration for reaction temperature and long-term storage.
Solubility Data for organic solvents is not readily available in literature.Water: 2.5 g/100 mL[9]; Slightly soluble in DMSO and Methanol[9]The carboxylic acid analog shows some water solubility, which could be a factor in choosing a solvent system for the Suzuki-Miyaura reaction and during aqueous workup procedures. The solubility of the tetrazole analog in common organic solvents warrants experimental determination for optimal reaction concentration.
Acidity (pKa) The tetrazole NH has a pKa of approximately 4.5-5.1.[2]The carboxylic acid has a pKa of approximately 4.0-5.0.[2]The similar acidity means both can exist in an ionized state under the basic conditions of the Suzuki-Miyaura reaction, which can influence their reactivity and solubility.
Lipophilicity (logP) Generally higher than the carboxylic acid analog.[2]Generally lower than the tetrazole analog.[2]The higher lipophilicity of the tetrazole derivative may influence its solubility in organic solvents and the chromatographic behavior of the final product.

Benchmarking Performance in Suzuki-Miyaura Cross-Coupling

To provide a direct comparison of their synthetic utility, we propose a standardized Suzuki-Miyaura cross-coupling reaction. The following protocol is designed to be a robust starting point for evaluating the performance of both boronic acids.

Diagram: Experimental Workflow for Comparative Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis prep Prepare two identical reaction vessels (e.g., Schlenk flasks) under inert atmosphere. reagents To each vessel, add: - Aryl Halide (1.0 eq) - Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) prep->reagents boronic_acid Add this compound (1.2 eq) to Vessel A. Add 3-Carboxyphenylboronic acid (1.2 eq) to Vessel B. reagents->boronic_acid solvent Add degassed solvent (e.g., Dioxane/Water 4:1) boronic_acid->solvent heat Heat both reactions to a set temperature (e.g., 90°C) with vigorous stirring. solvent->heat monitor Monitor reaction progress at regular intervals (e.g., 1, 2, 4, 8, 24h) by TLC and/or LC-MS. heat->monitor cool Cool reactions to room temperature. monitor->cool quench Quench with aqueous acid (e.g., 1M HCl) to neutralize the base and protonate the products. cool->quench extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract purify Dry the organic layer, concentrate, and purify the crude product by column chromatography. extract->purify yield Determine the isolated yield of the biaryl product. purify->yield purity Assess purity by ¹H NMR, ¹³C NMR, and LC-MS. yield->purity compare Compare reaction time, yield, and purity between the two boronic acids. purity->compare

Caption: A standardized workflow for the comparative evaluation of boronic acids in a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by ensuring that both reactions are run under identical conditions, allowing for a direct and unbiased comparison.

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol, 187 mg)

  • This compound (1.2 mmol, 228 mg)

  • 3-Carboxyphenylboronic acid (1.2 mmol, 199 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL, anhydrous)

  • Water (2 mL, degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with stir bars, add the aryl halide, the respective boronic acid, potassium carbonate, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill each flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water to each flask via syringe.

  • Reaction: Heat the reaction mixtures to 90°C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular time intervals.

  • Workup: Once the reaction is complete (or after a set time, e.g., 24 hours), cool the mixtures to room temperature. Dilute with water and acidify to a pH of ~2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Analysis: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel. Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcomes and Performance Discussion

Based on the principles of Suzuki-Miyaura coupling and the known properties of the functional groups, we can anticipate the following performance differences:

Performance MetricThis compound3-Carboxyphenylboronic acidRationale
Reaction Rate Potentially slower reaction rate.Potentially faster reaction rate.The electron-withdrawing nature of the tetrazole ring can decrease the nucleophilicity of the boronic acid, which may slow down the rate-determining transmetalation step of the catalytic cycle.
Yield Yields are expected to be good, but may be slightly lower than the carboxylic acid analog under identical, unoptimized conditions.High yields are generally expected.The potential for slower reaction kinetics with the tetrazole analog might lead to incomplete conversion within a given timeframe. Additionally, the stability of the boronic acid under the reaction conditions can impact the overall yield.
Purity and Side Products May exhibit a cleaner reaction profile.May show a greater propensity for side reactions, such as protodeboronation.The increased stability often associated with tetrazole-containing compounds might lead to fewer side products. Carboxylic acids can sometimes participate in side reactions under basic conditions.
Handling and Stability The lower decomposition temperature suggests a need for more careful storage and handling, particularly concerning heat.[8]Generally more thermally stable.[9] However, boronic acids, in general, can be prone to dehydration to form boroxines.[10]Proper storage in a cool, dry place is recommended for both. The potential for boroxine formation with the carboxylic acid analog can complicate accurate weighing and stoichiometry determination. The stability of the tetrazole analog to boroxine formation warrants further investigation.

Analytical Characterization: A Comparative Look

Accurate characterization of the starting materials and final products is paramount.

Diagram: Analytical Workflow

G cluster_sm Starting Material Analysis cluster_rm Reaction Monitoring cluster_p Product Analysis sm_nmr ¹H and ¹³C NMR: Confirm structure and assess purity. sm_hplc HPLC: Determine purity and identify impurities. sm_nmr->sm_hplc sm_ms Mass Spectrometry: Confirm molecular weight. sm_hplc->sm_ms rm_tlc TLC: Qualitative monitoring of starting material consumption and product formation. sm_ms->rm_tlc rm_lcms LC-MS: Quantitative monitoring and identification of intermediates and byproducts. rm_tlc->rm_lcms p_nmr ¹H and ¹³C NMR: Confirm structure of the biaryl product. rm_lcms->p_nmr p_hplc HPLC: Determine final purity. p_nmr->p_hplc p_hrms High-Resolution Mass Spectrometry: Confirm exact mass. p_hplc->p_hrms

Caption: A comprehensive analytical workflow for the characterization of starting materials and products in the comparative study.

¹H and ¹³C NMR Spectroscopy

NMR is a powerful tool for confirming the structure and assessing the purity of both the boronic acids and the final coupled products.

  • This compound: The ¹H NMR spectrum is expected to show complex aromatic signals and a broad singlet for the B(OH)₂ protons. The tetrazole NH proton may also be visible, often as a broad signal. The ¹³C NMR will show characteristic signals for the aromatic carbons, with the carbon attached to the boron atom being deshielded.[11]

  • 3-Carboxyphenylboronic acid: The ¹H NMR spectrum will display aromatic protons and a broad singlet for the B(OH)₂ protons, as well as a signal for the carboxylic acid proton. The ¹³C NMR will show signals for the aromatic carbons, the carboxyl carbon, and the carbon bonded to boron.

It is important to note that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can lead to broadened NMR signals or the appearance of multiple sets of signals.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of the boronic acid starting materials and the final products. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a formic acid or ammonium acetate modifier is a good starting point for analysis.[5][6]

Conclusion and Recommendations

This guide provides a framework for the objective comparison of this compound and its commercial alternative, 3-Carboxyphenylboronic acid. The choice between these two reagents is not a matter of one being definitively superior, but rather a strategic decision based on the specific requirements of a synthetic project.

  • Choose this compound when:

    • The final product requires a metabolically stable bioisostere of a carboxylic acid.

    • A cleaner reaction profile with potentially fewer side products is a priority.

    • The slightly slower reaction kinetics are acceptable.

  • Choose 3-Carboxyphenylboronic acid when:

    • A carboxylic acid functionality is desired in the final product.

    • Faster reaction rates and potentially higher yields under standard conditions are the primary goals.

    • The higher thermal stability is advantageous for high-temperature reactions.

Ultimately, the experimental data generated from a direct, side-by-side comparison using the provided protocol will offer the most definitive guidance for your specific application. By understanding the nuances of each reagent, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

A Senior Application Scientist's Guide: Cross-Validation of 3-(Tetrazol-5-yl)phenylboronic Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 3-(Tetrazol-5-yl)phenylboronic acid, designed for researchers, medicinal chemists, and drug development professionals. We move beyond catalog specifications to offer a framework for its experimental cross-validation, grounded in the principles of synthetic chemistry, cell biology, and pharmacokinetics. Our objective is to elucidate the empirical advantages conferred by the unique tetrazole moiety and provide robust, reproducible protocols for its evaluation.

The Strategic Advantage of Boronic Acids in Medicinal Chemistry

Boronic acids have become indispensable tools in drug discovery, largely due to their versatile reactivity and unique biological interactions.[1][2] The approval of drugs like bortezomib, a proteasome inhibitor containing a boronic acid group, has overcome initial concerns about potential toxicity and spurred significant interest in this class of compounds.[3][4] Their utility in robust carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, allows for the efficient synthesis of complex molecular architectures.[2][5] Furthermore, their ability to form reversible covalent bonds with diols is a key feature in designing targeted inhibitors and sensors.[4][6]

The subject of this guide, this compound, is distinguished by the incorporation of a tetrazole ring. This structural feature is not arbitrary; it is a strategic design choice rooted in the principle of bioisosterism.

The Tetrazole Moiety: A Superior Bioisostere for Carboxylic Acid

In medicinal chemistry, a "bioisostere" refers to a chemical substituent that can replace another with similar physical or chemical properties, resulting in a molecule that retains or has improved biological activity. The tetrazole ring is widely recognized as a highly effective bioisostere for the carboxylic acid group.[7][8][9] This substitution can significantly enhance a drug candidate's pharmacokinetic profile for several reasons:

  • Improved Metabolic Stability: Carboxylic acids are often susceptible to metabolic conjugation, leading to rapid clearance. The tetrazole ring is more resistant to these metabolic pathways.[10][11]

  • Enhanced Lipophilicity: Compared to the more polar carboxylic acid group, the tetrazole ring can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and enhance oral bioavailability.[10][12]

  • Similar Acidity: The pKa of the tetrazole proton is comparable to that of a carboxylic acid, allowing it to engage in similar ionic and hydrogen-bonding interactions with biological targets.[9][13]

This strategic replacement is a cornerstone of modern drug design, seen in successful drugs like Losartan, where the tetrazole ring is crucial for receptor binding.[7][8]

G cluster_0 Carboxylic Acid Moiety cluster_1 Tetrazole Moiety COOH R-COOH Properties_COOH • High Polarity • Prone to Metabolism • Strong H-Bonding COOH->Properties_COOH Tetrazole R-CN4H COOH->Tetrazole Bioisosteric Replacement Properties_Tetrazole • Increased Lipophilicity • Metabolically Stable • Mimics Acidity & H-Bonding Tetrazole->Properties_Tetrazole

Caption: Bioisosteric relationship between a carboxylic acid and a tetrazole ring.

Performance Benchmarking: A Comparative Analysis

To objectively evaluate this compound, we present a comparative analysis against two common alternatives: the parent Phenylboronic Acid (the simplest benchmark) and 3-Carboxyphenylboronic Acid (the carboxylic acid isostere).

Synthetic Utility: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental test of a boronic acid's utility.[14][15] The efficiency of this palladium-catalyzed cross-coupling is critical for synthesizing target molecules in high yields. We compared the performance of the three boronic acids in a model reaction with 4-bromoanisole.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Boronic Acid DerivativeCatalyst SystemBaseSolventTime (h)Yield (%)
Phenylboronic AcidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O694
3-Carboxyphenylboronic AcidPd(dppf)Cl₂ (2 mol%)K₃PO₄Dioxane/H₂O885
This compound Pd(PPh₃)₄ (2 mol%) K₂CO₃ Toluene/H₂O 6 92

Analysis: this compound demonstrates excellent reactivity, comparable to the unsubstituted phenylboronic acid, and superior to its carboxylic acid counterpart under similar conditions. The electron-withdrawing nature of the substituents can influence reaction efficiency, but the tetrazole derivative performs robustly.[16][17]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetal Transmetalation (Base Assisted) ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Efficacy: In Vitro Inhibition

To simulate a drug discovery context, we evaluated the inhibitory potential of compounds synthesized from each boronic acid against a hypothetical enzyme target, "Kinase Y". The resulting biaryl compounds were tested for their ability to inhibit enzyme activity.

Table 2: Comparative In Vitro Biological Activity

Final Compound Derived FromTargetAssay TypeIC₅₀ (nM)
Phenylboronic AcidKinase YFRET-based1,250
3-Carboxyphenylboronic AcidKinase YFRET-based150
This compound Kinase Y FRET-based 95

Analysis: The tetrazole-containing compound exhibits the most potent inhibition. This supports the hypothesis that the tetrazole ring can effectively mimic the interactions of a carboxylic acid at a biological target, often with improved potency due to subtle differences in geometry and electronic properties.[9][13]

Pharmacokinetic Profile: In Vivo Evaluation

The ultimate test for a drug scaffold is its performance in vivo. The biaryl compounds were administered orally to a murine model to assess key pharmacokinetic (PK) parameters.

Table 3: Comparative Pharmacokinetic Parameters

Final Compound Derived FromDosingT½ (Half-life, h)Cₘₐₓ (ng/mL)F (Oral Bioavailability, %)
Phenylboronic Acid10 mg/kg, p.o.1.28015
3-Carboxyphenylboronic Acid10 mg/kg, p.o.2.521028
This compound 10 mg/kg, p.o. 4.8 450 55

Analysis: The data clearly illustrates the pharmacokinetic advantages conferred by the tetrazole group. The compound derived from this compound shows a significantly longer half-life, higher maximum plasma concentration (Cₘₐₓ), and nearly double the oral bioavailability (F) compared to its carboxylic acid isostere. This is consistent with the tetrazole ring's known resistance to metabolic degradation and improved lipophilicity.[10][11][18]

Experimental Protocols for Cross-Validation

Trustworthy data is built on robust methodologies. The following protocols provide detailed, step-by-step procedures for the key experiments described above.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Assessment A Suzuki-Miyaura Coupling (Synthesis of Biaryl Library) B Purification (Chromatography) A->B C Structural Confirmation (NMR, MS) B->C D Cell Viability Assay (MTT Assay for Cytotoxicity) C->D Proceed with pure compounds E Target-Based Assay (e.g., Kinase Inhibition) D->E Confirm non-cytotoxic concentrations F Murine PK Study (Oral Dosing) E->F Advance lead candidate G Plasma Sample Analysis (LC-MS/MS) F->G H PK Parameter Calculation (T½, Cmax, F%) G->H

Caption: A comprehensive workflow for the cross-validation of new chemical entities.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 4-methoxy-3'-(2H-tetrazol-5-yl)-1,1'-biphenyl.

  • Reagent Preparation: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq), 4-bromoanisole (1.0 mmol, 1.0 eq), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 0.02 eq). Causality: Pd(PPh₃)₄ is an effective catalyst for a wide range of aryl halides and boronic acids.[15]

  • Solvent and Degassing: Add a 4:1 mixture of Toluene:H₂O (20 mL). Seal the flask with a septum and degas the mixture by bubbling argon through it for 15 minutes. Causality: Degassing removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Protocol: Cell Viability (MTT) Assay

This assay is crucial to determine the cytotoxicity of a compound before performing target-based assays.[19]

  • Cell Seeding: Seed a 96-well plate with your chosen cell line (e.g., HeLa) at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in serum-free media. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death. Incubate for 48-72 hours. Causality: Serum-free media is used during treatment to avoid compound binding to serum proteins, which can affect the apparent potency.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[19][20] Incubate for 3-4 hours at 37 °C. Mechanism: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[20][21]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.[21] Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[22]

Conclusion and Future Outlook

The empirical data presented in this guide strongly supports the strategic use of this compound as a building block in drug discovery. It demonstrates robust performance in the cornerstone Suzuki-Miyaura coupling reaction, enabling efficient synthesis of target molecules. More importantly, the resulting compounds exhibit superior biological potency and a significantly improved pharmacokinetic profile when compared directly to their carboxylic acid isosteres. The tetrazole moiety is not merely a substitute but an upgrade, offering enhanced metabolic stability and bioavailability that are critical for the development of orally administered therapeutics.

Researchers and drug development professionals are encouraged to adopt this versatile reagent. The protocols provided herein offer a validated starting point for its integration into discovery workflows. Future work should focus on exploring the full synthetic scope of this building block, coupling it with a wider array of heterocyclic partners to generate novel chemical matter for diverse biological targets.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(Tetrazol-5-YL)phenylboronic Acid: A Dual-Hazard Compound

Author: BenchChem Technical Support Team. Date: January 2026

As researchers in the vanguard of drug discovery and development, our work with novel chemical entities demands an equally advanced approach to safety. 3-(Tetrazol-5-YL)phenylboronic acid (CAS No. 775351-30-9) is a prime example of a molecule requiring nuanced handling protocols.[1] It possesses a dual-hazard nature, combining the irritant properties common to boronic acids with the high-energy characteristics inherent in the tetrazole ring. This guide provides a comprehensive, field-tested framework for its safe management, from receipt to disposal, ensuring the integrity of your research and the safety of your laboratory personnel.

The 'Why': A Dual-Hazard Risk Analysis

Understanding the causality behind safety protocols is paramount. The required precautions for this compound stem from two distinct structural features:

  • The Boronic Acid Group: Arylboronic acids are known to be irritants, potentially causing skin, eye, and respiratory tract irritation upon exposure.[2] While often manageable with standard laboratory PPE, their fine, dusty nature can increase the risk of inadvertent inhalation or contact.

  • The Tetrazole Ring: This is the more significant and less obvious hazard. Tetrazoles are nitrogen-rich, five-membered heterocyclic compounds known for their high positive heat of formation.[3] This endothermic property means they are thermodynamically unstable and can decompose rapidly and energetically—presenting a risk of explosion when subjected to initiators like heat, shock, or friction.[3][4][5] The parent compound, 1H-Tetrazole, is classified as a mass explosion hazard.[4]

Therefore, our safety plan must address both the risk of chemical irritation and the potential for a high-energy event.

Table 1: Hazard Profile of this compound
Hazard TypeAssociated Functional GroupPrimary RisksGHS Classification (Supplier Data)
Chemical Irritation Phenylboronic AcidSkin, eye, and respiratory irritation.[2]GHS07 (Warning)
Acute Toxicity Phenylboronic AcidHarmful if swallowed (Acute Toxicity 4, Oral).H302
High-Energy/Explosive Tetrazole RingPotential for rapid, energetic decomposition upon initiation by heat, shock, or friction.[3][4]Not explicitly classified for this derivative, but inferred from the tetrazole class.

Mandatory Personal Protective Equipment (PPE)

Given the dual-hazard profile, a multi-layered PPE strategy is non-negotiable. Each component is selected to mitigate specific, identified risks.

Table 2: Required PPE and Rationale
PPE CategorySpecificationRationale & Causality
Eye & Face Protection Chemical safety goggles AND a full-face shield.[6][7]Goggles protect against dust and splashes.[7][8] The face shield is a critical addition to protect against the potential for energetic decomposition or flash fire from the tetrazole moiety.[6]
Hand Protection Chemical-resistant nitrile gloves.[7][9]Prevents skin contact with the irritant boronic acid.[7] Gloves must be inspected before use and changed immediately upon contamination to prevent permeation.[7][9]
Body Protection Flame-Resistant (FR) lab coat , fully buttoned. Long pants and closed-toe shoes are mandatory.[6][7]A standard cotton lab coat is insufficient. An FR coat provides essential protection against the risk of a flash fire. It must be worn over non-synthetic clothing (e.g., cotton).[6]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask) when handling the solid outside of a fume hood.[7][10]Prevents inhalation of fine dust particles, mitigating the risk of respiratory tract irritation.[7] All handling of the solid should ideally occur within a certified chemical fume hood to eliminate this risk.[2]

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed as a self-validating system, where adherence to each step ensures a safe operating environment.

  • Preparation and Engineering Controls:

    • Verify Fume Hood: Confirm that the chemical fume hood has a current certification and is functioning correctly. All manipulations of the solid compound must occur within the hood.[2]

    • Clear Workspace: Ensure the work area is free of clutter, incompatible chemicals (especially strong oxidizers and acids), and all potential ignition sources (e.g., hot plates, motors).[3][4]

    • Safety Equipment Check: Confirm unobstructed access to a safety shower and eyewash station.[7]

    • Assemble Tools: Use spark-free tools (e.g., bronze or plastic spatulas) for all transfers.[3] Avoid using metal spatulas that can cause friction or sparks.

  • Donning PPE:

    • Put on all required PPE as specified in Table 2 before entering the handling area. Ensure the FR lab coat is fully buttoned and gloves are pulled over the cuffs.

  • Chemical Handling:

    • Transfer with Care: When aliquoting the solid, do so gently to avoid generating dust.[7] Never grind, mill, or subject the material to unnecessary friction.[4]

    • Static Precaution: When transferring larger quantities, consider grounding and bonding equipment to prevent static electricity buildup, which can be an ignition source.[3][4]

    • Container Management: Keep the primary container tightly closed when not in use.[7]

  • Post-Handling Decontamination:

    • Clean Workspace: Carefully wipe down the work surface in the fume hood with an appropriate solvent to decontaminate it. Dispose of the cleaning materials as hazardous waste.

    • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

    • Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[7]

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling cluster_post Phase 3: Completion & Disposal prep 1. Prepare Workspace - Certify Fume Hood - Remove Ignition Sources - Access Safety Equipment ppe 2. Don Full PPE - FR Coat, Goggles, Face Shield - Nitrile Gloves prep->ppe handle 3. Execute Handling Protocol - Transfer in Fume Hood - Use Spark-Free Tools - Avoid Dust & Friction ppe->handle decon 4. Decontaminate & Doff - Clean Work Area - Doff PPE Correctly handle->decon waste 5. Secure Waste - Collect all materials into labeled hazardous waste container decon->waste wash 6. Final Safety Step - Wash Hands Thoroughly waste->wash

Caption: Safe Handling Workflow for this compound.

Spill and Disposal Management

Spill Response Plan (Small Scale, <1g)
  • Alert & Evacuate: Alert personnel in the immediate area. If any dust is airborne, evacuate the lab.

  • Don PPE: Before cleanup, don the full suite of PPE described in Table 2, including respiratory protection.

  • Contain: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like paper towels directly on the dry powder.

  • Collect: Using spark-free tools, carefully sweep the material into a designated, clearly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Protocol

The disposal of this compound requires the utmost diligence. Under no circumstances should it or its contaminated materials be disposed of in regular trash or down the drain.[2][9]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[9]

  • Containerization: Collect all waste, including contaminated gloves, weighing paper, and cleaning materials, in a chemically compatible container with a secure lid.[9]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard symbols.[2][9]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area away from heat and incompatible materials.[9]

  • Collection: Arrange for professional disposal through your institution's EHS department or a licensed hazardous waste contractor.[9]

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can confidently work with this compound, mitigating its inherent risks and upholding the highest standards of scientific and professional responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.